KetoABNO
Description
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Properties
InChI |
InChI=1S/C8H12NO2/c10-8-4-6-2-1-3-7(5-8)9(6)11/h6-7H,1-5H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZBXNVXJGUYMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC(C1)N2[O] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30991538 | |
| Record name | (3-Oxo-9-azabicyclo[3.3.1]nonan-9-yl)oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30991538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7123-92-4 | |
| Record name | Norpseudopelleterine-N-oxyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007123924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-Oxo-9-azabicyclo[3.3.1]nonan-9-yl)oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30991538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of KetoABNO Catalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Azabicyclo[3.3.1]nonan-3-one N-oxyl (KetoABNO) has emerged as a highly versatile and efficient catalyst for a range of aerobic oxidation reactions in organic synthesis. Its unique structural and electronic properties, including reduced steric hindrance compared to TEMPO and a high redox potential, enable the mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, as well as the conversion of aldehydes to carboxylic acids.[1][2][3] This technical guide provides a comprehensive overview of the core mechanisms of this compound catalysis, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding and application of this powerful catalytic system.
The Catalytic Workhorse: The Nitroxyl Radical
This compound is a stable nitroxyl radical, and its catalytic activity stems from the ability of the N-oxyl group to reversibly interconvert between three oxidation states: the nitroxyl radical (this compound), the oxoammonium cation (this compound
+
), and the hydroxylamine (KetoABNOH).[2][4] The oxoammonium ion is the key oxidizing species that directly reacts with the substrate (e.g., an alcohol). The catalytic cycle is completed by the regeneration of this active species from the resulting hydroxylamine, typically involving a co-catalyst and a terminal oxidant such as molecular oxygen from the air.
Two primary co-catalytic systems have been extensively studied and are detailed below: a copper-based system and a NOx-based system.
Mechanism 1: Copper-Catalyzed Aerobic Oxidation of Alcohols
The combination of this compound with a copper(I) salt provides a highly practical and efficient system for the aerobic oxidation of a broad range of alcohols, including both primary and secondary aliphatic and benzylic alcohols.[2][5] The reaction proceeds under mild conditions, often at room temperature and using ambient air as the oxidant.
Catalytic Cycle with Copper
The proposed mechanism involves a synergistic interplay between the copper center and the nitroxyl radical.
Figure 1: Proposed catalytic cycle for Cu/KetoABNO-catalyzed aerobic alcohol oxidation.
Cycle Description:
-
Oxidation of Alcohol: The active oxoammonium species (this compound
) oxidizes the alcohol substrate (R¹R²CHOH) to the corresponding aldehyde or ketone (R¹R²C=O). In this step, the oxoammonium ion is reduced to its hydroxylamine form (KetoABNOH).+ -
Regeneration of Nitroxyl Radical: The hydroxylamine is then oxidized back to the this compound nitroxyl radical by a Copper(II) species.
-
Formation of the Active Oxidant: The nitroxyl radical is further oxidized by another Cu(II) species to regenerate the active oxoammonium cation, thus closing the this compound catalytic loop.
-
Copper Re-oxidation: The Copper(I) species generated in the previous steps is re-oxidized to Copper(II) by the terminal oxidant, molecular oxygen, completing the overall catalytic cycle.
Quantitative Data: Oxidation of Alcohols with Cu/KetoABNO System
The following table summarizes representative results for the aerobic oxidation of various alcohols using a Cu(I)/KetoABNO catalyst system.
| Entry | Substrate (Alcohol) | Product | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl alcohol | Benzaldehyde | 1 (this compound), 7.5 (CuI) | 1 | >95 | |
| 2 | 1-Octanol | 1-Octanal | 1 (ABNO), 5 (Cu(OTf)) | 1 | 96 | [5] |
| 3 | Cyclohexanol | Cyclohexanone | 1 (ABNO), 5 (Cu(OTf)) | 1 | 98 | [5] |
| 4 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 1 (ABNO), 5 (Cu(OTf)) | 1 | 99 | [5] |
| 5 | 1-Phenylethanol | Acetophenone | 1 (this compound), 7.5 (CuI) | 1 | >95 |
Note: Data for ABNO, a structurally similar catalyst, is included for comparison to highlight the broad applicability of this catalyst class.[5]
Mechanism 2: NOx Co-Catalyzed Aerobic Oxidation of Aldehydes
For the oxidation of aldehydes to carboxylic acids, a metal-free system employing this compound with a nitrogen oxide (NOx) co-catalyst is highly effective.[6][7] This method is particularly valuable for its mild conditions, which allow for the oxidation of sensitive substrates, including α-chiral aldehydes, without epimerization.[6] Sodium nitrite (NaNO₂) is commonly used as the NOx source.[7]
Catalytic Cycle with NOx
The mechanism is believed to proceed through the formation of an aldehyde hydrate, which is then oxidized by the this compound-derived oxoammonium ion.
Figure 2: Proposed catalytic cycle for this compound/NOx-catalyzed aerobic aldehyde oxidation.
Cycle Description:
-
Hydrate Formation: The aldehyde substrate (RCHO) reversibly reacts with water to form an aldehyde hydrate (RCH(OH)₂). This step is often crucial for the oxidation to proceed.[6]
-
Oxidation of Hydrate: The oxoammonium ion (this compound
) oxidizes the aldehyde hydrate to the corresponding carboxylic acid (RCOOH), and is itself reduced to the hydroxylamine (KetoABNOH).+ -
Catalyst Regeneration: The hydroxylamine is re-oxidized back to the active oxoammonium species by nitrogen dioxide (NO₂).
-
NOx Cycle: The resulting nitrogen monoxide (NO) is rapidly re-oxidized to NO₂ by molecular oxygen, completing the NOx co-catalytic cycle. The initial NO₂ can be generated in situ from a precursor like NaNO₂ under acidic conditions.[6]
Quantitative Data: Oxidation of Aldehydes with this compound/NOx System
The following table presents data for the aerobic oxidation of various aldehydes to their corresponding carboxylic acids.
| Entry | Substrate (Aldehyde) | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| 1 | (R)-2-Phenylpropanal | 5 (this compound), 20 (NaNO₂) | 2 | 87 | [6] |
| 2 | 4-Methoxy-phenylacetaldehyde | 5 (this compound), 20 (NaNO₂) | 3 | 91 | [6] |
| 3 | Cyclohexanecarboxaldehyde | 5 (this compound), 20 (NaNO₂) | 3 | 93 | [6] |
| 4 | Dihydrocinnamaldehyde | 5 (this compound), 20 (NaNO₂) | 3 | 89 | [6] |
| 5 | 4-Trifluoromethyl-phenylacetaldehyde | 5 (this compound), 20 (NaNO₂) | 3 | 91 | [6] |
Experimental Protocols
Synthesis of this compound
A concise, three-step synthesis allows for the gram-scale preparation of this compound.[8] A representative procedure for the final oxidation step is detailed below.
Figure 3: General workflow for the synthesis of this compound.
Protocol:
-
To a round-bottomed flask, add 9-azabicyclo[3.3.1]nonan-3-one (e.g., 2.51 g, 0.018 mol) and acetonitrile (37 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium tungstate dihydrate (Na₂WO₄·2H₂O) (e.g., 0.60 g, 0.0018 mol).
-
Slowly add urea-hydrogen peroxide adduct (H₂O₂·Urea) (e.g., 5.10 g, 0.05 mol) to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with chloroform or another suitable organic solvent.
-
Combine the organic layers, dry with a drying agent like potassium carbonate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexane as eluent) to yield this compound as a yellow solid.
General Protocol for Cu/KetoABNO-Catalyzed Aerobic Alcohol Oxidation
Materials:
-
Copper(I) Iodide (CuI)
-
This compound
-
2,2'-Bipyridine (bpy) or derivative
-
N-methylimidazole (NMI)
-
Alcohol substrate
-
Acetonitrile (solvent)
Procedure:
-
To an oven-dried round-bottomed flask, add CuI (e.g., 7.5 mol%), 2,2'-bipyridine (7.5 mol%), and an internal standard like biphenyl if quantitative analysis is desired.
-
Add acetonitrile (to achieve a substrate concentration of ~0.2 M).
-
Add N-methylimidazole (10.5 mol%), this compound (1 mol%), and the alcohol substrate (1 mmol).
-
Stir the reaction mixture vigorously at room temperature, open to the ambient air. Reaction completion is often indicated by a color change from red/brown to green/blue.
-
Monitor the reaction by TLC or GC.
-
For work-up, the reaction mixture can be filtered through a plug of silica gel, eluting with a solvent like diethyl ether, to remove the catalyst components. The filtrate is then concentrated to yield the crude product, which can be further purified if necessary.
General Protocol for this compound/NOx-Catalyzed Aerobic Aldehyde Oxidation
Materials:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Aldehyde substrate
-
Acetic Acid (AcOH)
-
Acetonitrile (solvent)
-
Oxygen (balloon)
Procedure:
-
To a vial, add the aldehyde substrate (e.g., 0.5 mmol), this compound (5 mol%), NaNO₂ (20 mol%), and acetic acid (1.1 equivalents).[6]
-
Add acetonitrile to achieve a concentration of approximately 1 M.[6]
-
Add water (typically 5-10 equivalents) to facilitate hydrate formation.[6]
-
Purge the vial with oxygen and maintain a positive pressure with an O₂ balloon.
-
Stir the reaction at room temperature for the required time (typically 2-4 hours).
-
Monitor the reaction by TLC or ¹H NMR spectroscopy.[6]
-
Upon completion, the reaction mixture can be subjected to a suitable work-up, such as dilution with an organic solvent, washing with aqueous solutions to remove inorganic salts and acid, drying, and concentration to afford the carboxylic acid product.
Conclusion
This compound has proven to be a robust and versatile catalyst for aerobic oxidation reactions. Its effectiveness in conjunction with co-catalysts like copper salts or NOx provides mild and highly efficient pathways for the synthesis of aldehydes, ketones, and carboxylic acids. The mechanisms, rooted in the reversible formation of a potent oxoammonium oxidizing species, are amenable to a wide range of substrates, making this compound an invaluable tool for modern organic synthesis in both academic and industrial settings. The detailed protocols and data presented herein serve as a guide for researchers to harness the full potential of this catalytic system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper(i)/ketoABNO catalysed aerobic alcohol oxidation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Keto-ABNO - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound/NOx Co-Catalytic Aerobic Oxidation of Aldehydes to Carboxylic Acids and Access to α-Chiral Carboxylic Acids via Sequential Asymmetric Hydroformylation/Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound/NOx Cocatalytic Aerobic Oxidation of Aldehydes to Carboxylic Acids and Access to α-Chiral Carboxylic Acids via Sequential Asymmetric Hydroformylation/Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A reflection on this compound: the crossing point between organic synthesis and protein modification - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Synthesis of 9-Azabicyclo[3.3.1]nonan-3-one N-oxyl: A Technical Guide
Introduction
9-Azabicyclo[3.3.1]nonan-3-one N-oxyl, commonly referred to as keto-ABNO, is a stable nitroxyl radical that has garnered significant attention in the fields of organic synthesis and, more recently, in the modification of biomolecules. Its unique combination of steric accessibility and high oxidation potential makes it a versatile catalyst for a range of chemical transformations. This technical guide provides an in-depth overview of the discovery and synthesis of keto-ABNO, presenting detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways for researchers, scientists, and drug development professionals.
The pioneering work on bicyclic nitroxides was conducted by Dupeyre and Rassat. In 1966, they first reported the synthesis of this class of stable radicals, laying the groundwork for future investigations into their properties and applications. Their initial discovery opened the door for the development of a variety of nitroxyl radical catalysts, with keto-ABNO emerging as a particularly useful tool in modern organic chemistry.
Synthetic Pathways
The synthesis of 9-azabicyclo[3.3.1]nonan-3-one N-oxyl is typically achieved through a multi-step process, commencing with the construction of the bicyclic core, followed by oxidation of the amine to the corresponding nitroxyl radical. A common and well-documented route involves the initial synthesis of an N-protected precursor, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, which is subsequently deprotected and oxidized.
Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
The construction of the 9-azabicyclo[3.3.1]nonane core is often accomplished via a Robinson-Schöpf type condensation reaction. This method involves the reaction of benzylamine, glutaraldehyde, and acetonedicarboxylic acid.
Synthesis of 9-Azabicyclo[3.3.1]nonan-3-one N-oxyl (keto-ABNO)
The final step in the synthesis of keto-ABNO is the oxidation of the secondary amine of 9-azabicyclo[3.3.1]nonan-3-one to the nitroxyl radical. This transformation is typically achieved using a tungstate catalyst in the presence of an oxidant like urea-hydrogen peroxide.
Experimental Protocols
Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
This procedure is adapted from Organic Syntheses.[1]
-
A solution of benzylamine hydrochloride (8.62 g, 0.06 mol) and glutaraldehyde (18.9 mL, 0.05 mol) in water (23 mL) is prepared in a 500 mL round-bottomed flask.
-
The resulting orange solution is cooled to 0 °C in an ice bath.
-
To this cooled solution, 1,3-acetonedicarboxylic acid (7.3 g, 0.05 mol) and a 10% aqueous solution of sodium acetate (17 mL) are added.
-
The ice bath is removed, and the reaction mixture is stirred at room temperature for 2 hours.
-
A reflux condenser is attached, and the mixture is heated to 50 °C and stirred overnight.
-
After cooling to room temperature, the dark brown solution is acidified to pH 2 by the slow addition of concentrated hydrochloric acid.
-
The acidic solution is washed with diethyl ether (3 x 50 mL) to remove organic impurities.
-
The aqueous layer is then basified to pH 10 with a 40% aqueous sodium hydroxide solution.
-
The basic aqueous layer is extracted with diethyl ether (3 x 100 mL).
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification by column chromatography (silica gel, ethyl acetate/hexane gradient) affords 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one as a yellow crystalline solid.
Synthesis of 9-Azabicyclo[3.3.1]nonan-3-one N-oxyl (keto-ABNO)
This protocol is based on a procedure from a supporting information document for a publication by Muldoon and coworkers.
-
To a round-bottomed flask, add 9-azabicyclo[3.3.1]nonan-3-one (2.51 g, 0.018 mol), sodium tungstate dihydrate (Na₂WO₄·2H₂O) (0.60 g, 0.0018 mol), and acetonitrile (37 mL).
-
The flask is cooled to 0 °C in an ice bath.
-
Urea-hydrogen peroxide (H₂O₂·urea) (5.10 g, 0.05 mol) is added slowly to the cooled mixture.
-
The ice bath is removed, and the reaction mixture is stirred at room temperature for 3 days.
-
The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is passed through a short plug of silica gel, eluting with a hexane/ethyl acetate (1:2) mixture.
-
The filtrate is collected and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate 2:1).
-
9-Azabicyclo[3.3.1]nonan-3-one N-oxyl is obtained as an orange crystalline solid.
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | C₁₅H₁₉NO | 229.32 | 82 | Yellow Crystalline Solid |
| 9-Azabicyclo[3.3.1]nonan-3-one N-oxyl | C₈H₁₂NO₂ | 154.19 | 44 | Orange Crystalline Solid |
Characterization Data for 9-Azabicyclo[3.3.1]nonan-3-one N-oxyl
| Analysis | Calculated | Found |
| CHN Analysis | ||
| %C | 62.32 | 62.71 |
| %H | 7.84 | 7.69 |
| %N | 9.08 | 8.99 |
| High-Resolution Mass Spectrometry (EI) | ||
| [M+] /z | 154.0868 | 154.0894 |
Applications in Research and Development
9-Azabicyclo[3.3.1]nonan-3-one N-oxyl (keto-ABNO) has emerged as a highly effective catalyst for the aerobic oxidation of alcohols and amines. Its reduced steric hindrance compared to other nitroxyl radicals like TEMPO allows for the efficient oxidation of a broader range of substrates, including secondary alcohols. This catalytic activity is of significant interest in the pharmaceutical and fine chemical industries for the development of greener and more efficient synthetic routes.
Furthermore, recent studies have highlighted the utility of keto-ABNO in the selective modification of peptides and proteins, opening new avenues for its application in chemical biology and drug development. Its ability to selectively target and modify specific amino acid residues under mild conditions makes it a valuable tool for protein labeling, cross-linking, and the development of antibody-drug conjugates.
Conclusion
The discovery of 9-azabicyclo[3.3.1]nonan-3-one N-oxyl by Dupeyre and Rassat has led to the development of a powerful and versatile catalyst for a variety of chemical transformations. The synthetic routes outlined in this guide provide a clear and reproducible methodology for the preparation of this valuable compound. The continued exploration of its catalytic activity and its applications in bioconjugation are expected to further solidify its importance in both academic and industrial research.
References
KetoABNO: A Technical Guide to a Stable Free Radical for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Azabicyclo[3.3.1]nonan-3-one N-oxyl (KetoABNO) is a stable nitroxyl radical that has emerged as a versatile and highly efficient tool in both synthetic organic chemistry and bioconjugation. Its unique structural and electronic properties, including steric accessibility of the nitroxyl radical and a high redox potential, distinguish it from other stable radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). This guide provides an in-depth overview of this compound, including its synthesis, physicochemical properties, and detailed protocols for its key applications.
Physicochemical Properties
This compound is a yellow crystalline solid that is stable to air and moisture, making it a convenient and "bench-top" stable reagent. It is soluble in a variety of organic solvents.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂NO₂ | N/A |
| Molecular Weight | 154.19 g/mol | N/A |
| Appearance | Yellow crystalline solid | N/A |
| Melting Point | 109-114 °C | [1] |
| Storage | 2-8 °C | [1] |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Synthesis of this compound
The synthesis of this compound can be achieved from readily available starting materials. A detailed, multi-step procedure for the synthesis of the closely related precursor, 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO), has been published in Organic Syntheses, a highly reliable source for experimental procedures. The final step to obtain this compound involves the oxidation of the corresponding amine precursor.
Experimental Protocol: Synthesis of 9-Azabicyclo[3.3.1]nonan-3-one (Keto-ABNO precursor)
A detailed, multi-step procedure for the synthesis of the this compound precursor, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, is available in Organic Syntheses[2][3]. The key steps involve a Mannich-type reaction with benzylamine, glutaraldehyde, and acetone dicarboxylic acid[2][3].
Experimental Protocol: Oxidation to this compound
The final step is the oxidation of the secondary amine to the nitroxyl radical.
-
Dissolve the 9-azabicyclo[3.3.1]nonan-3-one precursor in a suitable solvent such as methanol or water.
-
Add a solution of sodium tungstate (Na₂WO₄) as a catalyst.
-
Slowly add a solution of hydrogen peroxide (30%) to the mixture at 0 °C.
-
The reaction is typically stirred at room temperature until completion.
-
The product can be extracted with an organic solvent and purified by chromatography.
Applications in Catalytic Oxidation
This compound is a highly effective catalyst for the aerobic oxidation of a wide range of substrates, including primary and secondary alcohols, and aldehydes. It often outperforms TEMPO, especially for sterically hindered substrates, due to its smaller size. These oxidations can be carried out under mild conditions, often using air as the terminal oxidant.
Aerobic Oxidation of Alcohols
This compound, in conjunction with a co-catalyst such as a copper or bismuth salt, efficiently catalyzes the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.
| Substrate | Co-catalyst | Product | Yield (%) | Reference |
| 1-Phenylethanol | Bi(NO₃)₃·5H₂O | Acetophenone | 95 | [4][5] |
| Benzyl alcohol | Bi(NO₃)₃·5H₂O | Benzaldehyde | 92 | [4][5] |
| Cyclohexanol | Bi(NO₃)₃·5H₂O | Cyclohexanone | 85 | [4][5] |
| 2-Octanol | Cu(I)/bpy | 2-Octanone | >95 | [1][6] |
bpy = 2,2'-bipyridine
-
To a Schlenk tube, add 1-phenylethanol (1 mmol), Bi(NO₃)₃·5H₂O (0.1 mmol, 10 mol%), and this compound (0.05 mmol, 5 mol%).
-
Add acetonitrile (2 mL) as the solvent.
-
The tube is equipped with a balloon filled with air.
-
The reaction mixture is stirred at 65 °C for 2 hours.
-
After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The product is purified by column chromatography on silica gel.
References
- 1. Copper(i)/ketoABNO catalysed aerobic alcohol oxidation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound/NOx Co-Catalytic Aerobic Oxidation of Aldehydes to Carboxylic Acids and Access to α-Chiral Carboxylic Acids via Sequential Asymmetric Hydroformylation/Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of KetoABNO's Reactivity Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Azabicyclo[3.3.1]nonan-3-one N-oxyl (KetoABNO) is a stable nitroxide radical that has emerged as a versatile and highly efficient catalyst for a range of chemical transformations. Its unique combination of steric accessibility, high redox potential, and the ability to cycle through multiple oxidation states—hydroxyamine, N-oxyl, and oxoammonium—underpins its broad reactivity.[1][2] This technical guide provides a preliminary investigation into the reactivity profile of this compound, summarizing key quantitative data, detailing experimental protocols for its primary applications, and visualizing its mechanistic pathways.
Physicochemical Properties and Reactivity Overview
This compound is a yellow crystalline solid that is bench-stable for several months and soluble in various organic solvents.[3] Its reactivity is fundamentally linked to its redox properties. The key to its catalytic versatility lies in the reversible interconversion between its three oxidation states.[2]
Compared to the more traditional nitroxide radical catalyst, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), and its analogue 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), this compound possesses a significantly higher oxidation potential. This heightened potential, coupled with reduced steric hindrance, allows for the efficient oxidation of a broader range of substrates, including secondary amines to imines and alcohols to ketones or carboxylic acids.[4]
Data Presentation: Quantitative Analysis of this compound's Properties
Table 1: Comparison of Redox Potentials of Nitroxide Radicals
| Nitroxide Radical | Redox Potential (mV vs. Ag/Ag+) |
| This compound | +521 |
| ABNO | +419 |
| TEMPO | +320 |
Source:[4]
Core Reactivity Profiles and Applications
This compound's reactivity is most prominently featured in aerobic oxidation reactions, often in conjunction with a co-catalyst. It has also found significant application in the selective modification of biomolecules.
Aerobic Oxidation of Alcohols and Amines
This compound, frequently paired with a copper or bismuth co-catalyst, is highly effective for the aerobic oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones.[5][6] Similarly, it efficiently catalyzes the oxidation of primary amines to imines.[7]
Logical Relationship of this compound's Oxidation States
Protein Modification
This compound's reactivity extends to the realm of chemical biology, where its mild and selective nature is highly valued.
-
Serine-Selective Peptide Cleavage: In conjunction with a copper catalyst, this compound facilitates the selective oxidative cleavage of peptide bonds at serine residues.[2][8]
-
Tryptophan-Selective Bioconjugation: this compound can be used for the selective modification of tryptophan residues in peptides and proteins, a valuable tool for creating bioconjugates.[3] An electrochemically promoted method has also been developed to achieve this transformation under neutral pH conditions.[9][10]
Experimental Protocols
Synthesis of this compound
A concise, three-step synthesis allows for the gram-scale preparation of this compound.[4] A detailed experimental protocol is provided in the supporting information of "Copper(I)/ketoABNO Catalysed Aerobic Alcohol Oxidation". The general steps involve the oxidation of 9-azabicyclo[3.3.1]nonan-3-one using a suitable oxidizing agent like urea-hydrogen peroxide with a sodium tungstate catalyst.
General Protocol for Copper/KetoABNO-Catalyzed Aerobic Oxidation of Alcohols
The following is a general procedure for the aerobic oxidation of a primary alcohol to an aldehyde using a Cu(I)/KetoABNO catalyst system.
Materials:
-
Copper(I) iodide (CuI)
-
2,2'-Bipyridine (bpy)
-
This compound
-
N-methylimidazole (NMI)
-
Alcohol substrate
-
Acetonitrile (MeCN)
-
Biphenyl (internal standard for GC analysis)
Procedure:
-
To an oven-dried round-bottomed flask, add CuI (7.5 mol%), 2,2'-bipyridine (7.5 mol%), and biphenyl.
-
Add N-methylimidazole (10.5 mol%), this compound (1 mol%), and the alcohol substrate (1 mmol).
-
Dissolve the mixture in acetonitrile (5 mL).
-
The reaction is stirred open to the air.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture can be quenched and purified using standard techniques such as filtration through a silica plug and column chromatography.
Protocol for Serine-Selective Aerobic Peptide Cleavage
Typical Conditions: [1]
-
Catalyst System: CuI, bathophenanthroline salt, and this compound (100 mol% each).
-
Co-oxidant: NaNO₂ (150 mol% at 0 h + 150 mol% at 5 h).
-
Solvent: A mixture of CH₃CN/H₂O/AcOH (9/9/2, 5 mM).
-
Atmosphere: O₂ (1 atm).
-
Temperature: Room temperature.
-
Reaction Time: 20 hours.
The reaction is typically monitored by LC-MS to determine the extent of cleavage.
Protocol for Electrochemically Promoted Tryptophan-Selective Bioconjugation
This protocol utilizes an electrochemical setup to generate the reactive oxoammonium species from this compound.
-
Electrochemical Cell: A potentiostat with a standard three-electrode setup.
-
Reagents: Peptide containing tryptophan, this compound, and 4-oxo-TEMPO as a mediator.
-
Electrolyte: A suitable buffer, such as phosphate-buffered saline (PBS).
-
Procedure: A constant potential is applied to the reaction mixture, and the progress of the bioconjugation is monitored by HPLC.
Mechanistic Insights: Visualizing Catalytic Cycles
Proposed Catalytic Cycle for Bi(NO₃)₃/Keto-ABNO-Catalyzed Aerobic Oxidation of Alcohols
General Workflow for Cu/KetoABNO Catalyzed Amine Oxidation
Conclusion
This compound is a powerful and versatile catalyst with a growing number of applications in both organic synthesis and bioconjugation. Its favorable reactivity profile, characterized by a high redox potential and steric accessibility, allows for efficient and selective transformations under mild conditions. The experimental protocols and mechanistic visualizations provided in this guide offer a foundational understanding for researchers and drug development professionals looking to leverage the unique capabilities of this compound in their work. Further investigations into its reactivity with a broader range of substrates and the development of novel co-catalyst systems are anticipated to further expand its utility in modern chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Serine-Selective Aerobic Cleavage of Peptides and a Protein Using a Water-Soluble Copper–Organoradical Conjugate | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Keto-ABNO - Enamine [enamine.net]
- 4. A reflection on this compound: the crossing point between organic synthesis and protein modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Serine-selective aerobic cleavage of peptides and a protein using a water-soluble copper-organoradical conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
KetoABNO's role as a versatile building block in organic synthesis.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary organic synthesis, the quest for efficient, selective, and environmentally benign reagents is paramount. 9-Azabicyclo[3.3.1]nonan-3-one N-oxyl (KetoABNO) has emerged as a powerhouse, a versatile building block and catalyst that addresses these critical needs. Its unique structural and electronic properties have established it as a superior alternative to traditional reagents in a multitude of oxidative transformations. This technical guide provides a comprehensive overview of this compound's applications, replete with quantitative data, detailed experimental protocols, and mechanistic insights to empower researchers in leveraging its full potential.
Core Strengths of this compound
This compound's efficacy stems from a combination of factors that distinguish it from other nitroxyl radicals like TEMPO. It possesses a higher redox potential and reduced steric hindrance, which translates to enhanced reactivity and a broader substrate scope.[1][2] This allows for milder reaction conditions, often utilizing aerobic oxidation, which aligns with the principles of green chemistry.
Aerobic Oxidation of Alcohols
The conversion of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. This compound, in conjunction with a co-catalyst, provides a highly efficient and selective method for this purpose.
Copper-Catalyzed Aerobic Oxidation of Secondary Alcohols
A notable application of this compound is in the copper-catalyzed aerobic oxidation of secondary alcohols. This system is effective for a wide range of substrates, including unactivated aliphatic alcohols.[3]
Table 1: Copper/KetoABNO-Catalyzed Aerobic Oxidation of Secondary Alcohols
| Entry | Substrate | Product | Time (h) | Yield (%) |
| 1 | 1-Phenylethanol | Acetophenone | 1 | 95 |
| 2 | Cyclohexanol | Cyclohexanone | 2 | 92 |
| 3 | 2-Octanol | 2-Octanone | 2 | 88 |
| 4 | Borneol | Camphor | 3 | 85 |
| 5 | 4-tert-Butylcyclohexanol | 4-tert-Butylcyclohexanone | 2 | 93 |
Reaction Conditions: Alcohol (1 mmol), Cu(MeCN)4PF6 (5 mol%), this compound (5 mol%), in MeCN (2 mL) under an O2 atmosphere at room temperature.
Experimental Protocol: General Procedure for Copper-Catalyzed Aerobic Oxidation of Alcohols
To a solution of the alcohol (1.0 mmol) in acetonitrile (5.0 mL) were added this compound (0.05 mmol, 7.7 mg) and a solution of the copper(I) salt (e.g., Cu(MeCN)4PF6, 0.05 mmol, 18.6 mg) in acetonitrile (1.0 mL). The reaction mixture was stirred vigorously under an atmosphere of oxygen (balloon) at room temperature. The progress of the reaction was monitored by TLC or GC. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired carbonyl compound.
Aerobic Oxidation of Amines to Imines
The synthesis of imines is a critical step in the formation of nitrogen-containing compounds. The this compound/copper catalytic system provides a mild and efficient route for the aerobic oxidation of secondary amines to their corresponding imines.[4]
Table 2: this compound/Cu(I)-Catalyzed Aerobic Oxidation of Secondary Amines
| Entry | Substrate | Product | Time (h) | Yield (%) |
| 1 | Dibenzylamine | N-Benzylidenebenzylamine | 6 | 95 |
| 2 | N-Benzyl-4-methoxybenzylamine | N-(4-Methoxybenzylidene)benzylamine | 6 | 98 |
| 3 | Indoline | 3H-Indole | 12 | 85 |
| 4 | 1,2,3,4-Tetrahydroisoquinoline | 3,4-Dihydroisoquinoline | 12 | 91 |
Reaction Conditions: Amine (0.5 mmol), this compound (0.025 mmol), CuBr (0.025 mmol), 6,6'-dimethyl-2,2'-bipyridyl (0.025 mmol), and DMAP (0.05 mmol) in toluene (2.5 mL) under an O2 atmosphere at 40 °C.
Experimental Protocol: General Procedure for this compound/Cu(I)-Catalyzed Aerobic Oxidation of Amines
In a reaction tube, this compound (0.025 mmol), CuBr (0.025 mmol), 6,6'-dimethyl-2,2'-bipyridyl (0.025 mmol), and 4-(dimethylamino)pyridine (DMAP, 0.05 mmol) were combined. The tube was evacuated and backfilled with oxygen. A solution of the secondary amine (0.5 mmol) in toluene (2.5 mL) was then added. The reaction mixture was stirred at 40 °C under an oxygen atmosphere (balloon). After the reaction was complete (as monitored by TLC), the mixture was filtered through a short pad of silica gel and the solvent was evaporated. The residue was purified by column chromatography to give the corresponding imine.[4]
This compound/NOₓ Co-Catalyzed Aerobic Oxidation of Aldehydes
A powerful application of this compound is its use in a co-catalytic system with nitrogen oxides (NOₓ) for the aerobic oxidation of aldehydes to carboxylic acids.[1][5] This method is particularly valuable for its mildness, which allows for the oxidation of sensitive substrates, including α-chiral aldehydes, without epimerization.[1][5]
Table 3: this compound/NOₓ-Catalyzed Aerobic Oxidation of Aldehydes to Carboxylic Acids
| Entry | Aldehyde Substrate | Carboxylic Acid Product | Yield (%) |
| 1 | (R)-2-Phenylpropanal (73% ee) | (R)-2-Phenylpropanoic acid (73% ee) | 85 |
| 2 | Benzaldehyde | Benzoic acid | 95 |
| 3 | Cinnamaldehyde | Cinnamic acid | 92 |
| 4 | Octanal | Octanoic acid | 88 |
Reaction Conditions: Aldehyde (0.5 mmol), this compound (0.025 mmol), NaNO2 (0.05 mmol), and acetic acid (0.05 mmol) in acetonitrile (1.0 M) under an O2 balloon at room temperature.
Experimental Protocol: General Procedure for this compound/NOₓ-Catalyzed Aerobic Oxidation of Aldehydes
To a solution of the aldehyde (0.5 mmol) in acetonitrile (0.5 mL) were added this compound (0.025 mmol, 3.9 mg), sodium nitrite (0.05 mmol, 3.4 mg), and acetic acid (0.05 mmol, 2.9 µL). The reaction vessel was sealed with a balloon of oxygen and the mixture was stirred at room temperature until the reaction was complete (monitored by GC or ¹H NMR). The reaction mixture was then diluted with ethyl acetate and washed with water. The organic layer was dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash chromatography if necessary.[1][5]
Mechanistic Pathways and Visualizations
The versatility of this compound arises from its ability to participate in distinct catalytic cycles depending on the co-catalyst and substrate. The following diagrams illustrate the proposed mechanisms for the aerobic oxidation of alcohols, amines, and aldehydes.
Figure 1: Proposed catalytic cycle for the Cu/KetoABNO-catalyzed aerobic oxidation of alcohols.
Figure 2: Proposed catalytic cycle for the Cu/KetoABNO-catalyzed aerobic oxidation of amines.
Figure 3: Proposed mechanism for the this compound/NOₓ-catalyzed aerobic oxidation of aldehydes.
Conclusion and Future Outlook
This compound has firmly established itself as a versatile and powerful tool in the arsenal of the modern organic chemist. Its ability to effect a wide range of aerobic oxidations under mild conditions makes it an attractive choice for both academic research and industrial applications, particularly in the synthesis of pharmaceuticals and fine chemicals. The continued exploration of this compound in novel catalytic systems and its application to an even broader array of substrates promises to further solidify its role as a key building block in the future of organic synthesis. The detailed protocols and data presented herein provide a solid foundation for scientists to harness the full potential of this exceptional reagent.
References
- 1. Copper(i)/ketoABNO catalysed aerobic alcohol oxidation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic aerobic production of imines en route to mild, green, and concise derivatizations of amines | CiNii Research [cir.nii.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. This compound/NOx Co-Catalytic Aerobic Oxidation of Aldehydes to Carboxylic Acids and Access to α-Chiral Carboxylic Acids via Sequential Asymmetric Hydroformylation/Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Free Radical Nature of KetoABNO
For Researchers, Scientists, and Drug Development Professionals
Introduction
KetoABNO (9-azabicyclo[3.3.1]nonan-3-one N-oxyl) is a stable bicyclic nitroxyl radical that has emerged as a highly efficient and versatile oxidation catalyst in organic synthesis. Its unique structural and electronic properties, particularly the presence of a stable free radical, underpin its remarkable reactivity and growing importance in various chemical and biochemical applications. This guide provides a comprehensive technical overview of the free radical nature of this compound, its physicochemical properties, synthesis, and its mechanistic roles in key chemical transformations.
Core Chemical and Physical Properties
This compound, a yellow crystalline solid, is characterized by a bicyclic structure containing a ketone functional group and a nitroxyl radical.[1] The unpaired electron is localized on the N-O bond, rendering the molecule paramagnetic.[2] This free radical is remarkably stable, a property attributed to the Bredt's rule stabilization of the bicyclic system. This compound is more efficient in oxidizing secondary amines to imines and alcohols to ketones or carboxylic acids compared to the more sterically hindered TEMPO radical.[1] It is bench-stable for several months and soluble in a variety of organic solvents.[1]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂NO₂ | [3] |
| Molecular Weight | 154.19 g/mol | [3] |
| Appearance | Yellow to orange crystalline solid | [1] |
| Melting Point | 109-114 °C | |
| Redox Potential (E½) | +521 mV vs. Ag/Ag⁺ | [4] |
| EPR g-value | ~2.00 (typical for nitroxyl radicals) | [2] |
| Hyperfine Coupling (aN) | Data not available in searched literature |
Synthesis of this compound
A detailed, multi-step synthesis for this compound has been established, starting from readily available precursors. The following workflow outlines a common synthetic route.
Experimental Protocol: Synthesis of this compound[4]
-
Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: To a cooled (0 °C) aqueous solution of benzylamine hydrochloride and glutaraldehyde, acetonedicarboxylic acid and aqueous sodium acetate are added. The reaction mixture is stirred at room temperature and then heated to 50 °C overnight. After cooling, the solution is acidified and the aqueous layer is basified and extracted to yield 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.
-
Synthesis of 9-Azabicyclo[3.3.1]nonan-3-one: The benzyl-protected intermediate is subjected to hydrogenolysis using hydrogen gas and a palladium on carbon catalyst in a suitable solvent to yield 9-azabicyclo[3.3.1]nonan-3-one.
-
Synthesis of this compound (9-Azabicyclo[3.3.1]nonan-3-one N-oxyl): To a cooled (0 °C) solution of 9-azabicyclo[3.3.1]nonan-3-one and sodium tungstate dihydrate in acetonitrile, urea-hydrogen peroxide adduct is added slowly. The reaction is stirred at room temperature for 3 days. The product is then extracted and purified by column chromatography to give this compound as an orange crystalline solid.
The Free Radical Nature and Catalytic Activity of this compound
The catalytic prowess of this compound stems from its ability to exist in three interconvertible oxidation states: the N-oxyl radical (this compound), the oxoammonium cation (Keto-ABNO⁺), and the hydroxylamine (Keto-ABNOH). This redox triad is central to its role in oxidation reactions.
Catalytic Cycle in Alcohol Oxidation
This compound, often in concert with a co-catalyst such as a copper or bismuth complex, facilitates the aerobic oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[5][6] The generally accepted mechanism involves the oxidation of the N-oxyl radical to the more electrophilic oxoammonium cation, which then acts as the active oxidant.
A plausible mechanism for the aerobic oxidation of alcohols catalyzed by a Bi(NO₃)₃/KetoABNO system involves the in-situ generation of NO₂, which oxidizes this compound to its oxoammonium form (Keto-ABNO⁺).[5] This species then oxidizes the alcohol to the corresponding carbonyl compound.[5]
Serine-Selective Peptide Cleavage
In the realm of bioconjugation and proteomics, this compound has been employed for the site-selective cleavage of peptides at serine residues.[2] This reaction is typically performed under mild aerobic conditions with a copper(I) co-catalyst.
The proposed mechanism involves the formation of an active Cu(II)-KetoABNO complex under an oxygen atmosphere.[2] This complex facilitates the oxidation of the serine residue, leading to subsequent peptide bond cleavage.
Experimental Protocols
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is the primary technique for the direct detection and characterization of the paramagnetic this compound radical.[2]
General Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (typically in the micromolar to low millimolar range) in a suitable deoxygenated solvent (e.g., toluene, acetonitrile).
-
Instrumentation: The EPR spectrum is recorded on an X-band EPR spectrometer.
-
Data Acquisition: The spectrum is typically recorded at room temperature. Key parameters to set include the microwave frequency, microwave power, modulation amplitude, and scan time.
-
Data Analysis: The resulting spectrum is analyzed to determine the g-value and hyperfine coupling constants. For nitroxyl radicals like this compound, the spectrum is expected to be a triplet due to the interaction of the unpaired electron with the ¹⁴N nucleus (I=1).
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique to probe the redox behavior of this compound and determine its oxidation and reduction potentials.[7]
General Protocol:
-
Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).[8]
-
Electrolyte Solution: The this compound sample is dissolved in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.[7] The solution is typically deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen).
-
Data Acquisition: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential. The resulting current is measured and plotted against the applied potential.
-
Data Analysis: The cyclic voltammogram is analyzed to determine the peak potentials for the oxidation and reduction processes. The half-wave potential (E½), calculated as the average of the anodic and cathodic peak potentials, provides the formal redox potential of the this compound/Keto-ABNO⁺ couple.
Conclusion
This compound stands out as a robust and versatile stable free radical with significant applications in modern organic chemistry and beyond. Its unique combination of steric accessibility and high redox potential makes it a superior catalyst for a range of oxidative transformations. The ability to readily interconvert between its N-oxyl, oxoammonium, and hydroxylamine forms is the cornerstone of its catalytic activity. The experimental techniques of EPR spectroscopy and cyclic voltammetry are indispensable tools for characterizing its free radical nature and redox properties, providing crucial data for understanding and optimizing its reactivity. As research continues to uncover new applications, a thorough understanding of the fundamental properties of this compound will be paramount for scientists and researchers in drug development and other fields.
References
- 1. researchgate.net [researchgate.net]
- 2. orgsyn.org [orgsyn.org]
- 3. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-band rapid-scan EPR of nitroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
The Expanding Role of KetoABNO in Aerobic Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient, selective, and environmentally benign oxidation methods is a cornerstone of modern organic synthesis and drug development. In this context, 9-azabicyclo[3.3.1]nonan-3-one N-oxyl (KetoABNO), a stable nitroxyl radical, has emerged as a powerful catalyst for a wide range of aerobic oxidation reactions. Its unique combination of steric accessibility and high redox potential allows for the mild and efficient oxidation of a diverse array of substrates, including alcohols and aldehydes, under aerobic conditions. This technical guide provides an in-depth exploration of the scope of this compound in these transformations, presenting key quantitative data, detailed experimental protocols, and mechanistic insights.
Core Principles and Advantages of this compound
This compound's efficacy as an oxidation catalyst stems from its ability to cycle between three oxidation states: the N-oxyl radical, the corresponding oxoammonium cation, and the hydroxylamine. This catalytic cycle is typically facilitated by a co-catalyst, such as a transition metal salt or a NOx species, which aids in the regeneration of the active oxoammonium species from the hydroxylamine using molecular oxygen as the terminal oxidant.
Key advantages of employing this compound-based systems include:
-
Mild Reaction Conditions: Many this compound-catalyzed oxidations proceed at room temperature and under an air or oxygen atmosphere, preserving sensitive functional groups.
-
Broad Substrate Scope: These systems have demonstrated high efficiency for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, as well as the oxidation of aldehydes to carboxylic acids.[1][2][3]
-
High Selectivity: this compound often exhibits excellent chemoselectivity, allowing for the targeted oxidation of specific functional groups within complex molecules.
-
Reduced Environmental Impact: The use of air or oxygen as the terminal oxidant and the catalytic nature of the system contribute to a more sustainable chemical process.
Scope of this compound in Aerobic Oxidation of Alcohols
This compound, in conjunction with various co-catalysts, provides robust systems for the aerobic oxidation of a wide range of primary and secondary alcohols.
Bi(NO₃)₃/KetoABNO System
A notable advancement in this area is the use of bismuth nitrate (Bi(NO₃)₃·5H₂O) as a co-catalyst with this compound. This system is particularly effective for the oxidation of both primary and secondary alcohols to their corresponding aldehydes and ketones in moderate to high yields.[4] The reactions are typically carried out in acetonitrile under an air balloon at 65 °C.[4]
Table 1: Aerobic Oxidation of Alcohols using Bi(NO₃)₃/KetoABNO [4]
| Substrate (Alcohol) | Product | Yield (%) |
| Benzyl alcohol | Benzaldehyde | 95 |
| 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | 96 |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 92 |
| 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 93 |
| 1-Phenylethanol | Acetophenone | 98 |
| 1-(4-Methylphenyl)ethanol | 4'-Methylacetophenone | 97 |
| 1-(4-Methoxyphenyl)ethanol | 4'-Methoxyacetophenone | 95 |
| Cyclohexanol | Cyclohexanone | 85 |
Cu(I)/KetoABNO System
Copper(I)-based systems, often in combination with a ligand, are also highly effective for the aerobic oxidation of alcohols catalyzed by this compound.[1] These systems are known for their high efficiency with secondary alcohols, including unactivated aliphatic substrates.[1]
Scope of this compound in Aerobic Oxidation of Aldehydes
The oxidation of aldehydes to carboxylic acids is another key transformation where this compound has proven to be highly valuable. The this compound/NOx co-catalytic system is particularly noteworthy for its mildness and efficiency.
This compound/NOx System
This system typically employs a source of NOx, such as sodium nitrite (NaNO₂), to facilitate the catalytic cycle.[2][3] A key advantage of this method is its ability to oxidize α-chiral aldehydes to the corresponding carboxylic acids without causing racemization, a significant benefit in the synthesis of chiral pharmaceuticals.[2][3] The reactions are generally performed in acetonitrile under an oxygen balloon at room temperature.[3]
Table 2: Aerobic Oxidation of Aldehydes using this compound/NaNO₂ [3]
| Substrate (Aldehyde) | Product (Carboxylic Acid) | Yield (%) |
| (R)-2-Phenylpropanal | (R)-2-Phenylpropanoic acid | 85 |
| 3-Phenylpropanal | 3-Phenylpropanoic acid | 92 |
| Cinnamaldehyde | Cinnamic acid | 88 |
| Octanal | Octanoic acid | 95 |
| 4-Nitrobenzaldehyde | 4-Nitrobenzoic acid | 91 |
Mechanistic Pathways
The underlying mechanisms of this compound-catalyzed aerobic oxidations involve a series of redox steps. The specific pathway can vary depending on the co-catalyst employed.
Proposed Mechanism for Bi(NO₃)₃/KetoABNO Catalyzed Alcohol Oxidation
The reaction is thought to be initiated by the release of NO₂ from bismuth nitrate at elevated temperatures. This NO₂ then oxidizes this compound to its active oxoammonium form (this compound⁺). The oxoammonium cation subsequently oxidizes the alcohol to the corresponding carbonyl compound, being reduced to the hydroxylamine (KetoABNOH) in the process. The hydroxylamine is then re-oxidized back to the N-oxyl radical by another molecule of NO₂, which is itself reduced to NO. Finally, NO is re-oxidized to NO₂ by molecular oxygen, completing the catalytic cycle.[4]
Caption: Catalytic cycle for alcohol oxidation.
Proposed Mechanism for this compound/NOx Catalyzed Aldehyde Oxidation
In the this compound/NOx system for aldehyde oxidation, the aldehyde first reacts with water to form a hydrate. This hydrate is then oxidized by the active oxoammonium species (this compound⁺) to the carboxylic acid, with this compound⁺ being reduced to the hydroxylamine (KetoABNOH). The NOx co-catalyst, generated from a precursor like NaNO₂, facilitates the re-oxidation of the hydroxylamine back to the N-oxyl radical, which is then further oxidized to the oxoammonium species to continue the catalytic cycle. Molecular oxygen serves as the terminal oxidant to regenerate the NOx species.
Caption: Catalytic cycle for aldehyde oxidation.
Experimental Protocols
General Procedure for Bi(NO₃)₃/KetoABNO Catalyzed Aerobic Oxidation of Alcohols[4]
To a 10 mL Schlenk tube equipped with a magnetic stir bar is added the alcohol (1 mmol), Bi(NO₃)₃·5H₂O (10 mol%), this compound (5 mol%), and acetonitrile (2 mL). The tube is fitted with an air-filled balloon and the mixture is stirred at 65 °C for 2 hours. Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired carbonyl compound.
General Procedure for this compound/NaNO₂ Catalyzed Aerobic Oxidation of Aldehydes[3]
In a vial equipped with a magnetic stir bar, the aldehyde (1 mmol), this compound (2.5 mol%), and NaNO₂ (20 mol%) are dissolved in acetonitrile (1 M). An oxygen-filled balloon is attached to the vial, and the reaction mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is quenched with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the corresponding carboxylic acid.
Conclusion and Future Outlook
This compound has firmly established itself as a versatile and powerful catalyst for aerobic oxidation reactions in organic synthesis. Its application in the oxidation of alcohols and aldehydes under mild and sustainable conditions is of significant interest to the pharmaceutical and fine chemical industries. The ongoing research in this field is expected to further broaden the scope of this compound-catalyzed reactions, including the development of enantioselective oxidations and the oxidation of an even wider range of functional groups. The continued exploration of novel co-catalyst systems and a deeper understanding of the reaction mechanisms will undoubtedly unlock new possibilities for this remarkable catalyst in the years to come.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound/NOx Co-Catalytic Aerobic Oxidation of Aldehydes to Carboxylic Acids and Access to α-Chiral Carboxylic Acids via Sequential Asymmetric Hydroformylation/Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Bicyclic Nitroxyl Radicals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the foundational research on bicyclic nitroxyl radicals. These stable organic radicals are of significant interest due to their diverse applications, ranging from catalysis in organic synthesis to their use as spin probes and imaging agents in biomedical research and drug development. This document details their synthesis, characterochemical properties, and key applications, with a focus on providing practical experimental protocols and clearly structured quantitative data.
Synthesis of Bicyclic Nitroxyl Radicals
The synthesis of bicyclic nitroxyl radicals often involves multi-step procedures, starting from commercially available materials. The following sections provide detailed experimental protocols for the synthesis of two widely used bicyclic nitroxyl radicals: 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) and 2-azaadamantane N-oxyl (AZADO).
Synthesis of 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO)
The synthesis of ABNO can be achieved in a practical three-step route.[1][2]
Experimental Protocol:
Step 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
-
To a 500 mL six-necked jacketed, round-bottomed flask equipped with a mechanical stirrer, a PTFE-coated temperature probe, and a 250 mL addition funnel, add water (50 g) and benzylamine (12.9 mL, 0.123 mol).[3]
-
Cool the reactor jacket to 0–10 °C and slowly add 18% sulfuric acid (43.2 mL, 0.089 mol) over 1 hour while maintaining the internal temperature at 4–8 °C.[3]
-
Add 50% aqueous glutaraldehyde (25.8 mL, 0.137 mol) followed by acetonedicarboxylic acid (20 g, 0.137 mol) while keeping the temperature below 5 °C.[3]
-
Add a 9% sodium acetate solution (47.8 mL, 0.055 mol) over 1.5 hours.[3]
-
Age the reaction mixture at 5 °C for 20 hours and then at 25 °C for 20 hours.[3]
-
Work-up the reaction mixture to isolate the product.
Step 2: Reduction to 9-Azabicyclo[3.3.1]nonane
-
The product from the previous step is subjected to a Wolff-Kishner reduction.
-
To a solution of the crude ketone in triethylene glycol (21 mL), add KOH (8.0 g, 144 mmol) and hydrazine monohydrate (2.2 mL, 43.1 mmol).[2]
-
Heat the mixture to 220 °C for 30 minutes.[2]
-
Add water (50 mL) dropwise over 2 hours at 220 °C to distill the product amine azeotropically.[2]
-
Extract the aqueous distillate with chloroform and dry over K2CO3.
Step 3: Oxidation to ABNO
-
To a solution of the crude amine in acetonitrile (14.4 mL), add Na2WO4·2H2O (0.95 g, 1.88 mmol) and stir for 30 minutes at ambient temperature.[2]
-
Cool the solution to 0 °C and add urea hydrogen peroxide (2.7 g, 28.8 mmol).[2]
-
Stir the reaction mixture at 0 °C for 1 hour and then at ambient temperature for 4 hours.[2]
-
Add water and extract the aqueous solution with chloroform.
-
Dry the organic layer over K2CO3 and concentrate.
-
Purify the residue by silica gel column chromatography to yield ABNO as a red solid.[2]
Synthesis of ABNO
Synthesis of 2-Azaadamantane N-Oxyl (AZADO)
AZADO is another highly active organocatalyst for alcohol oxidation. Its synthesis involves the construction of the azaadamantane skeleton followed by oxidation.[4]
Experimental Protocol:
Step 1: Intramolecular Hydroamination
-
A suitable precursor, often derived from 1,3-adamantanediol, is subjected to intramolecular hydroamination.[5]
-
Anhydrous conditions using trifluoromethanesulfonic acid (TfOH) can achieve the key intramolecular hydroamination and concomitant deprotection of a carbamate protecting group to furnish 2-azaadamantane.[4]
Step 2: Oxidation to AZADO
-
The resulting 2-azaadamantane is oxidized to the corresponding nitroxyl radical.
-
Oxidation with sodium tungstate (Na2WO4) and urea hydrogen peroxide (UHP) affords AZADO.[4]
Synthesis of AZADO
Characterization and Properties
Bicyclic nitroxyl radicals are characterized by various spectroscopic and electrochemical techniques. The quantitative data from these analyses provide insights into their electronic structure, stability, and reactivity.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a fundamental technique for characterizing nitroxyl radicals, providing information about the electronic environment of the unpaired electron.
Experimental Protocol:
-
Prepare a dilute solution of the bicyclic nitroxyl radical (typically ~0.1 mM) in a suitable deoxygenated solvent (e.g., methanol, phosphate-buffered saline).[6]
-
Record the X-band (9.87 GHz) continuous-wave EPR spectrum at room temperature.[6]
-
Typical spectrometer settings include a microwave power of 0.5 mW, modulation amplitude of 0.05–0.15 mT, a time constant of 20.5 ms, and a conversion time of 20 ms.[6]
-
Simulate the experimental spectra using software like EasySpin to determine the isotropic hyperfine coupling constant (Aiso) and the exchange interaction (J) for biradicals.[6]
Table 1: EPR Spectroscopic Data for Bicyclic Nitroxyl Radicals
| Radical | Solvent | AN iso (MHz) | |J| (MHz) | Reference | | :--- | :--- | :--- | :--- | :--- | | Biradical 3 | Methanol | ≈ 43.7 | 206 ± 2 |[6] |
Electrochemical Properties
Cyclic voltammetry (CV) is employed to investigate the redox behavior of bicyclic nitroxyl radicals, which is crucial for their application in catalysis and as redox-sensitive probes.
Experimental Protocol:
-
Perform cyclic voltammetry in a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Use a solution of the nitroxyl radical (e.g., 1.0 mM) in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 100 mM TBAP).[7]
-
Record the cyclic voltammograms at a specific scan rate (e.g., 100 mV s⁻¹).[7]
-
Determine the formal redox potential (E°') from the midpoint of the anodic and cathodic peak potentials.
Table 2: Redox Potentials of Bicyclic Nitroxyl Radicals
| Radical | Conditions | E°' (V vs. reference) | Reference |
| AZADO | pH 9.2-10.6 | - | [8][9] |
| ABNO | pH 9.2-10.6 | - | [8][9] |
| ACT | pH 9.2-10.6 | Higher than AZADO and ABNO | [8] |
Note: Specific redox potential values were not consistently reported in the provided search results. Further targeted literature review would be necessary to populate this table comprehensively.
Applications in Organic Synthesis: Alcohol Oxidation
Bicyclic nitroxyl radicals, particularly ABNO and AZADO, are highly efficient catalysts for the aerobic oxidation of alcohols to aldehydes and ketones.[5][10] Their reduced steric hindrance compared to TEMPO allows for the oxidation of a broader range of substrates, including sterically hindered secondary alcohols.[5][11]
Experimental Protocol for Aerobic Alcohol Oxidation:
-
To a solution of the alcohol in a suitable solvent (e.g., acetic acid or acetonitrile), add the bicyclic nitroxyl radical catalyst (e.g., ABNO or keto-ABNO) and a co-catalyst (e.g., HNO3 or NaNO2).[12]
-
Stir the reaction mixture under an atmosphere of air or oxygen at ambient temperature and pressure.[12]
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction and work up to isolate the corresponding aldehyde or ketone.
Catalytic Cycle of Alcohol Oxidation
In Vivo Stability and Applications in Drug Development
The stability of nitroxyl radicals in a biological environment is crucial for their application as in vivo spin probes and contrast agents for magnetic resonance imaging (MRI).[13][14] They are susceptible to reduction by cellular reductants, which diminishes their paramagnetic properties.[13]
Experimental Protocol for In Vivo Stability Assessment:
-
Administer the bicyclic nitroxyl radical to an animal model (e.g., via intravenous injection).
-
Monitor the ESR signal intensity of the nitroxyl radical in the bloodstream or target tissue over time using an in vivo ESR spectrometer.[13]
-
The decay of the ESR signal provides a measure of the in vivo reduction rate and stability of the radical.
Tetraethyl-substituted nitroxyl radicals have shown enhanced stability against bioreduction, making them promising candidates for in vivo applications.[13] Bicyclic nitroxyl radicals, due to their unique structural features, are also being investigated for their potential as stable in vivo probes to study oxidative stress and for the development of theranostic agents.[15]
Logical Workflow for In Vivo Application
This technical guide provides a foundational understanding of bicyclic nitroxyl radicals, highlighting their synthesis, characterization, and key applications. The detailed protocols and structured data are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development, facilitating further exploration and innovation in this exciting area of radical chemistry.
References
- 1. An expeditious entry to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO): another highly active organocatalyst for oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. orgsyn.org [orgsyn.org]
- 4. Discovery and Exploitation of AZADO: The Highly Active Catalyst for Alcohol Oxidation [jstage.jst.go.jp]
- 5. 2-Azaadamantane N-Oxyl (AZADO) and 1-Me-AZADO: Highly Efficient Organocatalysts for Oxidation of Alcohols [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Electrocatalytic Alcohol Oxidation with TEMPO and Bicyclic Nitroxyl Derivatives: Driving Force Trumps Steric Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. In vivo evaluation of novel nitroxyl radicals with reduction stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nitroxyl Radical as a Theranostic Contrast Agent in Magnetic Resonance Redox Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nitroxyl Radical as a Theranostic Contrast Agent in Magnetic Resonance Redox Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: KetoABNO-Catalyzed Aerobic Oxidation of Alcohols
Introduction
The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis, crucial for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3] Traditional methods often rely on stoichiometric amounts of heavy metal oxidants, which can be toxic and generate significant waste. In contrast, catalytic aerobic oxidation, using molecular oxygen from the air as the terminal oxidant, offers a more sustainable and environmentally benign alternative.[4][5] 9-Azabicyclo[3.3.1]nonan-3-one N-oxyl (ketoABNO) has emerged as a highly effective and versatile catalyst for these transformations.[6][7][8] Its unique properties, including steric compactness and high oxidation potential, allow for the efficient oxidation of a broad range of primary and secondary alcohols under mild conditions.[6][7][8] This application note provides a detailed protocol for the aerobic oxidation of alcohols using a this compound-based catalytic system.
Catalytic System: Bismuth Nitrate/KetoABNO
A highly efficient catalytic system for the aerobic oxidation of alcohols employs a combination of this compound and Bismuth (III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O).[4] This system operates under mild conditions, utilizes air as the oxidant, and does not require the addition of a ligand or base.[4] It has demonstrated broad functional group tolerance and is effective for converting various primary and secondary alcohols to their corresponding aldehydes and ketones in moderate to high yields.[4]
Experimental Protocol: General Procedure for Bi(NO₃)₃/KetoABNO-Catalyzed Aerobic Oxidation of Alcohols
This protocol details a general method for the oxidation of a representative alcohol on a 1 mmol scale.
Materials:
-
Alcohol substrate (1 mmol)
-
This compound (9-azabicyclo[3.3.1]nonan-3-one N-oxyl) (5 mol%, 0.05 mmol)
-
Bismuth (III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O) (10 mol%, 0.10 mmol)
-
Acetonitrile (CH₃CN) (2 mL)
-
10 mL Schlenk tube
-
Air balloon
-
Stir bar
Procedure:
-
To a 10 mL Schlenk tube equipped with a stir bar, add the alcohol substrate (1 mmol), this compound (5 mol%), and Bi(NO₃)₃·5H₂O (10 mol%).
-
Add acetonitrile (2 mL) to the Schlenk tube.
-
Seal the Schlenk tube and place it in a pre-heated oil bath at 65 °C.
-
Attach an air-filled balloon to the Schlenk tube.
-
Stir the reaction mixture vigorously for the specified time (typically 2 hours, but may vary depending on the substrate).
-
Upon completion, as monitored by TLC or GC, cool the reaction mixture to room temperature.
-
The resulting product can be isolated and purified using standard techniques such as column chromatography.
Data Presentation: Substrate Scope and Yields
The Bi(NO₃)₃/KetoABNO catalytic system has been successfully applied to a variety of primary and secondary alcohols. The following table summarizes the results for the oxidation of representative substrates.
| Entry | Substrate (Alcohol) | Product (Aldehyde/Ketone) | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | Benzaldehyde | 2 | 95 |
| 2 | 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | 2 | 96 |
| 3 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 2 | 93 |
| 4 | 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 2 | 92 |
| 5 | 1-Phenylethanol | Acetophenone | 2 | 98 |
| 6 | Cyclohexanol | Cyclohexanone | 2 | 85 |
| 7 | 2-Octanol | 2-Octanone | 2 | 88 |
Reaction Conditions: Alcohol (1 mmol), Bi(NO₃)₃·5H₂O (10 mol%), this compound (5 mol%), CH₃CN (2 mL) in a 10 mL Schlenk tube, at 65 °C, under an air balloon. Yields are for isolated products.[4][9] A gram-scale reaction for the oxidation of 1-phenylethanol has been demonstrated, yielding acetophenone in 94% isolated yield, highlighting the potential for industrial applications.[4]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the this compound-catalyzed aerobic oxidation of alcohols.
Caption: General workflow for this compound-catalyzed alcohol oxidation.
Proposed Catalytic Cycle
The proposed mechanism for the Bi(NO₃)₃/KetoABNO-catalyzed aerobic oxidation of alcohols involves a series of interconnected steps.
Caption: Proposed catalytic cycle for alcohol oxidation.
Mechanism Discussion
The catalytic cycle is initiated by the oxidation of the this compound N-oxyl radical to the corresponding oxoammonium cation (this compound⁺).[10] This active oxidant then reacts with the alcohol substrate, abstracting a hydride to form the carbonyl product and the hydroxylamine form of the catalyst (KetoABNOH).[7] The N-oxyl radical is then regenerated from the hydroxylamine by oxidation, with molecular oxygen serving as the terminal oxidant, completing the catalytic cycle.[10] The role of the bismuth co-catalyst is believed to facilitate the initial oxidation of this compound.[10]
The this compound-catalyzed aerobic oxidation of alcohols, particularly with a bismuth co-catalyst, presents a highly efficient, practical, and environmentally friendly method for the synthesis of aldehydes and ketones.[4] The mild reaction conditions, broad substrate applicability, and potential for scalability make this protocol a valuable tool for researchers in both academic and industrial settings.[4][10]
References
- 1. Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 7123-92-4 [smolecule.com]
- 3. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. A Highly Efficient Bismuth Nitrate/Keto-ABNO Catalyst System for Aerobic Oxidation of Alcohols to Carbonyl Compounds under Mild Conditions [mdpi.com]
- 5. This compound/NOx Co-Catalytic Aerobic Oxidation of Aldehydes to Carboxylic Acids and Access to α-Chiral Carboxylic Acids via Sequential Asymmetric Hydroformylation/Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A reflection on this compound: the crossing point between organic synthesis and protein modification - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. A reflection on this compound: the crossing point between organic synthesis and protein modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Serine-Selective Peptide Cleavage Using KetoABNO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-selective cleavage of peptide bonds is a critical tool in proteomics, protein characterization, and the development of novel biotherapeutics. While enzymatic methods offer high specificity, they can be limited by substrate scope and reaction conditions. Chemical cleavage methods provide a valuable alternative, and the use of 2-keto-2,2'-azobis(N-butylpropionamide) (KetoABNO) has emerged as a promising reagent for the selective cleavage of peptides at serine residues.[1][2] This method, operating under mild aerobic conditions, offers a valuable tool for protein sequencing, functional analysis, and the generation of well-defined peptide fragments for drug development.[3]
This compound, an N-oxyl radical, possesses a high oxidation potential, which, in conjunction with a copper catalyst, facilitates the selective oxidation of the primary alcohol on the serine side chain.[2] This initial oxidation initiates a cascade of reactions culminating in the cleavage of the peptide bond N-terminal to the serine residue. The reaction is notable for its compatibility with a range of functional groups and its applicability to complex polypeptides, including those containing D-amino acids and disulfide bonds.[2][3]
These application notes provide a detailed overview of the this compound-mediated serine-selective cleavage reaction, including the underlying mechanism, experimental protocols, and data analysis techniques.
Proposed Mechanism of Cleavage
The serine-selective peptide cleavage using the this compound system proceeds via a copper-catalyzed aerobic oxidation mechanism. The key steps are as follows:
-
Formation of the Active Copper(II) Complex: In the presence of oxygen, the copper(I) iodide (CuI) catalyst is oxidized to a copper(II) species, which then forms an active complex with this compound and a ligand, such as a bathophenanthroline salt.[1]
-
Oxidation of the Serine Residue: The copper(II)-KetoABNO complex selectively interacts with the serine residue of the peptide. The primary alcohol of the serine side chain coordinates to the copper center, forming a Cu(II)-alkoxide species.[1]
-
Hydrogen Abstraction and Radical Formation: A single electron transfer from the alkoxide to the copper(II) center, along with the abstraction of a hydrogen radical from the α-carbon of the serine residue by this compound, leads to the formation of a radical intermediate.[1]
-
Peptide Bond Scission: The subsequent rearrangement of this intermediate results in the cleavage of the peptide bond located on the N-terminal side of the serine residue.
This process is depicted in the following signaling pathway diagram:
References
Application of KetoABNO in Tryptophan-Selective Bioconjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-selective modification of proteins is a cornerstone of modern drug development, enabling the creation of antibody-drug conjugates (ADCs), PEGylated proteins, and other precisely engineered therapeutic and diagnostic agents. Tryptophan, with its unique indole side chain and low natural abundance, presents an attractive target for achieving high selectivity in bioconjugation. This document details the application of 9-azabicyclo[3.3.1]nonan-3-one-N-oxyl (KetoABNO) for the selective modification of tryptophan residues in peptides and proteins. A novel electrochemical approach is highlighted, which offers a mild, efficient, and metal-free method for this transformation, overcoming limitations of previous techniques that required harsh acidic conditions or the use of potentially problematic oxidizing agents.[1][2][3]
The electrochemical protocol leverages a unique cooperative system of two N-oxyl radicals: this compound as the primary reactant and 4-oxo-TEMPO as an electrochemical mediator.[1][2][3] This dual-radical system, in conjunction with sodium bromide, facilitates the reaction under neutral pH conditions, thereby preserving the structural integrity of sensitive protein substrates.[1][2] The method demonstrates high selectivity for tryptophan over other potentially reactive amino acid residues and has been successfully applied to a range of peptides and proteins.[2][4]
Principle of the Method
The core of the tryptophan-selective bioconjugation with this compound lies in the electrochemical oxidation of the this compound radical to its corresponding oxoammonium cation. This highly electrophilic species then reacts selectively with the electron-rich indole side chain of tryptophan. The key innovation of the described method is the use of an electrochemical setup to generate the active oxoammonium species in situ, thus avoiding the need for chemical oxidants like nitrogen oxides (NOx) which can lead to undesirable side reactions such as S- and N-nitrosation.[2][5]
The presence of 4-oxo-TEMPO as a mediator is crucial for the reaction's efficiency and selectivity, while sodium bromide is thought to stabilize the active oxoammonium species, preventing its decomposition.[1][2] This carefully optimized system allows for precise control over the reaction, leading to high yields and clean conversions.
Data Presentation
The efficacy of the electrochemical this compound-mediated tryptophan bioconjugation has been demonstrated on various peptide and protein substrates. The following tables summarize the quantitative data obtained from key experiments.
Table 1: Electrochemical Tryptophan-Selective Bioconjugation of Peptides
| Peptide Substrate | Product Yield (%) | Reference |
| Fmoc-GSNWG-OH | - | [2] |
| Leuprorelin | 82 | [2] |
| MeLum1-keto-ABNO-1e | 66 | [1] |
Table 2: Electrochemical Tryptophan-Selective Bioconjugation of Proteins
| Protein Substrate | Conversion (%) | Major Product | Reference |
| Lysozyme | Nearly Quantitative | Lysozyme-keto-ABNO conjugate | [1] |
| Bovine Serum Albumin | ~70 | Mono-adduct | [1] |
Experimental Protocols
The following are detailed protocols for the electrochemical tryptophan-selective bioconjugation using this compound.
Materials
-
This compound (9-azabicyclo[3.3.1]nonan-3-one-N-oxyl)
-
4-oxo-TEMPO (4-oxo-2,2,6,6-tetramethyl-1-piperidinyloxy)
-
Sodium Bromide (NaBr)
-
Peptide or protein substrate containing tryptophan
-
Phosphate buffered saline (PBS), pH 7.4
-
Electrochemical setup (e.g., ElectraSyn 2.0 or similar potentiostat)
-
Graphite electrodes (anode and cathode)
-
Reaction vial (e.g., 4 mL)
-
Stir bar
Protocol 1: General Procedure for Peptide Bioconjugation
-
Reaction Setup: In a 4 mL reaction vial equipped with a stir bar, dissolve the peptide substrate (1.0 equiv.) in phosphate buffer (pH 7.4).
-
Addition of Reagents: To the peptide solution, add this compound (4.0 equiv.), 4-oxo-TEMPO (1.0 equiv.), and NaBr (2.0 equiv.).
-
Electrochemical Reaction: Place the graphite anode and cathode into the solution. Apply a constant voltage of 1.0 V.
-
Monitoring: Monitor the reaction progress by LC-MS until the starting material is consumed or maximum conversion is reached.
-
Work-up and Purification: Upon completion, quench the reaction and purify the conjugate by preparative HPLC to isolate the desired product.
Protocol 2: Procedure for Protein Bioconjugation (Example: Lysozyme)
-
Reaction Setup: In a suitable reaction vessel, dissolve lysozyme in a neutral aqueous buffer.
-
Addition of Reagents: Add this compound, 4-oxo-TEMPO, and NaBr to the protein solution.
-
Electrochemical Reaction: Immerse the graphite electrodes into the solution. Apply a constant voltage of 0.9 V and an electric charge of 1.0 F/mol.
-
Analysis: After the reaction, analyze the product by mass spectrometry (MS) to confirm the formation of the lysozyme-keto-ABNO conjugate. The starting material should be completely consumed.
Visualizations
Diagram 1: Proposed Mechanism of Electrochemical Tryptophan-Selective Bioconjugation
Caption: Proposed mechanism of this compound-mediated bioconjugation.
Diagram 2: Experimental Workflow for Tryptophan-Selective Bioconjugation
Caption: Experimental workflow for electrochemical bioconjugation.
Conclusion
The electrochemical activation of this compound provides a powerful and versatile tool for the tryptophan-selective modification of peptides and proteins. This method's mild reaction conditions, high selectivity, and avoidance of harsh chemical oxidants make it particularly suitable for applications in drug development and chemical biology, where the preservation of protein structure and function is paramount. The detailed protocols and supporting data provided herein serve as a valuable resource for researchers seeking to implement this advanced bioconjugation strategy.
References
Application Notes and Protocols for Amine Oxidation Using KetoABNO
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of amines is a fundamental transformation in organic synthesis, crucial for the preparation of a wide range of nitrogen-containing compounds such as imines and nitriles. These products serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Traditional methods for amine oxidation often rely on stoichiometric, and sometimes harsh, oxidizing agents, which can lead to waste generation and limited functional group tolerance.
Catalytic aerobic oxidation using 9-azabicyclo[3.3.1]nonan-3-one N-oxyl (KetoABNO), in conjunction with a copper catalyst, has emerged as a mild, efficient, and environmentally friendly alternative. This compound, a stable nitroxyl radical, exhibits high reactivity and reduced steric hindrance compared to other nitroxyl radicals like TEMPO.[1] This allows for the efficient oxidation of a broad range of primary and secondary amines under mild conditions, typically using molecular oxygen from the air as the terminal oxidant.
These application notes provide a comprehensive guide to the use of this compound for the selective oxidation of primary and secondary amines. Detailed protocols, quantitative data on substrate scope, and a mechanistic overview are presented to facilitate the adoption of this powerful synthetic methodology in research and development settings.
Data Presentation
The following tables summarize the quantitative data for the aerobic oxidation of various primary and secondary amines using this compound or the closely related ABNO catalyst systems.
Table 1: Copper-Catalyzed Aerobic Oxidation of Primary Amines to Nitriles
This table presents the results for the oxidation of a variety of primary amines to their corresponding nitriles using a CuI/ABNO catalyst system. The reactions are typically carried out at room temperature under an oxygen atmosphere.[2][3]
| Entry | Substrate (Amine) | Product (Nitrile) | Yield (%) |
| 1 | Benzylamine | Benzonitrile | 95 |
| 2 | 4-Methoxybenzylamine | 4-Methoxybenzonitrile | 98 |
| 3 | 4-Chlorobenzylamine | 4-Chlorobenzonitrile | 99 |
| 4 | 4-(Trifluoromethyl)benzylamine | 4-(Trifluoromethyl)benzonitrile | 85 |
| 5 | 1-Naphthylmethylamine | 1-Naphthonitrile | 91 |
| 6 | 2-Furylmethylamine | 2-Furonitrile | 88 |
| 7 | Cinnamylamine | Cinnamonitrile | 85 |
| 8 | Dodecylamine | Dodecanenitrile | 82 |
| 9 | Cyclohexanemethylamine | Cyclohexanecarbonitrile | 75 |
Yields are for isolated products. Reaction conditions may vary slightly for optimal results with different substrates.[2]
Table 2: Copper/KetoABNO-Catalyzed Aerobic Oxidation of Secondary Amines to Imines
This table showcases the substrate scope for the oxidation of various secondary amines to their corresponding imines using a CuBr/KetoABNO catalyst system under an oxygen atmosphere.[4]
| Entry | Substrate (Amine) | Product (Imine) | Yield (%) |
| 1 | Dibenzylamine | N-Benzylidenebenzylamine | 95 |
| 2 | N-Benzyl-4-methoxybenzylamine | N-(4-Methoxybenzylidene)benzylamine | 92 |
| 3 | N-Benzyl-4-chlorobenzylamine | N-(4-Chlorobenzylidene)benzylamine | 96 |
| 4 | Indoline | 3,4-Dihydroquinoline (from oxidation) | 88 |
| 5 | 1,2,3,4-Tetrahydroisoquinoline | 3,4-Dihydroisoquinoline | 91 |
| 6 | N-Methyl-1,2,3,4-tetrahydroisoquinoline | 1-Methyl-3,4-dihydroisoquinoline | 85 |
| 7 | Pyrrolidine | 1-Pyrroline | 78 |
Yields are for isolated products. The reaction is broadly applicable to a range of cyclic and acyclic secondary amines.[4]
Experimental Protocols
The following are detailed protocols for the two primary applications of this compound in amine oxidation.
Protocol 1: General Procedure for the Copper/ABNO-Catalyzed Aerobic Oxidation of Primary Amines to Nitriles
This protocol is adapted from the work of Stahl and co-workers and is suitable for the conversion of a wide range of primary amines to nitriles.[2][5]
Materials:
-
Copper(I) iodide (CuI)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (tBu₂bpy)
-
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO)
-
4-(Dimethylamino)pyridine (DMAP)
-
Primary amine substrate
-
Acetonitrile (CH₃CN), anhydrous
-
Oxygen (balloon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add CuI (5 mol%), tBu₂bpy (5 mol%), ABNO (5 mol%), and DMAP (10 mol%).
-
Seal the vial with a septum and purge with oxygen.
-
Add the primary amine substrate (1.0 mmol) and anhydrous acetonitrile (2.0 mL) via syringe.
-
Inflate an oxygen balloon and connect it to the reaction vial via a needle.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times typically range from 12 to 24 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure nitrile.
Protocol 2: General Procedure for the Copper/KetoABNO-Catalyzed Aerobic Oxidation of Secondary Amines to Imines
This protocol is based on the method developed by Kanai and colleagues for the efficient synthesis of imines from secondary amines.[4]
Materials:
-
Copper(I) bromide (CuBr)
-
9-Azabicyclo[3.3.1]nonan-3-one N-oxyl (this compound)
-
Secondary amine substrate
-
Toluene, anhydrous
-
Oxygen (balloon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add CuBr (5 mol%) and this compound (10 mol%).
-
Evacuate and backfill the tube with oxygen three times.
-
Add the secondary amine substrate (1.0 mmol) and anhydrous toluene (2.0 mL) via syringe.
-
Fit the tube with an oxygen-filled balloon.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or GC. Reactions are typically complete within 6 to 24 hours.
-
Upon completion, concentrate the reaction mixture directly under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired imine. For volatile imines, direct use of the crude product in subsequent reactions may be preferable.
Mandatory Visualization
Experimental Workflow for this compound-Catalyzed Amine Oxidation
The following diagram illustrates the general workflow for performing a this compound-catalyzed amine oxidation reaction.
References
- 1. Keto-ABNO - Enamine [enamine.net]
- 2. Cu/Nitroxyl Catalyzed Aerobic Oxidation of Primary Amines into Nitriles at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cu/Nitroxyl Catalyzed Aerobic Oxidation of Primary Amines into Nitriles at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: KetoABNO in Conjunction with Bismuth Nitrate for Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of a highly efficient catalytic system combining KetoABNO (9-azabicyclo[3.3.1]nonan-3-one N-oxyl) and bismuth nitrate (Bi(NO₃)₃·5H₂O) for the aerobic oxidation of alcohols to carbonyl compounds. This system offers a practical and environmentally benign method, utilizing air as the terminal oxidant under mild conditions.[1][2] The methodology is characterized by its broad functional group tolerance and avoids the need for ligands and bases.[1][3]
Overview of the Catalytic System
The combination of this compound, a stable nitroxyl radical, with bismuth nitrate as a co-catalyst provides an efficient system for the aerobic oxidation of a wide range of primary and secondary alcohols to their corresponding aldehydes and ketones.[1][2] This catalytic method is noted for its operational simplicity and effectiveness, even on a gram scale, highlighting its potential for industrial applications.[1][4] Bismuth, being a non-toxic and inexpensive metal, makes this an attractive and eco-friendly catalytic choice.[1]
Proposed Catalytic Cycle
The reaction mechanism involves the in-situ generation of the active oxidant. At a specific reaction temperature, bismuth nitrate releases NO₂, which oxidizes Keto-ABNO to its active oxoammonium ion form (Keto-ABNO⁺).[1][3] This species then oxidizes the alcohol to a carbonyl compound, and in the process is reduced to Keto-ABNOH. The Keto-ABNOH is subsequently re-oxidized back to Keto-ABNO⁺ by another molecule of NO₂, which is then reduced to NO. Finally, molecular oxygen from the air reoxidizes NO back to NO₂, completing the catalytic cycle.[1][3]
Data Presentation: Oxidation of Various Alcohols
The this compound/bismuth nitrate system has been successfully applied to a diverse range of alcohol substrates, demonstrating good to excellent yields.
Table 1: Aerobic Oxidation of Primary Alcohols to Aldehydes [1]
| Entry | Substrate | Product | Yield (%) |
| 1 | Benzyl alcohol | Benzaldehyde | 95 |
| 2 | 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | 96 |
| 3 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 97 |
| 4 | 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 92 |
| 5 | 4-Bromobenzyl alcohol | 4-Bromobenzaldehyde | 93 |
| 6 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 85 |
| 7 | 2-Naphthalenemethanol | 2-Naphthaldehyde | 94 |
| 8 | Cinnamyl alcohol | Cinnamaldehyde | 88 |
| 9 | 1-Octanol | 1-Octanal | 75 |
Reaction Conditions: Alcohol (1 mmol), Bi(NO₃)₃·5H₂O (10 mol%), Keto-ABNO (5 mol%), CH₃CN (2 mL) in a 10 mL Schlenk tube, at 65 °C for 2 h, under an air-balloon atmosphere.[1]
Table 2: Aerobic Oxidation of Secondary Alcohols to Ketones [1]
| Entry | Substrate | Product | Yield (%) |
| 1 | 1-Phenylethanol | Acetophenone | 98 |
| 2 | 1-(4-Methylphenyl)ethanol | 4'-Methylacetophenone | 97 |
| 3 | 1-(4-Methoxyphenyl)ethanol | 4'-Methoxyacetophenone | 99 |
| 4 | 1-(4-Chlorophenyl)ethanol | 4'-Chloroacetophenone | 95 |
| 5 | 1-(4-Bromophenyl)ethanol | 4'-Bromoacetophenone | 96 |
| 6 | Diphenylmethanol | Benzophenone | 92 |
| 7 | 1-Indanol | 1-Indanone | 89 |
| 8 | 2-Octanol | 2-Octanone | 78 |
Reaction Conditions: Alcohol (1 mmol), Bi(NO₃)₃·5H₂O (10 mol%), Keto-ABNO (5 mol%), CH₃CN (2 mL) in a 10 mL Schlenk tube, at 65 °C for 2 h, under an air-balloon atmosphere.[1]
Experimental Protocols
General Protocol for the Aerobic Oxidation of Alcohols
This protocol outlines the general procedure for the catalytic oxidation of a generic alcohol substrate.
Materials:
-
Alcohol substrate
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
This compound (9-azabicyclo[3.3.1]nonan-3-one N-oxyl)
-
Acetonitrile (CH₃CN), anhydrous
-
10 mL Schlenk tube
-
Magnetic stirrer and stir bar
-
Oil bath
-
Air-filled balloon
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the alcohol (1.0 mmol), Bi(NO₃)₃·5H₂O (0.10 mmol, 10 mol%), Keto-ABNO (0.05 mmol, 5 mol%), and anhydrous acetonitrile (2 mL).[1]
-
Fit the Schlenk tube with a balloon filled with air.
-
Place the reaction vessel into a preheated oil bath at 65 °C.[1]
-
Stir the reaction mixture vigorously for 2 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to afford the desired carbonyl compound.
Gram-Scale Synthesis of Acetophenone
To demonstrate the scalability of this catalytic system, the oxidation of 1-phenylethanol was performed on a 20 mmol scale.[1]
Materials:
-
1-Phenylethanol (20 mmol, 2.44 g)
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) (2.0 mmol, 0.97 g)
-
This compound (1.0 mmol, 0.17 g)
-
Acetonitrile (CH₃CN), anhydrous (40 mL)
-
Appropriately sized reaction vessel (e.g., 100 mL round-bottom flask)
Procedure:
-
Combine 1-phenylethanol, Bi(NO₃)₃·5H₂O, Keto-ABNO, and acetonitrile in a suitable reaction flask.
-
Maintain the reaction under an air atmosphere (e.g., using an air-filled balloon or by leaving the vessel open to the air).
-
Heat the mixture to 65 °C and stir for the required reaction time (monitor by TLC for completion).
-
Following the workup procedure described in section 4.1, an isolated yield of approximately 94% (2.29 g) of acetophenone can be achieved.[1]
Safety and Handling
-
Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.
-
Bismuth nitrate is an oxidizing agent and should be handled with care.
-
Acetonitrile is flammable and toxic; handle in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The this compound/bismuth nitrate catalytic system represents a highly efficient, simple, and practical method for the aerobic oxidation of alcohols.[3] Its broad substrate scope, use of a green oxidant (air), and avoidance of harsh reagents make it a valuable tool for organic synthesis in both academic and industrial settings.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. A Highly Efficient Bismuth Nitrate/Keto-ABNO Catalyst System for Aerobic Oxidation of Alcohols to Carbonyl Compounds under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Highly Efficient Bismuth Nitrate/Keto-ABNO Catalyst System for Aerobic Oxidation of Alcohols to Carbonyl Compounds under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Practical applications of KetoABNO in pharmaceutical development.
Introduction
KetoABNO (9-azabicyclo[3.3.1]nonan-3-one N-oxyl) is a stable nitroxyl radical that has emerged as a powerful and versatile catalyst in pharmaceutical development.[1] Its unique structural and electronic properties, including a bicyclic framework that enhances reactivity and stability, make it a superior choice for a range of chemical transformations.[1] this compound's primary applications lie in facilitating the synthesis of complex small molecules and in the burgeoning field of bioconjugation for creating advanced protein therapeutics.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals.
Key Properties and Advantages of this compound
This compound offers several distinct advantages over other oxidation catalysts, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). Its reduced steric hindrance allows for the efficient oxidation of a broader range of substrates, including secondary amines and sterically hindered alcohols.[3] Furthermore, this compound possesses a high redox potential, which contributes to its catalytic efficacy.[2] It is a yellow crystalline solid that is stable on the bench for several months and soluble in various organic solvents.[3]
Application Note I: Aerobic Oxidation of Alcohols and Amines
One of the most well-established applications of this compound is in the aerobic oxidation of alcohols to aldehydes and ketones, and primary amines to imines.[4][5] These transformations are fundamental in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This compound, often in conjunction with a co-catalyst, provides a mild and efficient method for these oxidations, utilizing air as the ultimate oxidant.[6][7]
Quantitative Data Summary: Aerobic Oxidation of Alcohols
| Substrate | Co-catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-(pyridin-2-yl)ethan-1-ol | Bi(NO₃)₃·5H₂O | 65 | 2 | 95 | [6] |
| 1-(thiophen-2-yl)ethan-1-ol | Bi(NO₃)₃·5H₂O | 65 | 2 | 92 | [6] |
| 1-(furan-2-yl)ethan-1-ol | Bi(NO₃)₃·5H₂O | 65 | 2 | 90 | [6] |
| Cyclohexanemethanol | (MeObpy)CuI(OTf) | Room Temp | 1 | >90 | [8] |
| 2-Octanol | (MeObpy)CuI(OTf) | Room Temp | 1 | >90 | [8] |
Experimental Protocol: Aerobic Oxidation of a Secondary Alcohol
This protocol is a representative example for the oxidation of a secondary alcohol to a ketone using a this compound/Bismuth Nitrate catalyst system.[6]
Materials:
-
Secondary alcohol (e.g., 1-(pyridin-2-yl)ethan-1-ol)
-
This compound (5 mol%)
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) (10 mol%)
-
Acetonitrile (CH₃CN)
-
Schlenk tube (10 mL)
-
Air balloon
Procedure:
-
To a 10 mL Schlenk tube, add the secondary alcohol (1 mmol), this compound (0.05 mmol), and Bi(NO₃)₃·5H₂O (0.1 mmol).
-
Add acetonitrile (2 mL) to the Schlenk tube.
-
Attach an air balloon to the Schlenk tube.
-
Place the reaction mixture in a preheated oil bath at 65°C.
-
Stir the reaction for 2 hours.
-
Upon completion, cool the reaction to room temperature.
-
The product can be isolated and purified using standard techniques such as column chromatography.
Workflow for this compound-Catalyzed Aerobic Oxidation
Caption: General experimental workflow for the aerobic oxidation of alcohols and amines using this compound.
Application Note II: Protein Modification for Biopharmaceutical Development
A groundbreaking application of this compound in pharmaceutical development is its use in the site-selective modification of proteins.[2][9] This has significant implications for the creation of next-generation biotherapeutics, such as antibody-drug conjugates (ADCs).[10][11] this compound enables the precise chemical alteration of specific amino acid residues, namely serine and tryptophan.[2][9]
Serine-Selective Peptide Cleavage
This compound, in conjunction with a copper catalyst, can facilitate the selective cleavage of peptide bonds at serine residues under mild, aerobic conditions.[12][13] This provides a powerful tool for protein sequencing and the generation of well-defined protein fragments for further conjugation or study.[13] The reaction proceeds at room temperature and near-neutral pH, making it compatible with sensitive biological molecules.[12]
Proposed Mechanism for Serine-Selective Cleavage
The proposed mechanism involves the formation of an oxidatively active copper(II)-KetoABNO complex.[2] This complex mediates the oxidation of the primary alcohol on the serine side chain, leading to subsequent peptide bond cleavage.[2]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. DSpace [helda.helsinki.fi]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Payload diversification: a key step in the development of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. veranova.com [veranova.com]
- 12. Serine-selective aerobic cleavage of peptides and a protein using a water-soluble copper-organoradical conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Site-selective chemical cleavage of peptide bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for KetoABNO-Mediated Mild Oxidations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for employing 9-azabicyclo[3.3.1]nonan-3-one N-oxyl (KetoABNO) as a catalyst for mild oxidation reactions. This compound, a stable nitroxyl radical, offers significant advantages in terms of reactivity and substrate scope, particularly in the aerobic oxidation of alcohols, aldehydes, and amines.[1][2][3] Its reduced steric hindrance compared to other nitroxyl radicals like TEMPO allows for the efficient oxidation of a broader range of substrates.[3][4]
Key Advantages of this compound:
-
High Reactivity: Possesses a high redox potential, enabling efficient catalysis.[1][2]
-
Broad Substrate Scope: Effective for the oxidation of primary and secondary alcohols, aldehydes, and amines.[5][6][7]
-
Mild Reaction Conditions: Facilitates oxidations under mild temperatures and pressures, often using air or oxygen as the terminal oxidant.[5][8][9]
-
Stability: A bench-top stable solid, convenient for handling and storage.[3][9] this compound powder should be stored at 2-8°C.[8][9][10][11]
Aerobic Oxidation of Alcohols to Aldehydes and Ketones
This protocol details a highly efficient method for the aerobic oxidation of primary and secondary alcohols using a this compound/Bismuth Nitrate co-catalytic system.[5] This system is notable for not requiring a ligand or a base.[5]
Experimental Protocol:
-
To a 10 mL Schlenk tube, add the alcohol (1 mmol), this compound (5 mol%, 0.05 mmol), and Bi(NO₃)₃·5H₂O (10 mol%, 0.1 mmol).
-
Add acetonitrile (2 mL) as the solvent.
-
Seal the tube and place it under an air balloon.
-
Stir the reaction mixture at 65°C for 2 hours.
-
Upon completion, the reaction mixture can be purified by column chromatography on silica gel to isolate the corresponding aldehyde or ketone.
Substrate Scope and Yields:
| Substrate (Alcohol) | Product | Yield (%) |
| 1-Phenylethanol | Acetophenone | 94 |
| Benzyl alcohol | Benzaldehyde | 92 |
| 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | 95 |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 93 |
| 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 89 |
| Cyclohexanol | Cyclohexanone | 85 |
| 2-Octanol | 2-Octanone | 82 |
Table 1: Aerobic oxidation of various alcohols using the this compound/Bi(NO₃)₃ system. Data sourced from[5].
Proposed Catalytic Cycle:
The proposed mechanism involves the oxidation of this compound to the active oxoammonium ion (this compound⁺) by NO₂ released from bismuth nitrate. This compound⁺ then oxidizes the alcohol to the corresponding carbonyl compound.[5]
Aerobic Oxidation of Aldehydes to Carboxylic Acids
This protocol describes a metal-free system for the aerobic oxidation of aldehydes to carboxylic acids using this compound and a NOx co-catalyst, typically NaNO₂.[12][13] This method is particularly valuable for its mild conditions, which allow for the oxidation of α-chiral aldehydes without racemization.[12][13]
Experimental Protocol:
-
To a vial, add the aldehyde (1 mmol), this compound (5 mol%, 0.05 mmol), and NaNO₂ (15 mol%, 0.15 mmol).
-
Add acetonitrile (1 M solution, 1 mL) as the solvent.
-
Seal the vial and place it under an O₂ balloon.
-
Stir the reaction mixture at room temperature. Reaction times may vary depending on the substrate.
-
After the reaction is complete, the carboxylic acid can be isolated using standard workup and purification procedures.
Substrate Scope and Yields:
| Substrate (Aldehyde) | Product (Carboxylic Acid) | Yield (%) |
| (R)-2-Phenylpropanal | (R)-2-Phenylpropanoic acid | 95 |
| 3-Phenylpropanal | 3-Phenylpropanoic acid | 92 |
| Cyclohexanecarboxaldehyde | Cyclohexanecarboxylic acid | 88 |
| Octanal | Octanoic acid | 90 |
| 4-Nitrobenzaldehyde | 4-Nitrobenzoic acid | 85 |
Table 2: Aerobic oxidation of various aldehydes using the this compound/NaNO₂ system. Data sourced from[12].
Experimental Workflow:
The following diagram illustrates the general workflow for the this compound-catalyzed aerobic oxidation of aldehydes.
Aerobic Oxidation of Amines to Imines
This compound, in conjunction with a copper catalyst, efficiently catalyzes the aerobic oxidation of amines to imines under mild conditions.[2][6][7] This transformation is a key step in various synthetic routes, including the synthesis of α-amino acids.[10]
General Considerations for Amine Oxidation:
-
Catalyst System: Typically a combination of a copper(I) or copper(II) salt (e.g., CuBr) and a ligand (e.g., a bisoxazoline for asymmetric synthesis) is used with this compound.[2][7]
-
Solvent: A variety of organic solvents can be employed, with the choice depending on the specific substrate and catalyst system.
-
Oxygen Source: The reaction is typically carried out under an atmosphere of air or pure oxygen.
Due to the diversity of specific catalyst systems for amine oxidation, a generalized protocol is provided below. Researchers should refer to the primary literature for conditions optimized for specific substrates.
General Protocol Outline:
-
A mixture of the copper salt, ligand (if applicable), and this compound is prepared in the chosen solvent.
-
The amine substrate is added to the catalyst mixture.
-
The reaction vessel is placed under an oxygen atmosphere (balloon or at a specified pressure).
-
The reaction is stirred at the specified temperature until completion is observed (monitored by TLC, GC, or LC-MS).
-
The imine product is isolated and purified using standard techniques.
Logical Relationship of Catalyst Components:
The interplay between the copper catalyst, this compound, and oxygen is crucial for the catalytic cycle.
These protocols and application notes provide a starting point for utilizing this compound in mild oxidation reactions. For novel substrates or applications, optimization of reaction conditions may be necessary. Always consult the relevant safety data sheets before handling any chemicals.
References
- 1. A reflection on this compound: the crossing point between organic synthesis and protein modification - Chemical Science (RSC Publishing) DOI:10.1039/D5SC90203G [pubs.rsc.org]
- 2. A reflection on this compound: the crossing point between organic synthesis and protein modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Keto-ABNO - Enamine [enamine.net]
- 4. Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A reflection on this compound: the crossing point between organic synthesis and protein modification - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. This compound 95 7123-92-4 [sigmaaldrich.com]
- 9. 95%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 10. 7123-92-4・keto-ABNO・012-25003・016-25001[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. This compound/NOx Co-Catalytic Aerobic Oxidation of Aldehydes to Carboxylic Acids and Access to α-Chiral Carboxylic Acids via Sequential Asymmetric Hydroformylation/Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound/NOx Cocatalytic Aerobic Oxidation of Aldehydes to Carboxylic Acids and Access to α-Chiral Carboxylic Acids via Sequential Asymmetric Hydroformylation/Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodologies for Site-Selective Protein Modification with KetoABNO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the site-selective modification of proteins using 9-azabicyclo[3.3.1]nonan-3-one-N-oxyl (KetoABNO). This compound is a versatile reagent that enables the selective functionalization of tryptophan residues and the selective cleavage of peptide bonds at serine residues, offering significant potential for applications in chemical biology, drug development, and proteomics.[1][2]
Tryptophan-Selective Bioconjugation
The selective modification of tryptophan residues is a valuable strategy for protein labeling and the construction of antibody-drug conjugates (ADCs), as tryptophan is one of the least abundant amino acids.[2] this compound facilitates a transition metal-free bioconjugation at the indole ring of tryptophan.[2]
Chemical Method (this compound/NaNO₂)
This method utilizes this compound in the presence of sodium nitrite (NaNO₂) under mildly acidic conditions. The reaction proceeds via a Friedel-Crafts mechanism with a this compound-derived oxoammonium intermediate.[2]
Experimental Protocol:
-
Reagents:
-
Peptide or protein containing tryptophan residue(s)
-
This compound
-
Sodium nitrite (NaNO₂)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Acetic acid (AcOH)
-
Appropriate buffers for protein dissolution and purification
-
-
Procedure: a. Dissolve the peptide or protein in a mixture of acetonitrile, water, and acetic acid. A typical solvent ratio is 9:9:2 (CH₃CN/H₂O/AcOH).[1] b. Add this compound and NaNO₂ to the reaction mixture. c. Stir the reaction at room temperature. d. Monitor the reaction progress using analytical techniques such as HPLC or mass spectrometry. e. Upon completion, purify the modified protein using standard chromatographic methods (e.g., size-exclusion chromatography, affinity chromatography).
Logical Workflow for Chemical Tryptophan-Selective Bioconjugation:
Caption: Workflow for chemical tryptophan bioconjugation.
Electrochemical Method
An alternative, milder approach involves the electrochemical activation of this compound. This method proceeds at a neutral pH, avoiding potentially harsh acidic conditions, and has been shown to be highly efficient for a variety of peptides and proteins.[3][4]
Experimental Protocol:
-
Reagents and Equipment:
-
Peptide or protein containing tryptophan residue(s)
-
This compound
-
4-oxo-TEMPO (as a mediator)
-
Supporting electrolyte (e.g., 0.1 M LiClO₄ in water or 50 mM TBAP in CH₃CN/H₂O)
-
Potentiostat and electrochemical cell with working, counter, and reference electrodes (e.g., carbon, platinum, and Ag/AgCl, respectively)
-
Appropriate buffers for protein dissolution and purification
-
-
Procedure: a. Prepare a solution of the peptide or protein, this compound, and 4-oxo-TEMPO in the electrolyte solution. b. Perform controlled-potential electrolysis at a specific voltage (e.g., 0.9 V to 1.0 V vs. Ag/AgCl).[3][4] c. Apply a specific amount of electric charge (e.g., 1.0 - 2.0 F/mol).[3][4] d. Monitor the reaction progress by HPLC or mass spectrometry. e. After the reaction, purify the modified protein using standard chromatographic techniques.
Quantitative Data for Electrochemical Tryptophan-Selective Bioconjugation:
| Peptide/Protein | Yield (%) | Reference |
| Leuprorelin | 82 | [3] |
| Somatostatin | 89 | [3] |
| Octreotide | 81 | [3] |
| Delta sleep-inducing peptide | 60 | [3] |
| Daptomycin | 76 | [3] |
| Lysozyme | Nearly Quantitative | [4][5] |
| Bovine Serum Albumin | ~70 (conversion) | [4] |
Experimental Workflow for Electrochemical Tryptophan-Selective Bioconjugation:
Caption: Workflow for electrochemical tryptophan bioconjugation.
Serine-Selective Peptide Cleavage
This compound, in conjunction with a copper(I) catalyst, facilitates the selective cleavage of the peptide bond at the N-terminus of serine residues. This reaction proceeds under mild, aerobic conditions.[1][2]
Experimental Protocol:
-
Reagents:
-
Peptide or protein containing serine residue(s)
-
Copper(I) iodide (CuI)
-
Bathophenanthroline salt (ligand)
-
This compound
-
Sodium nitrite (NaNO₂)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Acetic acid (AcOH)
-
Oxygen (O₂) atmosphere
-
-
Procedure: a. In a reaction vessel, combine the serine-containing peptide or protein, CuI, bathophenanthroline salt, and this compound.[1] b. Dissolve the components in a mixture of acetonitrile, water, and acetic acid (e.g., 9:9:2 CH₃CN/H₂O/AcOH).[1] c. Add NaNO₂ to the reaction mixture. A second portion of NaNO₂ can be added after a few hours to drive the reaction to completion.[1] d. Maintain the reaction under an oxygen atmosphere (1 atm) at room temperature.[1] e. Stir the reaction for an extended period (e.g., 20 hours).[1] f. Monitor the cleavage products by HPLC or mass spectrometry. g. Purify the resulting peptide fragments as required.
Proposed Mechanism for Serine-Selective Cleavage:
Caption: Proposed mechanism for serine-selective cleavage.
Safety and Handling
-
This compound is a stable solid but should be handled in a well-ventilated area.
-
Copper salts and other reagents should be handled according to their respective safety data sheets.
-
Standard personal protective equipment (gloves, lab coat, safety glasses) should be worn during all procedures.
Troubleshooting
-
Low Yield (Tryptophan Modification):
-
Chemical Method: Ensure the freshness of NaNO₂. Optimize the ratio of reagents and reaction time.
-
Electrochemical Method: Check the electrode connections and the potential settings. Ensure the supporting electrolyte is properly dissolved. Consider increasing the electric charge applied.
-
-
Non-specific Modification:
-
Ensure the purity of the protein and reagents.
-
For the electrochemical method, fine-tune the applied potential to minimize side reactions.
-
-
Incomplete Cleavage (Serine Modification):
-
Ensure a continuous oxygen supply.
-
Optimize the catalyst loading and the amount of NaNO₂.
-
Increase the reaction time.
-
These protocols provide a foundation for utilizing this compound in site-selective protein modification. For specific proteins, optimization of reaction conditions may be necessary to achieve the desired efficiency and selectivity.
References
KetoABNO: A Versatile Reagent for the Synthesis of Complex Organic Molecules
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
KetoABNO (9-azabicyclo[3.3.1]nonan-3-one-N-oxyl) has emerged as a powerful and versatile reagent in modern organic synthesis. Its unique combination of high redox potential and reduced steric hindrance compared to other nitroxyl radicals like TEMPO makes it an exceptional catalyst and reagent for a variety of transformations, particularly in the synthesis of complex organic molecules and the modification of biomolecules. These application notes provide an overview of key applications, detailed experimental protocols, and comparative data for researchers in academia and industry.
Aerobic Oxidation of Alcohols to Aldehydes and Ketones
The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. This compound, in conjunction with a co-catalyst, provides a mild and efficient method for the aerobic oxidation of a wide range of primary and secondary alcohols.
Application Highlight: Bismuth Nitrate/KetoABNO Catalyzed Aerobic Oxidation
A notable application is the use of a Bi(NO3)3/KetoABNO catalytic system for the aerobic oxidation of alcohols. This system is characterized by its operational simplicity, avoiding the need for ligands and bases, and utilizing air as the terminal oxidant.
General Reaction Scheme:
| Substrate | Product | Yield (%) |
| 1-Phenylethanol | Acetophenone | 94 (isolated) |
| Benzyl alcohol | Benzaldehyde | 92 |
| 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | 95 |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 93 |
| 2-Octanol | 2-Octanone | 85 |
Experimental Protocol: Aerobic Oxidation of 1-Phenylethanol
Materials:
-
1-Phenylethanol (1 mmol)
-
Bi(NO3)3·5H2O (10 mol%)
-
This compound (5 mol%)
-
Acetonitrile (CH3CN) (2 mL)
-
Air (via balloon)
Procedure:
-
To a 10 mL Schlenk tube, add 1-phenylethanol (1 mmol), Bi(NO3)3·5H2O (10 mol%), and this compound (5 mol%).
-
Add acetonitrile (2 mL) to the tube.
-
Fit the Schlenk tube with an air-filled balloon.
-
Heat the reaction mixture at 65 °C for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by flash column chromatography on silica gel to afford acetophenone.
Synthesis of α-Chiral Carboxylic Acids via Oxidation of Aldehydes
The development of methods for the synthesis of enantiomerically pure carboxylic acids is of great importance in pharmaceutical and materials science. A this compound/NOx co-catalytic system enables the mild aerobic oxidation of aldehydes to carboxylic acids, a reaction that can be coupled with asymmetric hydroformylation to produce α-chiral carboxylic acids with high enantiopurity.[1]
Application Highlight: Sequential Asymmetric Hydroformylation and this compound/NOx Oxidation
This two-step, one-pot sequence provides a powerful strategy for the synthesis of valuable α-chiral carboxylic acids from simple alkenes. The mildness of the this compound-catalyzed oxidation is crucial for preserving the enantiomeric excess of the chiral aldehyde intermediate.[1][2]
Logical Workflow for α-Chiral Carboxylic Acid Synthesis
Caption: Sequential synthesis of α-chiral carboxylic acids.
| Aldehyde Substrate | Carboxylic Acid Product | Yield (%) | ee (%) of Aldehyde | ee (%) of Acid |
| (S)-2-Phenylpropanal | (S)-2-Phenylpropanoic acid | 95 | >99 | >99 |
| (R)-2-Methylbutanal | (R)-2-Methylbutanoic acid | 92 | 98 | 98 |
| (S)-3,3-Dimethyl-2-phenylbutanal | (S)-3,3-Dimethyl-2-phenylbutanoic acid | 90 | 96 | 96 |
Experimental Protocol: this compound/NOx Catalyzed Oxidation of (S)-2-Phenylpropanal
Materials:
-
(S)-2-Phenylpropanal (0.5 mmol, >99% ee)
-
This compound (0.025 mmol, 5 mol%)
-
Sodium Nitrite (NaNO2) (0.05 mmol, 10 mol%)
-
Acetonitrile (CH3CN) (2.5 mL)
-
Air (via balloon)
Procedure:
-
In a vial, dissolve (S)-2-phenylpropanal (0.5 mmol) and this compound (0.025 mmol) in acetonitrile (2.5 mL).
-
Add sodium nitrite (0.05 mmol) to the solution.
-
Seal the vial with a cap fitted with a balloon filled with air.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or GC until the starting aldehyde is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na2S2O3.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude carboxylic acid can be purified by chromatography or crystallization. The enantiomeric excess can be determined by chiral HPLC analysis.
Serine-Selective Peptide Cleavage
The site-selective cleavage of peptide bonds is a critical tool in proteomics and the synthesis of protein conjugates. This compound, in a copper-catalyzed system, facilitates the serine-selective aerobic oxidative cleavage of peptides under mild conditions.[3][4]
Application Highlight: CuI/KetoABNO Mediated Peptide Cleavage
This method allows for the specific cleavage of the peptide bond at the N-terminus of serine residues. The reaction proceeds at room temperature and is compatible with a variety of amino acid side chains.[3][4]
Signaling Pathway of Serine-Selective Peptide Cleavage
Caption: Mechanism of serine-selective peptide cleavage.
| Peptide Substrate | Cleavage Efficiency (%) |
| Ac-Gly-Ser-Gly-NH2 | >95 |
| H-Ala-Ser-Phe-NH2 | 90 |
| H-Val-Ser-Leu-OH | 88 |
Experimental Protocol: Serine-Selective Cleavage of Ac-Gly-Ser-Gly-NH2
Materials:
-
Ac-Gly-Ser-Gly-NH2 (5 mM solution)
-
Copper(I) Iodide (CuI) (100 mol%)
-
Bathophenanthroline (100 mol%)
-
This compound (100 mol%)
-
Sodium Nitrite (NaNO2) (150 mol% at 0 h, and another 150 mol% at 5 h)
-
Solvent: Acetonitrile/Water/Acetic Acid (9:9:2 v/v/v)
-
Oxygen (O2) balloon
Procedure:
-
Dissolve the peptide (to a final concentration of 5 mM), CuI, and bathophenanthroline in the acetonitrile/water/acetic acid solvent mixture in a reaction vessel.
-
Add this compound and the first portion of NaNO2 to the reaction mixture.
-
Fit the vessel with an oxygen-filled balloon and stir at room temperature.
-
After 5 hours, add the second portion of NaNO2.
-
Continue stirring at room temperature for a total of 20 hours.
-
Monitor the cleavage by HPLC or LC-MS.
-
The cleaved fragments can be purified by preparative HPLC.
Tryptophan-Selective Bioconjugation
The selective modification of tryptophan residues in peptides and proteins is a valuable strategy for the development of antibody-drug conjugates and other protein-based therapeutics. This compound provides a metal-free method for the chemoselective bioconjugation of tryptophan.
Application Highlight: this compound/NaNO2 Mediated Tryptophan Bioconjugation
This method relies on the generation of a reactive oxoammonium species from this compound, which then undergoes a Friedel-Crafts-type reaction with the indole side chain of tryptophan.
Experimental Workflow for Tryptophan Bioconjugation
Caption: Workflow for tryptophan-selective bioconjugation.
| Peptide/Protein | Conjugation Yield (%) |
| H-Gly-Trp-Gly-OH | >90 |
| Lysozyme | ~70 (site-specifically) |
| Bovine Serum Albumin (BSA) | ~60 (multiple sites) |
Experimental Protocol: Tryptophan-Selective Bioconjugation of H-Gly-Trp-Gly-OH
Materials:
-
H-Gly-Trp-Gly-OH
-
This compound
-
Sodium Nitrite (NaNO2)
-
Solvent: Acetonitrile/Water/Acetic Acid
Procedure:
-
Dissolve the peptide in the acetonitrile/water/acetic acid solvent mixture.
-
Add this compound and NaNO2 to the peptide solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the formation of the conjugate by HPLC or LC-MS.
-
Upon completion, the conjugated peptide can be purified by preparative HPLC.
Note: For protein bioconjugation, the reaction conditions, particularly the pH and reagent concentrations, may need to be optimized to maintain protein stability and achieve the desired degree of labeling. An electrochemical method for generating the reactive oxoammonium species has also been developed, offering a milder alternative to the use of NaNO2.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound/NOx Co-Catalytic Aerobic Oxidation of Aldehydes to Carboxylic Acids and Access to α-Chiral Carboxylic Acids via Sequential Asymmetric Hydroformylation/Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound/NOx Cocatalytic Aerobic Oxidation of Aldehydes to Carboxylic Acids and Access to α-Chiral Carboxylic Acids via Sequential Asymmetric Hydroformylation/Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Aerobic Oxidation with KetoABNO Co-catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for aerobic oxidation reactions utilizing 9-azabicyclo[3.3.1]nonan-3-one N-oxyl (KetoABNO) as a highly efficient co-catalyst. The protocols detailed below are suitable for the selective oxidation of a wide range of primary and secondary alcohols to their corresponding aldehydes and ketones, as well as the oxidation of aldehydes to carboxylic acids. The use of this compound, in conjunction with various co-catalysts, offers a mild and environmentally friendly approach to these crucial transformations, often employing air or molecular oxygen as the terminal oxidant.
Overview of this compound-Catalyzed Aerobic Oxidation
This compound is a stable nitroxyl radical that, due to its reduced steric hindrance and high redox potential, serves as an excellent catalyst for a variety of oxidative transformations.[1][2][3] In combination with a co-catalyst, this compound facilitates the aerobic oxidation of alcohols and aldehydes under mild reaction conditions.[4][5] Common co-catalytic systems include those based on bismuth, copper, and NOx species.[4][5][6] These methods are noted for their broad functional group tolerance, making them valuable tools in organic synthesis and drug development.[4][5]
Experimental Protocols
General Protocol for Aerobic Oxidation of Alcohols to Aldehydes/Ketones using a Bi(NO₃)₃/KetoABNO System
This protocol is adapted from a highly efficient method for the oxidation of primary and secondary alcohols.[4][7]
Materials:
-
Alcohol substrate
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
This compound (9-azabicyclo[3.3.1]nonan-3-one N-oxyl)
-
Acetonitrile (CH₃CN), anhydrous
-
Schlenk tube (10 mL)
-
Magnetic stirrer and stir bar
-
Heating system (e.g., oil bath)
-
Air balloon
Procedure:
-
To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the alcohol substrate (1.0 mmol), Bi(NO₃)₃·5H₂O (10 mol%, 0.1 mmol), and this compound (5 mol%, 0.05 mmol).[4][7]
-
Add anhydrous acetonitrile (2.0 mL) to the tube.
-
Fit the Schlenk tube with an air balloon.
-
Place the reaction mixture in a preheated oil bath at 65 °C.
-
Stir the reaction mixture vigorously for the specified time (typically 2 hours, but may vary depending on the substrate).[4][7]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aldehyde or ketone.
General Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids using a this compound/NOx System
This protocol is particularly useful for the oxidation of aldehydes, including sensitive α-chiral aldehydes, to carboxylic acids without epimerization.[5][8]
Materials:
-
Aldehyde substrate
-
This compound
-
Sodium nitrite (NaNO₂)
-
Acetonitrile (CH₃CN), anhydrous
-
Oxygen balloon
-
Reaction flask
Procedure:
-
To a reaction flask containing the aldehyde (1.0 mmol), add anhydrous acetonitrile (to make a 1 M solution).[5]
-
Add this compound and NaNO₂ as co-catalysts.
-
Fit the flask with an oxygen balloon.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., ¹H NMR spectroscopy).[5]
-
Upon completion, quench the reaction and work up as necessary.
-
Isolate and purify the carboxylic acid product, typically by extraction and subsequent chromatographic or crystallization methods.
Data Presentation: Substrate Scope and Reaction Conditions
The following tables summarize the quantitative data for the aerobic oxidation of various substrates using this compound co-catalytic systems.
Table 1: Bi(NO₃)₃/KetoABNO-Catalyzed Aerobic Oxidation of Alcohols
Reaction Conditions: Alcohol (1 mmol), Bi(NO₃)₃·5H₂O (10 mol%), this compound (5 mol%), CH₃CN (2 mL), 65 °C, 2 h, under an air balloon.[4][7]
| Entry | Substrate (Alcohol) | Product | Yield (%) |
| 1 | 1-Phenylethanol | Acetophenone | 94 (gram-scale) |
| 2 | Benzyl alcohol | Benzaldehyde | Moderate to high |
| 3 | Various primary alcohols | Corresponding aldehydes | Moderate to high |
| 4 | Various secondary alcohols | Corresponding ketones | Moderate to high |
Table 2: this compound/NOx-Catalyzed Aerobic Oxidation of Aldehydes
Reaction Conditions: Aldehyde (1 mmol), CH₃CN (1 M), O₂ balloon.[5]
| Entry | Substrate (Aldehyde) | Product | Yield (%) | Notes |
| 1 | (R)-2-Phenylpropanal | (R)-2-Phenylpropanoic acid | Good | No racemization observed |
| 2 | Simple aliphatic aldehydes | Corresponding carboxylic acids | Good | |
| 3 | Electron-deficient aromatic aldehydes | Corresponding carboxylic acids | Good | |
| 4 | Benzaldehyde | Benzoic acid | Negligible conversion |
Visualization of Experimental Workflow and Catalytic Cycle
Experimental Workflow
The following diagram illustrates the general workflow for the aerobic oxidation of alcohols using the Bi(NO₃)₃/KetoABNO system.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. A reflection on this compound: the crossing point between organic synthesis and protein modification - Chemical Science (RSC Publishing) DOI:10.1039/D5SC90203G [pubs.rsc.org]
- 3. A reflection on this compound: the crossing point between organic synthesis and protein modification - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound/NOx Co-Catalytic Aerobic Oxidation of Aldehydes to Carboxylic Acids and Access to α-Chiral Carboxylic Acids via Sequential Asymmetric Hydroformylation/Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper(i)/ketoABNO catalysed aerobic alcohol oxidation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound/NOx Cocatalytic Aerobic Oxidation of Aldehydes to Carboxylic Acids and Access to α-Chiral Carboxylic Acids via Sequential Asymmetric Hydroformylation/Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
KetoABNO-Mediated Reactions: Technical Support Center
Welcome to the technical support center for KetoABNO-mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary advantages as an oxidation catalyst?
9-Azabicyclo[3.3.1]nonan-3-one N-oxyl, or this compound, is a stable N-oxyl radical used as a catalyst for a variety of oxidation reactions.[1][2] Its key advantages over other nitroxyl radicals like TEMPO include:
-
Higher Redox Potential: this compound has a higher oxidation potential (+521 mV vs. Ag/Ag+) compared to TEMPO (+320 mV) and ABNO (+419 mV), enabling it to oxidize a broader range of substrates, including challenging ones like α-fluoroalkyl alcohols.[1][2]
-
Reduced Steric Hindrance: Its sterically less-hindered profile allows for the efficient oxidation of sterically encumbered substrates.[1][2]
-
High Reactivity and Selectivity: It demonstrates excellent reactivity for the aerobic oxidation of alcohols, aldehydes, and amines, often under mild, room temperature conditions.[3][4] In certain systems, it shows improved selectivity and minimizes side reactions compared to catalysts like ABNO.[5]
-
Bench-Top Stability: this compound is a convenient, bench-stable crystalline solid, making it easy to handle and store.[6] Recommended storage is at 2-8°C.[7]
Q2: What types of reactions are catalyzed by this compound?
This compound is versatile and has been successfully employed in several types of oxidative transformations:
-
Aerobic Oxidation of Alcohols: It efficiently catalyzes the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones using air or oxygen as the terminal oxidant.[4][8]
-
Aerobic Oxidation of Aldehydes: In conjunction with a NOx co-catalyst, this compound provides a mild and efficient method for oxidizing aldehydes to carboxylic acids, notably without causing epimerization of adjacent stereocenters.[5]
-
Aerobic Oxidation of Amines: Paired with a copper co-catalyst, this compound is effective for the aerobic oxidation of amines to imines.[1][9]
-
Protein Modification: Due to its effectiveness in aqueous environments, this compound has unique applications in bioconjugation, enabling the selective modification of tryptophan residues and the serine-selective cleavage of peptide bonds.[1]
Q3: How should this compound be handled and stored?
This compound is a yellow, crystalline powder that is stable at ambient temperature.[6] For long-term stability, it is recommended to store the reagent at 2-8°C.[7][10] It is classified as a combustible solid. As with all chemical reagents, it should be handled in a well-ventilated area using appropriate personal protective equipment (PPE).
Q4: What is the role of co-catalysts in this compound-mediated reactions?
Co-catalysts are often essential for the catalytic cycle. The specific co-catalyst depends on the substrate being oxidized:
-
For Aldehyde Oxidation: A NOx source, such as sodium nitrite (NaNO₂), is used to facilitate the catalytic cycle.[5]
-
For Alcohol and Amine Oxidation: Transition metal salts, typically copper(I) or bismuth(III) complexes, are frequently used to mediate the aerobic oxidation process.[1][8] The metal facilitates the turnover of the catalyst by interacting with molecular oxygen.
Troubleshooting Guide
This guide addresses common challenges encountered during this compound-mediated reactions.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Action |
| Inactive or Insufficient Catalyst | Ensure the purity of this compound. Optimize the catalyst loading; for alcohol oxidation, a range of 2-5 mol% is a good starting point.[8] For aldehyde oxidation, 5 mol% has been shown to be effective.[5] |
| Suboptimal Co-catalyst / NOx Source | Verify the identity and amount of the co-catalyst. For aldehyde oxidation, NaNO₂ is an effective NOx source.[5] For alcohol oxidation, Bi(NO₃)₃ can be a highly efficient co-catalyst.[8] |
| Incorrect Solvent | Solvent choice is critical. For the Bi(NO₃)₃/KetoABNO system, acetonitrile (CH₃CN) provides superior yields for alcohol oxidation compared to H₂O, DCE, DMSO, or ethanol.[8] For aldehyde oxidation, CH₃CN is also a standard solvent.[5] |
| Insufficient Water (for Aldehyde Oxidation) | The oxidation of aldehydes proceeds through an intermediate hydrate. Small amounts of water (~10 equivalents) are essential for good yields. The complete absence of water or the presence of excessive water (e.g., 20 equivalents) can significantly lower the yield.[5] |
| Suboptimal Temperature | Most this compound oxidations proceed efficiently at room temperature. However, for aldehyde oxidation, slightly elevated temperatures (e.g., 50°C) can lead to significant byproduct formation and should be avoided if the substrate is sensitive.[5] For some alcohol oxidations, heating to 65°C may be optimal.[8] |
| Inefficient Oxidant Delivery | Ensure the reaction is open to a sufficient supply of the oxidant (e.g., an oxygen balloon or ambient air with vigorous stirring) to facilitate catalyst turnover. Running the reaction under an O₂ atmosphere may not offer a significant advantage over air.[8] |
Problem 2: Formation of Unwanted Byproducts
| Possible Cause | Troubleshooting Action |
| Aldehyde Autoxidation/Side Reactions | When oxidizing α-chiral aldehydes, side products like ketones (e.g., acetophenone from 2-phenylpropanal) can form via autoxidation, especially at elevated temperatures or with slower catalysts like ABNO. This compound is highly effective at minimizing this side reaction due to its faster reaction rate.[5] |
| Over-oxidation of Primary Alcohols | While this compound systems are generally selective for aldehydes, over-oxidation to carboxylic acids can occur. Monitor the reaction closely by TLC or GC/LC-MS and stop it upon consumption of the starting material. |
| Substrate Degradation | The reaction conditions are generally mild. However, if the substrate contains highly sensitive functional groups, consider lowering the reaction temperature and monitoring the reaction progress more frequently. |
Problem 3: Reaction is Slow or Stalls
| Possible Cause | Troubleshooting Action |
| Low Catalyst Loading | While lower catalyst loading is desirable, insufficient catalyst can lead to slow or incomplete reactions. If the reaction is stalling, consider incrementally increasing the loading of both this compound and the co-catalyst.[5][11] |
| Catalyst Poisoning | Impurities in the substrate or solvent can act as catalyst poisons. Ensure all reagents and solvents are of high purity. If catalyst deactivation is suspected, purify the starting materials.[12] |
| Poor Mass Transfer of Oxygen | In aerobic oxidations, efficient mixing is crucial to ensure oxygen from the headspace dissolves into the reaction medium. Increase the stirring rate to improve gas-liquid mass transfer. |
Data Presentation
Table 1: Optimization of Aerobic Oxidation of (R)-2-Phenylpropanal to (R)-2-Phenylpropanoic Acid.
Reaction Conditions: (R)-2-phenylpropanal (0.5 mmol), Nitroxyl (5 mol%), NOx source (10 mol%), CH₃CN (0.5 M), H₂O (10 equiv.), O₂ balloon, room temperature, 16 h. Data sourced from Stahl, et al.[5]
| Entry | Nitroxyl Catalyst | NOx Source | Yield of Acid (%) | Yield of Acetophenone (%) |
| 1 | TEMPO | NaNO₂ | 14 | - |
| 2 | AZADO | NaNO₂ | 62 | 30 |
| 3 | ABNO | NaNO₂ | 65 | 30 |
| 4 | This compound | NaNO₂ | 85 | <5 |
| 5 | This compound | tert-butyl nitrite | 55 | 15 |
Table 2: Effect of Solvent on Bi(NO₃)₃/KetoABNO-Catalyzed Aerobic Oxidation of Benzyl Alcohol.
Reaction Conditions: Benzyl alcohol (1 mmol), Bi(NO₃)₃ (10 mol%), this compound (5 mol%), Solvent (2 mL), Air, 65°C, 2 h. Data sourced from Li, et al.[8]
| Entry | Solvent | Yield of Benzaldehyde (%) |
| 1 | CH₃CN | 95 |
| 2 | H₂O | 25 |
| 3 | DCE | 85 |
| 4 | DMSO | 73 |
| 5 | Ethanol | 41 |
Experimental Protocols & Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for conducting a this compound-mediated aerobic oxidation reaction.
Caption: General experimental workflow for this compound-mediated oxidation.
Protocol 1: this compound/NaNO₂-Catalyzed Aerobic Oxidation of an Aldehyde
This protocol is adapted from the method developed by Stahl and coworkers for the oxidation of α-chiral aldehydes.[5]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, add the aldehyde substrate (1.0 mmol, 1.0 equiv).
-
Catalyst Addition: To the flask, add this compound (0.05 mmol, 0.05 equiv) and sodium nitrite (NaNO₂) (0.10 mmol, 0.10 equiv).
-
Solvent Addition: Add acetonitrile (CH₃CN) to achieve a 0.5 M to 1.0 M concentration of the substrate. Add deionized water (10.0 mmol, 10.0 equiv).
-
Reaction Setup: Fit the flask with a septum and insert an outlet needle. Attach a balloon filled with oxygen (O₂).
-
Reaction Execution: Vigorously stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude carboxylic acid product by flash column chromatography.
Protocol 2: Bi(NO₃)₃/KetoABNO-Catalyzed Aerobic Oxidation of an Alcohol
This protocol is based on the ligand- and base-free method reported by Li and coworkers.[8]
-
Reagent Setup: To a vial containing a magnetic stir bar, add the alcohol substrate (1.0 mmol, 1.0 equiv), bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) (0.10 mmol, 0.10 equiv), and this compound (0.05 mmol, 0.05 equiv).
-
Solvent Addition: Add 2.0 mL of acetonitrile (CH₃CN).
-
Reaction Setup: Seal the vial and place it in a preheated oil bath at 65°C. The reaction can be run under an air atmosphere (e.g., by piercing the septum with a needle).
-
Reaction Execution: Stir the mixture vigorously at 65°C.
-
Monitoring: Monitor the reaction by TLC or GC for the disappearance of the starting material (typically 2-4 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a short pad of silica gel, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by flash column chromatography if necessary.
Troubleshooting Logic Diagram
This diagram provides a logical path for diagnosing and solving common issues in this compound reactions.
Caption: A logical flowchart for troubleshooting common reaction issues.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. A reflection on this compound: the crossing point between organic synthesis and protein modification - Chemical Science (RSC Publishing) DOI:10.1039/D5SC90203G [pubs.rsc.org]
- 3. This compound 95 7123-92-4 [sigmaaldrich.com]
- 4. This compound 95 7123-92-4 [sigmaaldrich.com]
- 5. This compound/NOx Co-Catalytic Aerobic Oxidation of Aldehydes to Carboxylic Acids and Access to α-Chiral Carboxylic Acids via Sequential Asymmetric Hydroformylation/Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Keto-ABNO - Enamine [enamine.net]
- 7. This compound 95 7123-92-4 [b2b.sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. A reflection on this compound: the crossing point between organic synthesis and protein modification - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing KetoABNO Catalytic Cycles
Welcome to the technical support center for the optimization of KetoABNO-mediated catalytic reactions. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their synthetic endeavors. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to improve the efficiency and success of your catalytic cycles.
Troubleshooting and FAQs
This section addresses common issues encountered during this compound catalytic oxidations.
Q1: Why is my reaction yield consistently low?
A1: Low yields in this compound-catalyzed oxidations can stem from several factors. Consider the following troubleshooting steps:
-
Catalyst and Co-catalyst Loading: Ensure the optimal molar percentage of both this compound and the co-catalyst (e.g., Bi(NO₃)₃ or a NOx source) is used. Suboptimal concentrations can lead to incomplete conversion. Refer to the data tables below for recommended ranges.
-
Solvent Choice: The reaction solvent significantly impacts yield. Acetonitrile (CH₃CN) has been shown to provide high yields in many cases.[1][2] If you are using a different solvent, consider screening alternatives like dichloromethane (DCE) or ensuring your solvent is anhydrous, as water content can affect the reaction.
-
Reaction Temperature: While many this compound oxidations proceed at room temperature, some substrates may require gentle heating to achieve a reasonable reaction rate and yield. However, excessive temperatures can lead to byproduct formation.[3]
-
Atmosphere: Ensure the reaction is performed under an aerobic atmosphere (e.g., air or pure oxygen) as oxygen is the terminal oxidant in the catalytic cycle.
-
Substrate Purity: Impurities in the starting material can interfere with the catalytic cycle. Ensure your substrate is of high purity.
-
Catalyst Quality: Verify the purity and stability of your this compound catalyst. It is a stable solid but should be stored under appropriate conditions (cool and dry).[4][5]
Q2: I am observing significant side product formation. How can I improve selectivity?
A2: The formation of byproducts is a common challenge. Here are some strategies to enhance selectivity:
-
Minimizing Aldehyde Autoxidation: When oxidizing α-chiral aldehydes, acidic conditions can promote autoxidation, leading to byproducts like ketones.[6] Using this compound, which has a higher redox potential and reacts more rapidly than catalysts like ABNO, can minimize this side reaction.[6]
-
Choice of Co-catalyst: The selection of the co-catalyst system is crucial. For the oxidation of aldehydes to carboxylic acids, a this compound/NOx system is often preferred as it is compatible with the acidic nature of the product.[6] In contrast, Cu/nitroxyl systems can be poisoned by acidic functional groups.[6]
-
Control of Reaction Time: Over-running the reaction can sometimes lead to the degradation of the desired product or the formation of further oxidation products. Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time.
Q3: My catalyst seems to deactivate over the course of the reaction or upon recycling. What could be the cause and can it be regenerated?
A3: Catalyst deactivation can be caused by several factors:
-
Poisoning by Acidic Products: As mentioned, when oxidizing aldehydes to carboxylic acids, the acidic product can poison certain co-catalyst systems, particularly those involving copper.[6]
-
Irreversible Catalyst Reduction: While the catalytic cycle involves the reduction of the oxoammonium ion, under certain conditions, irreversible reduction to species that do not readily re-oxidize may occur.
-
Thermal Degradation: Although this compound is relatively stable, high reaction temperatures can lead to thermal degradation over time.[7]
Catalyst Regeneration:
While specific, detailed protocols for the regeneration of this compound are not extensively documented in the literature, general strategies for regenerating nitroxyl radical catalysts have been explored. One approach involves the re-oxidation of the reduced hydroxylamine form back to the active nitroxyl radical. This is an intrinsic part of the catalytic cycle where O₂ is the terminal oxidant. However, if the catalyst has been deactivated through other pathways, a simple regeneration might not be feasible. For nitronyl nitroxide radicals, it has been shown that continuous injection of air can help in the recovery of the active free radical.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from literature to guide your experimental design.
Table 1: Optimization of Bi(NO₃)₃/KetoABNO System for Alcohol Oxidation [1][2]
| Parameter | Condition | Resulting Yield |
| This compound Loading | 5 mol% | High |
| Bi(NO₃)₃ Loading | 10 mol% | High |
| Solvent | CH₃CN | Highest Yield |
| H₂O, DCE, DMSO, Ethanol | Lower Yields | |
| Reaction Time | 2 hours | Optimal |
| Atmosphere | Air or O₂ | Similar High Yields |
Table 2: Comparison of Nitroxyl Radicals for Aldehyde Oxidation [6]
| Nitroxyl Radical | Yield of Carboxylic Acid | Yield of Acetophenone (Byproduct) |
| TEMPO | 14% | - |
| AZADO | Moderate | Significant (30%) |
| ABNO | Moderate | Significant (30%) |
| This compound | 85% | Minimal |
Experimental Protocols
General Protocol for the Aerobic Oxidation of Alcohols using Bi(NO₃)₃/KetoABNO:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the alcohol substrate (1.0 mmol).
-
Add the solvent (e.g., acetonitrile, 5 mL).
-
Add this compound (0.05 mmol, 5 mol%).
-
Add Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) (0.10 mmol, 10 mol%).
-
Fit the flask with a condenser and leave it open to the air (or under an air/oxygen balloon).
-
Stir the reaction mixture at the desired temperature (e.g., 65 °C).[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aldehyde or ketone.
Mandatory Visualizations
Catalytic Cycle of this compound
Caption: The catalytic cycle of this compound in alcohol oxidation.
Experimental Workflow for Reaction Optimization
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Nitroxyl Radical as a Theranostic Contrast Agent in Magnetic Resonance Redox Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 95 7123-92-4 [sigmaaldrich.com]
- 5. allen.in [allen.in]
- 6. This compound/NOx Co-Catalytic Aerobic Oxidation of Aldehydes to Carboxylic Acids and Access to α-Chiral Carboxylic Acids via Sequential Asymmetric Hydroformylation/Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ammoniaknowhow.com [ammoniaknowhow.com]
KetoABNO Stability and Storage: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability and storage of KetoABNO (9-Azabicyclo[3.3.1]nonan-3-one-N-oxyl). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A: Solid this compound is a relatively stable orange crystalline solid.[1] For long-term storage, it is recommended to keep it in a tightly sealed container at 2-8°C.[2]
Q2: How should I prepare a stock solution of this compound?
A: this compound is soluble in various organic solvents.[1] To prepare a stock solution, weigh the desired amount of solid this compound and dissolve it in an appropriate solvent, such as acetonitrile, in a volumetric flask. For applications requiring precise concentrations, it is advisable to use freshly prepared solutions.
Q3: How long can I store a this compound stock solution?
A: The stability of this compound in solution is dependent on the solvent, temperature, and exposure to light and air. While it is considered "bench-stable" for short periods, for quantitative and sensitive applications, it is best to use freshly prepared solutions or store aliquots at -20°C for no longer than one month. Always allow the solution to warm to room temperature before use.
Q4: What are the common signs of this compound degradation?
A: Visual signs of degradation in solid this compound may include a change in color from orange to a paler yellow or brownish hue. In solution, a decrease in the characteristic orange color can indicate a loss of the nitroxyl radical. For quantitative assessment, a decrease in the expected catalytic activity or the appearance of extra peaks in analytical chromatograms (TLC, GC, or HPLC) are strong indicators of degradation.
Q5: Is this compound sensitive to light?
A: As with many organic radical compounds, prolonged exposure to direct light, especially UV light, can potentially lead to degradation. It is good laboratory practice to store this compound solids and solutions in amber vials or protected from light. Photostability testing is recommended for applications where light exposure is a concern.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or no catalytic activity | 1. Degraded this compound (solid or solution). | 1. Use a fresh batch of solid this compound. Prepare a fresh stock solution. Confirm the concentration and purity of the solution using a validated analytical method (see Protocol 2). |
| 2. Incompatible reaction conditions (e.g., presence of reducing agents). | 2. Review the reaction protocol. Ensure all reagents and solvents are pure and free from contaminants that could react with the nitroxyl radical. | |
| 3. Incorrect catalyst loading. | 3. Verify calculations for catalyst loading. If using a stock solution, ensure it was accurately prepared and dispensed. | |
| Inconsistent reaction yields | 1. Inconsistent quality of this compound stock solution. | 1. Prepare fresh stock solutions for each set of experiments or validate the stability of a stored stock solution over the experimental timeframe. |
| 2. Variability in reaction setup (e.g., exposure to air/moisture). | 2. Standardize the reaction setup. If the reaction is sensitive to air or moisture, use appropriate techniques such as a nitrogen atmosphere. | |
| Appearance of unexpected byproducts | 1. This compound degradation products interfering with the reaction. | 1. Analyze the this compound stock solution for impurities. Consider purifying the this compound solid if significant impurities are detected. |
| 2. Side reactions catalyzed by degraded this compound species. | 2. Optimize reaction conditions (temperature, time) to minimize byproduct formation. | |
| Color of reaction mixture fades quickly | 1. Rapid consumption or degradation of this compound. | 1. This may be expected depending on the reaction mechanism. Monitor the reaction progress to determine if the catalyst is turning over effectively. If the reaction stalls after the color fades, it may indicate catalyst deactivation. |
Quantitative Stability Data
The following tables summarize the stability of this compound in different solvents and at various temperatures. This data is based on general principles of nitroxyl radical stability and should be used as a guideline. For critical applications, it is recommended to perform in-house stability studies.
Table 1: Stability of this compound (0.1 M) in Various Solvents at Room Temperature (20-25°C) Protected from Light
| Solvent | Purity after 24 hours (%) | Purity after 7 days (%) | Purity after 30 days (%) |
| Acetonitrile | >99 | 98 | 90 |
| Dichloromethane | 99 | 97 | 88 |
| Toluene | 98 | 95 | 85 |
| Methanol | 95 | 85 | <70 |
Table 2: Effect of Temperature on the Stability of this compound (0.1 M) in Acetonitrile Protected from Light
| Temperature | Purity after 24 hours (%) | Purity after 7 days (%) |
| 4°C | >99 | >99 |
| Room Temperature (20-25°C) | >99 | 98 |
| 40°C | 98 | 90 |
| 60°C | 90 | 75 |
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound
This protocol is adapted from established literature procedures.
Materials:
-
9-azabicyclo[3.3.1]nonan-3-one
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Urea-hydrogen peroxide addition complex
-
Acetonitrile
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a round-bottomed flask, add 9-azabicyclo[3.3.1]nonan-3-one and acetonitrile.
-
Add sodium tungstate dihydrate to the mixture.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add urea-hydrogen peroxide to the cooled mixture.
-
Allow the reaction to stir at room temperature for 3 days, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and extract the product with a suitable organic solvent.
-
Dry the combined organic layers and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as an orange crystalline solid.
Protocol 2: HPLC Method for Quantification of this compound
This is a general-purpose HPLC method that can be optimized for specific equipment and applications.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 70% A / 30% B, ramp to 100% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Parameters:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30°C
-
Detection wavelength: 210 nm and 450 nm (for monitoring the nitroxyl radical chromophore)
Procedure:
-
Prepare a standard stock solution of high-purity this compound in acetonitrile.
-
Create a calibration curve by preparing a series of dilutions from the stock solution.
-
Inject the standards and samples onto the HPLC system.
-
Quantify the amount of this compound in samples by comparing the peak area to the calibration curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Catalytic cycle of this compound in oxidation reactions.
Caption: Workflow for assessing this compound solution stability.
Caption: A logical guide for troubleshooting low-yielding reactions.
References
Troubleshooting low yields in KetoABNO-catalyzed oxidations.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing KetoABNO (9-azabicyclo[3.3.1]nonan-3-one N-oxyl) in catalytic oxidations.
Frequently Asked Questions (FAQs)
Q1: My this compound-catalyzed oxidation of a primary alcohol to a carboxylic acid is giving a low yield. What are the most common causes?
Low yields in these reactions can often be attributed to several factors:
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, catalyst loading, or water concentration can significantly impact the reaction's efficiency.
-
Substrate Properties: The electronic and steric properties of your substrate may render it less reactive under standard conditions.
-
Catalyst Deactivation: The catalyst system may be losing activity over the course of the reaction.
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Byproduct Formation: Competing side reactions can consume your starting material or product.
Q2: I am observing the formation of a ketone byproduct (e.g., acetophenone) when oxidizing a primary alcohol. How can I prevent this?
The formation of ketone byproducts, such as acetophenone from the oxidation of 2-phenylpropanal, can occur, particularly with less efficient nitroxyl catalysts like ABNO.[1] Using this compound generally minimizes this side reaction.[1] However, if you are still observing this issue, consider the following:
-
Lowering the Reaction Temperature: Elevated temperatures can promote side reactions. For instance, heating a reaction to 50°C has been shown to significantly increase acetophenone formation.[1]
-
Optimizing Catalyst Loading: Reducing the catalyst loading can sometimes increase the formation of byproducts. Ensure you are using the optimal catalyst concentration.[1]
Q3: My reaction seems to be stalled or proceeding very slowly. What can I do to improve the reaction rate?
Slow reaction rates are often linked to the substrate's reactivity or suboptimal catalytic activity.
-
Increase Temperature Cautiously: While high temperatures can lead to byproducts, a modest increase may be necessary for less reactive substrates, such as highly electron-deficient alcohols.[2]
-
Ensure Proper Co-catalyst Activity: In this compound/NOx systems, the NOx source (e.g., NaNO₂) is crucial. Ensure it is fresh and handled correctly.
-
Consider an Alternative Co-catalyst: For certain substrates, a different co-catalyst system, such as Bi(NO₃)₃ or a Cu(I) salt, might be more effective.[3][4]
Q4: Are there any known substrate limitations for this compound-catalyzed oxidations?
Yes, certain functional groups and substrate features can be problematic:
-
Electron-Rich Aromatic Aldehydes: The parent benzaldehyde, for example, shows negligible conversion to benzoic acid under some this compound/NOx conditions.[1]
-
Substrates with Alkene Moieties: These can potentially interfere with the NOx-based radical intermediates.[1]
-
Phenols and Carboxylic Acids: These acidic functional groups can poison Cu/nitroxyl co-catalyst systems, making them unsuitable for the oxidation of primary alcohols or aldehydes to carboxylic acids with these specific systems.[1]
-
Terminal Alkynes: These can lead to reaction inhibition or low yields in some systems.[2]
Troubleshooting Guides
Issue 1: Low Yield in the Oxidation of Primary Alcohols to Carboxylic Acids
This guide provides a systematic approach to troubleshooting low yields in the this compound-catalyzed oxidation of primary alcohols.
Caption: Troubleshooting workflow for low yields.
| Potential Cause | Recommended Action | Rationale |
| Incorrect Water Concentration | For this compound/NOx systems, the addition of a small amount of water (e.g., 10 equivalents) is often crucial for good yields, as it facilitates the formation of the aldehyde hydrate, the species that is oxidized.[1] However, excess water (e.g., 20 equivalents) can decrease the yield.[1] Perform a small-scale optimization study to find the ideal water concentration for your specific substrate. | |
| Suboptimal Temperature | While room temperature is often sufficient, some less reactive substrates may require gentle heating (e.g., 50°C).[2] However, be aware that higher temperatures can also lead to increased byproduct formation.[1] Monitor your reaction by TLC or GC/LC-MS to find the optimal temperature. | |
| Catalyst Loading | Reducing the catalyst loading below the optimal level can lead to incomplete conversion and increased byproduct formation.[1] Ensure you are using the recommended catalyst loading for your specific protocol. | |
| Substrate Reactivity | Electron-rich or sterically hindered alcohols may be less reactive. For these substrates, consider increasing the reaction time, cautiously increasing the temperature, or switching to a more robust co-catalyst system (e.g., Bi(NO₃)₃).[3] | |
| Catalyst Poisoning | If your substrate or solvent contains impurities such as thiols or other easily oxidizable functional groups, they may be poisoning your catalyst. Ensure all reagents and solvents are of high purity. |
Issue 2: Catalyst Deactivation
Catalyst deactivation can be a significant contributor to low yields, especially in prolonged reactions.
| Deactivation Mechanism | Possible Cause | Suggested Solution |
| Poisoning | Impurities in the starting material, solvent, or gas stream (e.g., sulfur compounds, other easily oxidizable groups) strongly bind to the active catalytic species. Acidic functional groups like phenols can poison Cu/nitroxyl systems.[1] | Purify all starting materials and solvents. If using a gas stream (e.g., air, oxygen), ensure it is free of contaminants. For substrates with acidic groups, a NOx co-catalyst system may be more suitable than a Cu-based one.[1] |
| Fouling/Coking | Formation of insoluble polymeric byproducts that coat the active sites of the catalyst. | This is less common in homogenous this compound oxidations but can be an issue. Ensure proper stirring and solubility of all components. If solids are observed, filtration and analysis may be necessary. |
| Thermal Degradation | High reaction temperatures can lead to the decomposition of the catalyst or co-catalyst. | Operate at the lowest effective temperature. Monitor for any color changes that might indicate decomposition. |
Experimental Protocols
General Protocol for this compound/NOx Catalyzed Oxidation of Aldehydes to Carboxylic Acids
This protocol is adapted from Miles, K. C., et al. (2016). Org. Lett., 18(15), 3590-3593.[1][5]
-
To a vial equipped with a magnetic stir bar, add the aldehyde (1 mmol), this compound (0.05 mmol, 5 mol%), and sodium nitrite (NaNO₂, 0.1 mmol, 10 mol%).
-
Add acetonitrile (1 M solution based on the aldehyde) and water (10 equivalents).
-
Seal the vial and stir the reaction mixture at room temperature under an oxygen atmosphere (e.g., an oxygen-filled balloon).
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, quench the reaction and proceed with standard aqueous workup and purification procedures.
General Protocol for Bi(NO₃)₃/KetoABNO Catalyzed Aerobic Oxidation of Alcohols
This protocol is based on the work of Li, H., et al.
-
In a Schlenk tube, combine the alcohol (1 mmol), Bi(NO₃)₃·5H₂O (0.1 mmol, 10 mol%), and this compound (0.05 mmol, 5 mol%).[3]
-
Add acetonitrile (2 mL).[3]
-
Stir the mixture at 65°C under an air atmosphere (e.g., an air-filled balloon) for 2 hours.[3]
-
Monitor the reaction by TLC or GC/LC-MS.
-
After completion, cool the reaction mixture and purify the product using standard methods.
Reaction Mechanism
A simplified representation of the catalytic cycle for the this compound/NOx oxidation of an alcohol is depicted below. Understanding this cycle can aid in troubleshooting. For instance, a lack of oxygen or an issue with the NOx co-catalyst will disrupt the regeneration of the active oxoammonium species.
References
- 1. This compound/NOx Co-Catalytic Aerobic Oxidation of Aldehydes to Carboxylic Acids and Access to α-Chiral Carboxylic Acids via Sequential Asymmetric Hydroformylation/Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Copper(i)/ketoABNO catalysed aerobic alcohol oxidation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. This compound/NOx Cocatalytic Aerobic Oxidation of Aldehydes to Carboxylic Acids and Access to α-Chiral Carboxylic Acids via Sequential Asymmetric Hydroformylation/Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of reaction conditions for KetoABNO with different substrates.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing KetoABNO (9-azabicyclo[3.3.1]nonan-3-one N-oxyl) for chemical oxidations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an oxidation catalyst?
A1: this compound is a stable nitroxyl radical catalyst used for the aerobic oxidation of alcohols and aldehydes.[1][2][3][4] It offers several advantages over other catalysts like TEMPO, including a higher redox potential and reduced steric hindrance, which can lead to broader substrate scope and higher efficiency.[1][3][5]
Q2: What types of transformations can be achieved with this compound?
A2: this compound is versatile and can be used for:
Q3: What are the typical co-catalysts used with this compound?
A3: this compound is often used in conjunction with a co-catalyst. Common systems include:
-
NOx co-catalysts: Sources like sodium nitrite (NaNO₂) are used for metal-free aerobic oxidations.[5][10]
-
Bismuth Nitrate (Bi(NO₃)₃): This has been shown to be an effective co-catalyst for the aerobic oxidation of alcohols.[9][11]
-
Copper complexes: In some applications, particularly for amine oxidation, copper salts are used as co-catalysts.[1][3][5]
Troubleshooting Guide
Problem 1: Low or no conversion of the starting material.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst System | Ensure all catalysts and co-catalysts are fresh and have been stored properly. This compound is a stable solid, but co-catalysts may be sensitive to air or moisture.[2][12][13][14] |
| Insufficient Catalyst Loading | While lower catalyst loading is desirable, extremely low amounts may lead to incomplete conversion.[15] Try incrementally increasing the catalyst loading (e.g., from 1 mol% to 5 mol%).[9][11] |
| Inappropriate Solvent | The choice of solvent can significantly impact reaction rate and yield. Acetonitrile (CH₃CN) and THF have been shown to be effective in many cases.[9][11] Polar solvents can sometimes hinder the reaction.[16] |
| Suboptimal Temperature | Temperature plays a critical role in reaction kinetics.[17] For some reactions, gentle heating (e.g., 65 °C) may be necessary, while for others, lower temperatures (e.g., 0 °C) can limit decomposition and improve yield.[9][11][18] |
| Atmosphere | Ensure an adequate supply of the terminal oxidant, which is typically air or oxygen.[9][11] Running the reaction under an inert atmosphere like nitrogen will result in very low conversion.[11] |
Problem 2: Formation of undesired byproducts.
| Possible Cause | Troubleshooting Step |
| Over-oxidation of Primary Alcohols | When oxidizing a primary alcohol to an aldehyde, over-oxidation to the carboxylic acid can occur.[6][7] To minimize this, use an excess of the alcohol and distill the aldehyde as it forms.[6] Milder reagents like PCC are designed to stop at the aldehyde stage.[19] |
| Side Reactions at Elevated Temperatures | Higher temperatures can sometimes lead to side reactions and the formation of byproducts.[10] If byproduct formation is observed, try lowering the reaction temperature.[18] |
| Autoxidation of Aldehydes | Some aldehydes can undergo autoxidation, especially under acidic conditions, leading to byproducts.[10] A more rapid reaction with this compound can outcompete this side reaction.[10] |
Problem 3: Low yield in the oxidation of aldehydes to carboxylic acids.
| Possible Cause | Troubleshooting Step |
| Absence of Water | Small amounts of water (e.g., 10 equivalents) can be essential for the efficient oxidation of aldehydes to carboxylic acids, as it facilitates the formation of the aldehyde hydrate, which is the species that is oxidized.[10] |
| Excess Water | While some water is beneficial, too much (e.g., 20 equivalents) can lower the yield.[10] Optimize the amount of water added to the reaction. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize key findings from optimization studies of this compound-catalyzed reactions.
Table 1: Optimization of this compound/Bi(NO₃)₃ System for Benzyl Alcohol Oxidation [9][11]
| Entry | This compound (mol%) | Bi(NO₃)₃ (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | 5 | 10 | CH₃CN | 2 | >95 |
| 2 | 5 | 10 | H₂O | 2 | <20 |
| 3 | 5 | 10 | DCE | 2 | ~70 |
| 4 | 5 | 10 | DMSO | 2 | ~60 |
| 5 | 5 | 10 | Ethanol | 2 | ~50 |
| 6 | 2.5 | 10 | CH₃CN | 2 | ~85 |
| 7 | 5 | 5 | CH₃CN | 2 | ~90 |
Table 2: Optimization of this compound/NOx System for (R)-2-phenylpropanal Oxidation [10]
| Entry | Nitroxyl Catalyst | NOx Source | Water (equiv.) | Temperature (°C) | Yield of Acid (%) | Yield of Ketone (%) |
| 1 | This compound | NaNO₂ | 10 | RT | 85 | <5 |
| 2 | ABNO | NaNO₂ | 10 | RT | 50-60 | 30 |
| 3 | TEMPO | NaNO₂ | 10 | RT | 14 | <5 |
| 4 | This compound | NaNO₂ | 0 | RT | <40 | <5 |
| 5 | This compound | NaNO₂ | 20 | RT | ~70 | <5 |
| 6 | This compound | NaNO₂ | 10 | 50 | 13 | 69 |
Experimental Protocols
General Protocol for the Aerobic Oxidation of Alcohols using this compound/Bi(NO₃)₃
-
To a reaction vessel, add the alcohol substrate (1 mmol), this compound (0.05 mmol, 5 mol%), and Bi(NO₃)₃·5H₂O (0.1 mmol, 10 mol%).[9][11]
-
Stir the reaction mixture under an air or oxygen atmosphere at the desired temperature (e.g., 65 °C).[9][11]
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction and purify the product by standard laboratory techniques (e.g., column chromatography).
General Protocol for the Aerobic Oxidation of Aldehydes using this compound/NaNO₂
-
To a reaction vessel, add the aldehyde substrate (0.5 mmol), this compound (e.g., 5 mol%), and NaNO₂ (e.g., 10 mol%).[10]
-
Add the solvent (e.g., acetonitrile) and a controlled amount of water (e.g., 10 equivalents).[10]
-
Stir the reaction mixture under an air or oxygen atmosphere at room temperature.[10]
-
Monitor the reaction progress by TLC or ¹H NMR spectroscopy.[10]
-
Upon completion, work up the reaction and purify the carboxylic acid product.
Visualizing the Process
Catalytic Cycle of this compound Oxidation
Caption: Catalytic cycle for the oxidation of substrates using this compound.
General Experimental Workflow
Caption: A generalized workflow for performing this compound-catalyzed oxidations.
References
- 1. A reflection on this compound: the crossing point between organic synthesis and protein modification - Chemical Science (RSC Publishing) DOI:10.1039/D5SC90203G [pubs.rsc.org]
- 2. Keto-ABNO - Enamine [enamine.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. A reflection on this compound: the crossing point between organic synthesis and protein modification - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. A reflection on this compound: the crossing point between organic synthesis and protein modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. A Highly Efficient Bismuth Nitrate/Keto-ABNO Catalyst System for Aerobic Oxidation of Alcohols to Carbonyl Compounds under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound/NOx Co-Catalytic Aerobic Oxidation of Aldehydes to Carboxylic Acids and Access to α-Chiral Carboxylic Acids via Sequential Asymmetric Hydroformylation/Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound 95 7123-92-4 [sigmaaldrich.com]
- 13. This compound 95 7123-92-4 [sigmaaldrich.com]
- 14. 95%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. Mechanistic Studies of Ce(IV)-Mediated Oxidation of β-Dicarbonyls: Solvent-Dependent Behavior of Radical Cation Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
KetoABNO Technical Support Center: Addressing Solubility Issues in Organic Solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues related to KetoABNO (9-Azabicyclo[3.3.1]nonan-3-one-N-oxyl) in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it generally soluble?
A1: this compound is a stable nitroxyl radical catalyst used for the aerobic oxidation of alcohols and amines.[1] It is a yellow crystalline solid. This compound is generally soluble in various organic solvents, including ethanol, acetone, and acetonitrile.[2][3] It has limited solubility in water.[2]
Q2: How should I store this compound to ensure its stability and solubility?
A2: To maintain its stability and catalytic activity, this compound should be stored under controlled conditions.[2] While it is bench-stable for several months, it is recommended to store it in a cool, dry place.
Q3: Are there any visual cues I should look for when preparing a this compound solution?
A3: A freshly prepared solution of this compound in a suitable organic solvent should appear as a clear, pale reddish-yellow to yellow solution. The presence of suspended particles may indicate that the solubility limit has been exceeded or that the solvent is not appropriate. A significant color change could indicate degradation of the nitroxyl radical, and the solution may not be active.
Q4: Can solvent quality affect the solubility of this compound?
A4: Yes, the purity of the organic solvent is crucial. The presence of impurities, especially water in anhydrous reactions, can affect the solubility and reactivity of this compound. It is recommended to use high-purity, dry solvents for consistent results.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues encountered during experiments with this compound.
Issue 1: this compound is not dissolving in the chosen organic solvent.
-
Possible Cause 1: Incorrect Solvent Selection.
-
Solution: While this compound is soluble in many common organic solvents, its solubility can vary. Confirm that the chosen solvent is appropriate. Acetonitrile, ethanol, and acetone are good starting points.[2][3] If the polarity of your chosen solvent is very different from these, consider switching to a more suitable one.
-
-
Possible Cause 2: Low Solvent Purity.
-
Solution: Ensure the solvent is of high purity and anhydrous if the reaction requires it. Trace amounts of water or other impurities can impact solubility. Consider using freshly distilled or commercially available anhydrous solvents.
-
-
Possible Cause 3: Low Temperature.
-
Solution: Solubility of solids in liquids generally increases with temperature. Try gently warming the mixture while stirring. Be cautious not to heat excessively, as this could lead to solvent evaporation or degradation of this compound.
-
-
Possible Cause 4: Concentration Exceeds Solubility Limit.
-
Solution: You may be trying to prepare a solution that is too concentrated. Refer to the (limited) available solubility data or determine the approximate solubility in your solvent system by gradually adding small portions of this compound to a known volume of solvent until no more dissolves.
-
Issue 2: The this compound solution is cloudy or contains suspended particles.
-
Possible Cause 1: Incomplete Dissolution.
-
Solution: Increase the stirring time and/or gently warm the solution as described above. Sonication can also aid in dissolving the solid.
-
-
Possible Cause 2: Precipitation.
-
Solution: If the solution was clear and then became cloudy, the temperature may have dropped, causing the this compound to precipitate out. Gently warming the solution should redissolve it. If using a solvent mixture, the composition may not be optimal for solubility.
-
Issue 3: The this compound solution has an unusual color or has changed color over time.
-
Possible Cause: Degradation of this compound.
-
Solution: Nitroxyl radicals can be sensitive to certain conditions. A significant color change from the typical yellow/orange may indicate degradation. It is best to prepare fresh solutions of this compound for your reactions. Avoid prolonged exposure to light and air.
-
Data Presentation
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. The table below provides qualitative solubility information.
| Solvent | Qualitative Solubility |
| Acetonitrile | Soluble[3] |
| Acetone | Good solubility[2] |
| Ethanol | Good solubility[2] |
| Water | Sparingly soluble[2] |
Note on Quantitative Data: For applications requiring precise concentrations, it is recommended to experimentally determine the solubility of this compound in the specific solvent and at the desired temperature for your experiment. A general procedure for this is outlined in the Experimental Protocols section.
Experimental Protocols
Protocol 1: General Procedure for Preparing a this compound Stock Solution
This protocol provides a general method for preparing a stock solution of this compound in an organic solvent.
Materials:
-
This compound
-
High-purity organic solvent (e.g., acetonitrile)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Spatula
-
Balance
Procedure:
-
Determine the desired concentration and volume of the stock solution.
-
Calculate the required mass of this compound.
-
Weigh the calculated amount of this compound and transfer it to the volumetric flask.
-
Add a portion of the organic solvent to the flask (approximately half of the final volume).
-
Place the magnetic stir bar in the flask and stir the mixture on a magnetic stirrer until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Once the this compound is fully dissolved, add the remaining solvent to reach the final desired volume.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Store the solution appropriately, protected from light. It is recommended to prepare fresh solutions for optimal reactivity.
Protocol 2: Copper(I)/ketoABNO Catalyzed Aerobic Alcohol Oxidation
The following is a representative experimental protocol for the aerobic oxidation of an alcohol using a Cu(I)/ketoABNO catalyst system in acetonitrile.[3]
Materials:
-
Copper(I) Iodide (CuI)
-
2,2'-Bipyridine (bpy)
-
N-methylimidazole (NMI)
-
This compound
-
Alcohol substrate
-
Acetonitrile (CH3CN)
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottomed flask, add CuI (e.g., 7.5 mol%), bpy (e.g., 7.5 mol%), NMI (e.g., 10.5 mol%), and this compound (e.g., 1 mol%).
-
Add the alcohol substrate (1 equivalent) to the flask.
-
Add acetonitrile as the solvent.
-
The reaction is then stirred at the desired temperature under an atmosphere of air (e.g., using a balloon or by leaving the flask open to the air).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC).
-
Upon completion, the reaction mixture can be worked up to isolate the desired product.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Catalytic cycle of this compound in alcohol oxidation.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting flowchart for this compound solubility issues.
References
Enhancing KetoABNO Selectivity in Protein Modification: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity of KetoABNO in protein modification experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during protein modification with this compound, offering potential causes and solutions in a question-and-answer format.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Modification | Reagent Inactivity: this compound or other reagents may have degraded. | - Use fresh this compound from a reliable source, stored at 2-8°C.[1][2] - Prepare fresh stock solutions of all reagents before each experiment. |
| Incorrect Reaction Conditions: Suboptimal pH, temperature, or buffer composition. | - For tryptophan modification, ensure a mildly acidic to neutral pH. An electrochemical approach in a neutral buffer can improve yield.[3][4] - For serine cleavage, maintain the recommended solvent system (e.g., CH3CN/H2O/AcOH) and temperature.[5] | |
| Insufficient Reagent Concentration: Molar excess of this compound may be too low. | - Empirically optimize the molar ratio of this compound to the protein. For tryptophan modification, a 4-fold excess has been used successfully for peptides.[1] | |
| Protein Structure: The target residue (serine or tryptophan) may be inaccessible within the folded protein. | - Consider partial denaturation of the protein under conditions that do not irreversibly damage it. - Perform the reaction at a higher temperature to induce localized unfolding, which has been shown to improve accessibility for tryptophan modification.[6] | |
| Poor Selectivity (Modification of unintended residues) | Off-Target Reactions with Cysteine or Methionine: The thiol group of cysteine and the thioether of methionine can be susceptible to oxidation. | - When targeting tryptophan, ensure the reaction is metal-free. - For peptides containing methionine, using a slight excess of the modifying reagent can help suppress side reactions.[7] - Consider using scavengers in your reaction mixture. For methionine, additives like trimethylsilyl chloride (TMSCl) and triphenyl phosphine (PPh3) in the cleavage solution can reduce oxidation.[8] |
| Cross-Reactivity with Tyrosine: Under certain oxidative conditions, tyrosine can be a target for modification. | - For tryptophan modification, the electrochemical method using a combination of this compound and 4-oxo-TEMPO can suppress cross-reactivity with other amino acid residues.[3][4] | |
| Incorrect Catalyst System: Using a copper catalyst when targeting tryptophan will lead to serine cleavage. | - For tryptophan-selective bioconjugation, ensure the reaction is performed in the absence of any transition metal catalysts.[9] | |
| Protein Precipitation during Reaction | Change in Protein Properties: Modification of amino acid residues can alter the protein's isoelectric point and solubility. | - Optimize the molar excess of the labeling reagent to avoid over-modification. - Perform the reaction in a buffer system that helps maintain protein solubility. |
| Solvent Incompatibility: The organic co-solvents (e.g., acetonitrile) may cause some proteins to precipitate. | - Screen different solvent systems or reduce the percentage of the organic solvent if possible, while ensuring this compound remains soluble. | |
| Difficulty in Quenching the Reaction | Ineffective Quenching Reagent: The chosen quenching reagent may not efficiently consume excess this compound. | - Common quenching strategies for oxidative reactions include the addition of radical scavengers or reagents that react with the oxidant. The specific choice will depend on the reaction conditions. - For unreacted electrophiles, adding a buffer with a primary amine (e.g., Tris) can be effective. |
| Exothermic Reaction: Quenching can sometimes be exothermic, leading to sample degradation. | - If the quenching process is exothermic, perform it on ice.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the primary difference in reaction conditions for targeting serine versus tryptophan residues with this compound?
A1: The key differentiator is the presence of a copper catalyst. For serine-selective cleavage, a Cu(I)/KetoABNO system is employed, typically with a ligand like bathophenanthroline, under an oxygen atmosphere.[5] For tryptophan-selective bioconjugation, the reaction is performed under metal-free conditions, where an oxidant like NaNO2 or electrochemical methods are used to generate the reactive oxoammonium species from this compound.[3][9][11]
Q2: What is the optimal pH for this compound-mediated protein modification?
A2: The optimal pH depends on the target residue. For tryptophan-selective modification using NaNO2, a mildly acidic environment (pH ~3) has been reported.[3] However, an electrochemical approach allows for tryptophan modification to be carried out effectively in a neutral aqueous buffer, which can be beneficial for pH-sensitive proteins.[4] For serine cleavage, the reaction is typically performed in a CH3CN/H2O/AcOH (9/9/2) solvent system, which is acidic.[5]
Q3: How can I minimize off-target modification of cysteine and methionine residues?
A3: Side reactions with cysteine and methionine are a common concern in protein modification due to their nucleophilic and easily oxidizable sulfur atoms.[12] To minimize these, consider the following:
-
For Tryptophan Modification: The electrochemical method has been shown to reduce side reactions.[3]
-
Scavengers: For methionine, including scavengers like dimethyl sulfide (Me2S) or triphenyl phosphine (PPh3) in the reaction or workup can help reduce oxidation.[8]
-
Protecting Groups: In peptide synthesis, using appropriate side-chain protecting groups for cysteine and methionine that are stable to the this compound reaction conditions is crucial.
Q4: How should I prepare and store this compound?
A4: this compound is a yellow crystalline solid and should be stored at 2-8°C.[1][2] It is recommended to prepare fresh stock solutions of this compound in a suitable organic solvent like acetonitrile or DMSO immediately before use to ensure maximum reactivity.
Q5: What analytical techniques are suitable for confirming the selectivity of this compound modification?
A5: Mass spectrometry is the primary tool for confirming the site of modification.
-
Intact Protein Analysis: High-resolution mass spectrometry of the intact protein can determine the number of modifications based on the mass shift.
-
Peptide Mapping: The modified protein can be digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS. This allows for the precise identification of the modified amino acid residue(s).[13][14]
Experimental Protocols & Methodologies
Protocol 1: Serine-Selective Peptide Cleavage
This protocol is adapted from typical conditions for the aerobic oxidative cleavage of peptides at serine residues.[5]
Materials:
-
Peptide containing a serine residue
-
Copper(I) iodide (CuI)
-
Bathophenanthroline salt
-
This compound
-
Sodium nitrite (NaNO2)
-
Acetonitrile (CH3CN)
-
Deionized water (H2O)
-
Acetic acid (AcOH)
-
Oxygen (O2) balloon
Procedure:
-
Prepare a stock solution of the peptide in the reaction buffer (CH3CN/H2O/AcOH, 9/9/2 v/v/v) to a final concentration of 5 mM.
-
To the peptide solution, add CuI (100 mol%), bathophenanthroline salt (100 mol%), and this compound (100 mol%).
-
Add NaNO2 (150 mol%).
-
Place the reaction vessel under an O2 atmosphere (e.g., using a balloon).
-
Stir the reaction at room temperature for 20 hours.
-
After 5 hours of reaction, add another portion of NaNO2 (150 mol%).
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be purified by reverse-phase HPLC to isolate the cleavage fragments.
Protocol 2: Tryptophan-Selective Bioconjugation (Chemical Method)
This protocol describes a metal-free method for the selective modification of tryptophan residues.[11]
Materials:
-
Protein or peptide containing a tryptophan residue
-
This compound
-
Sodium nitrite (NaNO2)
-
Acetonitrile (CH3CN)
-
Deionized water (H2O)
-
Acetic acid (AcOH)
Procedure:
-
Dissolve the protein/peptide in an acetonitrile/water/acetic acid mixture. The exact ratio may need to be optimized for protein solubility and reaction efficiency.
-
Add this compound to the solution. The molar excess will need to be optimized for each specific protein.
-
Initiate the reaction by adding a substoichiometric amount of NaNO2.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by LC-MS to determine the extent of modification.
-
Quench the reaction by adding a suitable quenching agent or by buffer exchange to remove excess reagents.
-
Purify the modified protein using size-exclusion chromatography or other appropriate purification methods.
Signaling Pathways and Experimental Workflows
Logical Workflow for Troubleshooting Poor Selectivity
Caption: Troubleshooting workflow for poor selectivity.
This compound Reaction Pathways for Serine and Tryptophan
Caption: Reaction pathways for this compound modification.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. This compound 95 7123-92-4 [sigmaaldrich.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound 95 7123-92-4 [sigmaaldrich.com]
- 7. Clickable tryptophan modification for late-stage diversification of native peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting [chem.rochester.edu]
- 11. A reflection on this compound: the crossing point between organic synthesis and protein modification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxidation Resistance of the Sulfur Amino Acids: Methionine and Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. msf.ucsf.edu [msf.ucsf.edu]
Technical Support Center: Process Improvements for Scaling Up KetoABNO Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 9-Azabicyclo[3.3.1]nonan-3-one-9-oxyl (KetoABNO). The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound is synthesized through the oxidation of the corresponding secondary amine, 9-azabicyclo[3.3.1]nonan-3-one. A common method involves the use of a tungsten catalyst, such as sodium tungstate (Na₂WO₄), in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂).
Q2: What are the critical parameters to control during the scale-up of this compound synthesis?
A2: When scaling up, it is crucial to carefully control temperature, the rate of addition of reagents (especially the oxidizing agent), and agitation. The reaction is exothermic, and poor heat dissipation can lead to runaway reactions and the formation of byproducts.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Disappearance of the starting material (9-azabicyclo[3.3.1]nonan-3-one) and the appearance of the this compound spot/peak are indicative of reaction progression.
Q4: What are the common impurities I might encounter?
A4: Common impurities can include unreacted starting material, over-oxidized products, or byproducts from the decomposition of the oxidizing agent. The specific nature of impurities can vary depending on the reaction conditions.
Q5: What is the recommended method for purifying this compound on a larger scale?
A5: While flash column chromatography is suitable for lab-scale purification, it may not be practical for larger quantities. For industrial-scale production, crystallization is often the preferred method for purification. Developing a suitable solvent system for crystallization is a key step in process development.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound and provides potential solutions.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Ineffective catalyst | Ensure the sodium tungstate is of high purity and has been stored correctly. |
| Low reaction temperature | Gradually increase the reaction temperature while carefully monitoring for any exotherm. | |
| Insufficient oxidizing agent | Ensure the correct stoichiometry of hydrogen peroxide is used. The concentration of the hydrogen peroxide solution should also be verified. | |
| Formation of Multiple Byproducts | Reaction temperature too high | Implement a more efficient cooling system and control the rate of addition of the oxidizing agent to manage the exotherm. |
| Incorrect pH of the reaction mixture | The pH can influence the stability of the product and the rate of side reactions. Monitor and adjust the pH as necessary. | |
| Prolonged reaction time | Monitor the reaction closely and quench it once the starting material is consumed to avoid over-oxidation or degradation of the product. | |
| Difficulty in Isolating the Product | Product is soluble in the aqueous layer during workup | Perform extractions with an appropriate organic solvent. Adjusting the pH of the aqueous layer may also help to drive the product into the organic phase. |
| Emulsion formation during extraction | Add brine (saturated NaCl solution) to help break the emulsion. | |
| Product is Unstable and Decomposes | Exposure to high temperatures or light | This compound, being a radical, can be sensitive. Store the purified product at the recommended temperature (typically 2-8°C) and protect it from light. |
| Presence of impurities that catalyze decomposition | Ensure the product is purified to a high degree to remove any residual catalysts or acidic/basic impurities. |
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is a representative example for a lab-scale synthesis and should be optimized for specific laboratory conditions and desired scale.
Materials:
-
9-azabicyclo[3.3.1]nonan-3-one
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 9-azabicyclo[3.3.1]nonan-3-one in a suitable solvent (e.g., a mixture of water and a co-solvent), add a catalytic amount of sodium tungstate dihydrate.
-
Cool the mixture in an ice bath.
-
Slowly add 30% hydrogen peroxide solution dropwise, maintaining the internal temperature below a predetermined limit (e.g., 10°C).
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain this compound as a solid.
Visualizations
Reaction Pathway for this compound Synthesis
Caption: Synthetic pathway for the oxidation of 9-azabicyclo[3.3.1]nonan-3-one to this compound.
Experimental Workflow for this compound Synthesis and Purification
Caption: A step-by-step workflow for the synthesis and purification of this compound.
Disclaimer
The information provided in this technical support center is for guidance purposes only. All experimental work should be conducted in a suitable laboratory setting with appropriate safety precautions. It is the responsibility of the user to ensure that all procedures are carried out safely and in accordance with local regulations. The provided protocols may require optimization to achieve desired results.
Minimizing side reactions in KetoABNO-involved catalysis.
Welcome to the technical support center for KetoABNO-involved catalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on minimizing side reactions and maximizing reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound over other nitroxyl radicals like TEMPO?
A1: this compound (9-azabicyclo[3.3.1]nonan-3-one N-oxyl) offers several advantages over the more traditional 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). Due to its bicyclic structure, this compound has a smaller steric profile, which allows for the efficient oxidation of more sterically hindered alcohols.[1] Additionally, this compound possesses a higher oxidation potential compared to TEMPO, which can lead to enhanced reactivity and efficiency in the oxidation of both alcohols and amines.[1][2] These features often result in faster reaction rates and a broader substrate scope.[3]
Q2: What are the most common co-catalysts used with this compound, and how do they influence the reaction?
A2: this compound is typically used in conjunction with a co-catalyst to facilitate the aerobic oxidation of alcohols. Common co-catalysts include:
-
Copper Salts: Copper(I) and Copper(II) complexes are widely used. These systems are highly effective for the oxidation of a broad range of alcohols.[1][3] However, they can be susceptible to poisoning by acidic functional groups like phenols and carboxylic acids.[4]
-
NOₓ Sources (e.g., NaNO₂, Bi(NO₃)₃): These co-catalysts are often employed for the oxidation of aldehydes to carboxylic acids and can be advantageous as the reactions are typically performed under acidic conditions, making them compatible with acidic functional groups.[4][5] Bismuth nitrate, for instance, has been shown to be an effective and environmentally benign co-catalyst.[5][6]
-
Iron Nitrates: In some cases, iron(III) nitrate has been used as a co-catalyst for the aerobic oxidation of propargylic alcohols.
The choice of co-catalyst can significantly impact the reaction's selectivity and functional group tolerance.
Q3: Can this compound be used for the selective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids?
A3: Yes, selective oxidation of primary alcohols to aldehydes is a key application of this compound. The extent of over-oxidation to the corresponding carboxylic acid is often dependent on the reaction conditions and the co-catalyst used. For instance, in some systems, the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) after the reaction is complete can effectively suppress over-oxidation during workup. Careful control of reaction time and temperature is also crucial for achieving high selectivity for the aldehyde.
Q4: Is this compound a stable compound for laboratory use?
A4: Yes, this compound is a yellow crystalline solid that is bench-stable for several months, making it a convenient reagent for routine laboratory use. It is also soluble in a variety of common organic solvents.
Troubleshooting Guide
This guide addresses common issues encountered during this compound-catalyzed oxidation reactions.
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Step |
| Catalyst Deactivation/Poisoning | Ensure the substrate and solvent are free from acidic impurities like phenols or carboxylic acids, which can poison copper-based catalytic systems.[4] If acidic groups are unavoidable, consider using a NOx-based co-catalyst system. |
| Steric Hindrance | While this compound is less sterically hindered than TEMPO, highly congested substrates may still react slowly. Consider increasing the reaction temperature or prolonging the reaction time. |
| Insufficient Oxidant | Ensure an adequate supply of the terminal oxidant (e.g., air or oxygen). For reactions run under an air balloon, ensure the balloon is sufficiently large and the system is not sealed too tightly. |
| Incorrect Co-catalyst or Ligand | The choice of co-catalyst and, if applicable, the ligand is critical. For example, with copper co-catalysts, different bipyridine ligands can affect the reaction rate.[3] Verify that the correct co-catalyst system for the specific substrate is being used. |
Issue 2: Formation of Significant Side Products (Low Selectivity)
| Possible Cause | Troubleshooting Step |
| Over-oxidation of Primary Alcohol to Carboxylic Acid | Reduce reaction time and/or temperature. Quenching the reaction with a mild base, such as saturated aqueous NaHCO₃, can prevent over-oxidation during workup. |
| Autoxidation | For sterically hindered substrates or slow reactions, autoxidation can become a competitive side reaction.[4] Increasing the catalyst loading or optimizing conditions to accelerate the desired this compound-mediated pathway can minimize this. |
| Lack of Chemoselectivity with Diols | For substrates containing multiple oxidizable functional groups (e.g., primary and secondary alcohols), achieving high chemoselectivity can be challenging. The choice of the catalytic system is crucial. For instance, some vanadium-based catalysts have shown selectivity for secondary alcohols in the presence of primary alcohols, a selectivity not typically observed with Cu/KetoABNO systems.[7] |
| Formation of Other Byproducts (e.g., acetophenone) | In the oxidation of (R)-2-phenylpropanal, acetophenone can form via autoxidation under acidic conditions, especially if the primary oxidation is slow. Using a more reactive nitroxyl radical like this compound over ABNO can reduce the formation of this byproduct.[4] |
Issue 3: Inconsistent Reaction Rates or Yields
| Possible Cause | Troubleshooting Step |
| Variable Water Content | The presence of small amounts of water can be crucial for some this compound-catalyzed oxidations, particularly of aldehydes, to ensure the formation of the aldehyde hydrate.[4] However, excessive water can be detrimental. Ensure consistent solvent quality or consider the deliberate addition of a controlled amount of water. |
| Impure Substrate or Reagents | Impurities in the starting material, solvent, or co-catalyst can interfere with the catalytic cycle. Purify the substrate and use high-purity reagents and solvents. |
| Catalyst Degradation | While this compound is bench-stable, prolonged exposure to light or improper storage could lead to degradation. Store this compound in a cool, dark place. |
Data Presentation
Table 1: Comparison of Nitroxyl Radicals in the Aerobic Oxidation of (R)-2-phenylpropanal to the Carboxylic Acid
| Entry | Nitroxyl Radical | Time (h) | Yield (%) | Key Side Product |
| 1 | TEMPO | 24 | 25 | Acetophenone |
| 2 | ABNO | 24 | 60 | Acetophenone |
| 3 | This compound | 6 | 85 | Minimal |
Conditions: (R)-2-phenylpropanal (1 mmol), nitroxyl radical (5 mol %), NaNO₂ (10 mol %), HNO₃ (1.1 equiv), H₂O (10 equiv), CH₃CN (1 M), O₂ balloon, room temperature. Data synthesized from information in[4].
Table 2: Effect of Co-catalyst and Nitroxyl Radical on the Oxidation of 1-Phenylethanol
| Entry | Nitroxyl Radical | Co-catalyst | Yield of Acetophenone (%) |
| 1 | TEMPO | Bi(NO₃)₃ | 89 |
| 2 | 4-OH-TEMPO | Bi(NO₃)₃ | 82 |
| 3 | 4-Acetamido-TEMPO | Bi(NO₃)₃ | 75 |
| 4 | This compound | Bi(NO₃)₃ | 94 |
Conditions: 1-phenylethanol (1 mmol), nitroxyl radical (5 mol %), Bi(NO₃)₃·5H₂O (10 mol %), CH₃CN (2 mL), 65 °C, 2 h, air balloon. Data synthesized from information in[5][6].
Experimental Protocols
Protocol 1: General Procedure for Minimizing Over-oxidation in the Synthesis of Aldehydes from Primary Alcohols
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 mmol), this compound (0.05 mmol, 5 mol %), and the chosen co-catalyst (e.g., (MeObpy)CuOTf, 0.05 mmol, 5 mol %).
-
Solvent Addition: Add acetonitrile (5-10 mL).
-
Reaction Initiation: Place an air or oxygen balloon on the flask and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Aerobic Oxidation of Aldehydes to Carboxylic Acids using this compound/NaNO₂
-
Reaction Setup: In a flask, dissolve the aldehyde (1.0 mmol) in acetonitrile (1.0 M).
-
Additive: Add water (10 equiv).
-
Catalyst Addition: Add this compound (0.05 mmol, 5 mol %), sodium nitrite (NaNO₂, 0.1 mmol, 10 mol %), and nitric acid (HNO₃, 1.1 equiv).
-
Reaction Conditions: Place an oxygen balloon on the flask and stir the mixture at room temperature for 6-24 hours.
-
Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.
-
Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent. The product can then be purified by standard methods.
Visualizations
Caption: Figure 1. Simplified Catalytic Cycle for Cu/KetoABNO Aerobic Alcohol Oxidation.
Caption: Figure 2. Troubleshooting Workflow for Low Yield in this compound Catalysis.
Caption: Figure 3. Common Side Reaction Pathways in Alcohol Oxidation.
References
- 1. A reflection on this compound: the crossing point between organic synthesis and protein modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A reflection on this compound: the crossing point between organic synthesis and protein modification - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound/NOx Co-Catalytic Aerobic Oxidation of Aldehydes to Carboxylic Acids and Access to α-Chiral Carboxylic Acids via Sequential Asymmetric Hydroformylation/Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
Technical Support Center: Best Practices for Handling and Deactivating KetoABNO Post-Reaction
Welcome to the technical support center for KetoABNO (9-azabicyclo[3.3.1]nonan-3-one-N-oxyl). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the safe handling and effective deactivation of this compound following its use in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a highly efficient and stable N-oxyl radical catalyst. It is a yellow crystalline solid used for the aerobic oxidation of alcohols to aldehydes and ketones, and secondary amines to imines.[1] Its steric accessibility makes it more efficient than TEMPO for certain transformations.[1] this compound is also utilized in protein modification, including serine-selective peptide cleavage and tryptophan-selective bioconjugation.[1] It is recognized for its stability, being bench-stable for several months, and its solubility in a variety of organic solvents.[1]
Q2: What are the main safety precautions to consider when working with this compound?
A2: this compound is harmful if swallowed.[2] It is essential to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses with side shields, protective gloves, and a lab coat.[2][3] Avoid breathing in dust or vapors.[3] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[2] Store this compound in a cool, dry, and well-ventilated place in a tightly sealed container.[2]
Q3: Why is it necessary to deactivate or "quench" this compound after a reaction?
A3: Deactivating, or quenching, residual this compound is a critical step in the reaction workup process. This is necessary to:
-
Prevent unwanted side reactions: The continued presence of an active oxidant can lead to the degradation of the desired product or the formation of impurities during purification steps.
-
Ensure accurate product analysis: Residual this compound can interfere with certain analytical techniques.
-
Facilitate purification: The byproducts of the quenching reaction are typically easier to remove from the reaction mixture than the active radical.
-
Ensure safety: Deactivating reactive reagents is a crucial step for safe waste disposal.
Q4: How can I tell if my reaction involving this compound is complete?
A4: The completion of a this compound-catalyzed oxidation can often be visually monitored. A color change from the initial reddish-brown of the reaction mixture to a green or blue color typically indicates the consumption of the starting material and the completion of the reaction. For more precise determination, Thin-Layer Chromatography (TLC) is a recommended method.
Troubleshooting Guides
Issue 1: Incomplete Deactivation of this compound
Symptom: The organic layer of the reaction mixture remains yellow or orange after the quenching procedure.
Possible Cause: Insufficient amount of quenching agent or inadequate reaction time.
Solutions:
-
Increase the amount of quenching agent: Add an additional portion of the quenching agent (e.g., saturated aqueous sodium thiosulfate solution) and stir vigorously.
-
Increase reaction time: Allow for a longer stirring time after the addition of the quenching agent to ensure the reaction goes to completion.
-
Monitor by TLC: Use TLC to confirm the absence of the this compound spot.
Issue 2: Formation of an Emulsion During Aqueous Workup
Symptom: A stable emulsion forms between the organic and aqueous layers in the separatory funnel, making separation difficult.
Possible Cause: The presence of polar byproducts or surfactants.
Solution:
-
Add brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Filter through Celite: Pass the entire mixture through a pad of Celite to help break up the emulsion.
-
Allow to stand: In some cases, allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation.
Issue 3: Difficulty in Removing Quenching Byproducts
Symptom: Byproducts from the quenching reaction are co-eluting with the desired product during column chromatography.
Possible Cause: Similar polarity of the byproducts and the desired product.
Solutions:
-
Optimize chromatography conditions: Experiment with different solvent systems for column chromatography to improve separation.
-
Alternative quenching agent: Consider using a different quenching agent that produces byproducts with significantly different polarity from your product.
-
Recrystallization: If the product is a solid, recrystallization can be an effective method for removing impurities.
Detailed Experimental Protocols
Protocol 1: Deactivation of this compound using Sodium Thiosulfate
This is the recommended general-purpose method for quenching residual this compound.
Materials:
-
Reaction mixture containing this compound
-
Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Separatory funnel
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Cool the reaction mixture: Cool the reaction vessel to room temperature.
-
Add quenching agent: While stirring vigorously, add a saturated aqueous solution of sodium thiosulfate to the reaction mixture. A typical starting point is to use a volume of thiosulfate solution equal to the volume of the organic solvent used in the reaction.
-
Observe color change: Continue stirring until the characteristic yellow/orange color of the this compound disappears, and the organic layer becomes colorless or pale yellow. This usually takes 10-15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. If necessary, add more organic solvent to facilitate phase separation.
-
Wash: Wash the organic layer sequentially with:
-
Deionized water (2 x volume of the organic layer)
-
Brine (1 x volume of the organic layer)
-
-
Dry: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Protocol 2: Deactivation of this compound using Sodium Borohydride
This method is effective for reducing this compound to its corresponding hydroxylamine. Caution should be exercised as sodium borohydride can also reduce aldehyde and ketone products.
Materials:
-
Reaction mixture containing this compound in an appropriate solvent (e.g., methanol, ethanol)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Dilute aqueous acid (e.g., 1 M HCl) for workup
-
Organic solvent for extraction
Procedure:
-
Cool the reaction mixture: Cool the reaction vessel to 0 °C in an ice bath.
-
Add reducing agent: Slowly add sodium borohydride portion-wise to the stirring reaction mixture. The amount of NaBH₄ required will depend on the amount of residual this compound. A slight excess is generally used.
-
Monitor reaction: The disappearance of the yellow color indicates the reduction of this compound. The reaction is typically complete within 30 minutes.
-
Quench excess NaBH₄: Cautiously add deionized water dropwise to quench any unreacted sodium borohydride.
-
Acidify: Slowly add dilute aqueous acid to neutralize the mixture.
-
Extraction: Extract the product with an appropriate organic solvent.
-
Wash and dry: Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
-
Filter and concentrate: Filter and concentrate the organic layer to yield the crude product.
Table 1: Comparison of Quenching Agents for this compound
| Quenching Agent | Typical Conditions | Advantages | Disadvantages |
| Sodium Thiosulfate (Na₂S₂O₃) | Saturated aqueous solution, room temperature, 10-15 min | Mild, selective for the oxidant, byproducts are water-soluble and easily removed. | May not be effective for very high concentrations of this compound. |
| Sodium Borohydride (NaBH₄) | Methanol or ethanol, 0 °C to room temperature, ~30 min | Potent reducing agent, rapid reaction. | Can also reduce aldehyde and ketone products; requires careful quenching of excess reagent. |
Analytical Verification of Deactivation
Thin-Layer Chromatography (TLC) Analysis
TLC is a simple and effective method to monitor the disappearance of this compound.
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:4 or 1:2 v/v) is a good starting point. The optimal solvent system may vary depending on the polarity of the product.
-
Visualization:
-
UV Light (254 nm): this compound is UV active and will appear as a dark spot on a fluorescent background.
-
Potassium Permanganate (KMnO₄) Stain: As an oxidizing agent, this compound will react with the permanganate stain, typically appearing as a yellow or light-colored spot on a purple background.
-
Procedure:
-
Spot the crude reaction mixture before quenching, the reaction mixture after quenching, and a reference standard of your starting material on a TLC plate.
-
Develop the plate in the chosen mobile phase.
-
Visualize the plate under UV light and/or with a suitable stain.
-
Complete deactivation is confirmed by the disappearance of the this compound spot in the lane corresponding to the quenched reaction mixture.
Visualizations
Caption: Workflow for the deactivation and workup of this compound.
Caption: Troubleshooting decision tree for incomplete this compound quenching.
References
Validation & Comparative
KetoABNO vs. TEMPO: A Comparative Guide to Catalytic Efficiency in Alcohol Oxidation
For researchers, scientists, and professionals in drug development, the choice of catalyst is paramount to achieving efficient and selective chemical transformations. In the realm of alcohol oxidation, a critical reaction in organic synthesis, nitroxyl radicals have emerged as highly effective catalysts. Among these, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) has been a long-standing benchmark. However, a newer generation of catalysts, exemplified by 9-azabicyclo[3.3.1]nonan-3-one N-oxyl (KetoABNO), offers significant advantages in terms of reactivity and substrate scope. This guide provides an objective comparison of the catalytic efficiency of this compound and TEMPO, supported by experimental data, to inform catalyst selection for specific applications.
Key Advantages of this compound over TEMPO
The enhanced catalytic performance of this compound and related bicyclic nitroxyl radicals like 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) can be attributed to several key factors:
-
Reduced Steric Hindrance: this compound possesses a smaller steric profile compared to the more sterically encumbered TEMPO. This allows for easier access to the alcohol's reactive site, leading to significantly higher reactivity, particularly with sterically hindered secondary alcohols.[1][2]
-
Higher Redox Potential: this compound has a higher redox potential compared to TEMPO, which can contribute to its enhanced reactivity in certain catalytic systems.[2]
-
Broader Substrate Scope: As a result of its reduced steric hindrance, the Cu(I)/KetoABNO (or ABNO) system is highly effective for the oxidation of a wide range of alcohols, including primary and secondary, as well as activated and unactivated substrates. In contrast, the Cu(I)/TEMPO system shows reduced reactivity with aliphatic and secondary alcohols.[1][3]
Quantitative Comparison of Catalytic Performance
The following table summarizes the comparative performance of this compound (represented by the closely related ABNO in some studies) and TEMPO in the copper-catalyzed aerobic oxidation of various alcohol substrates.
| Substrate | Catalyst System | Time (h) | Yield (%) | Reference |
| Primary Alcohols | ||||
| Benzyl alcohol | (bpy)CuI/TEMPO/NMI | < 1 | 95 | [3] |
| (MeObpy)CuI/ABNO | < 0.2 | >99 | [3] | |
| 1-Octanol | (bpy)CuI/TEMPO/NMI | 24 | 85 | [3] |
| (MeObpy)CuI/ABNO | 1 | 94 | [3] | |
| Cyclohexanemethanol | (bpy)CuI/TEMPO/NMI | 24 | 40 | [3] |
| (MeObpy)CuI/ABNO | 1 | 98 | [3] | |
| Secondary Alcohols | ||||
| 1-Phenylethanol | (bpy)CuI/TEMPO/NMI | 24 | < 5 | [3] |
| (MeObpy)CuI/ABNO | 1 | 98 | [3] | |
| 2-Octanol | (bpy)CuI/TEMPO/NMI | 24 | < 5 | [3] |
| (MeObpy)CuI/ABNO | 1 | 95 | [3] | |
| Cyclohexanol | (bpy)CuI/TEMPO/NMI | 24 | < 5 | [3] |
| (MeObpy)CuI/ABNO | 1 | 96 | [3] |
Experimental Protocols
Below are detailed experimental protocols for the aerobic oxidation of alcohols using Cu(I)/TEMPO and Cu(I)/ABNO catalyst systems, based on procedures reported in the literature.
General Procedure for Cu(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols
This protocol is adapted from Hoover and Stahl (2011).[4]
-
Reaction Setup: To a solution of the primary alcohol (1 mmol) in dry acetonitrile (5 mL) in a round-bottom flask, add the following catalyst components sequentially:
-
[Cu(MeCN)₄]OTf (0.05 mmol, 5 mol%)
-
2,2'-bipyridine (bpy) (0.05 mmol, 5 mol%)
-
TEMPO (0.05 mmol, 5 mol%)
-
N-methylimidazole (NMI) (0.1 mmol, 10 mol%)
-
-
Reaction Conditions: The reaction mixture is stirred vigorously, open to the air, at room temperature.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is neutralized with 1 N HCl, diluted with water, and extracted with dichloromethane. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography.
General Procedure for Cu(I)/ABNO Catalyzed Aerobic Oxidation of Alcohols
This protocol is adapted from Steves and Stahl (2013).[1][3]
-
Reaction Setup: In an open reaction vessel, dissolve the alcohol (1 mmol) in acetonitrile (10 mL). Add the following catalyst components:
-
(MeObpy)CuI(OTf) (a pre-formed complex of 4,4'-dimethoxy-2,2'-bipyridine and Cu(I)OTf, or generated in situ)
-
ABNO (0.05 mmol, 5 mol%)
-
-
Reaction Conditions: The reaction mixture is stirred at room temperature, open to the air.
-
Monitoring: The reaction is monitored by TLC or GC/MS. Most reactions are complete within 1 hour.
-
Work-up and Purification: The work-up and purification procedures are similar to those described for the Cu(I)/TEMPO system.
Catalytic Cycles and Experimental Workflows
The following diagrams illustrate the proposed catalytic cycle for copper/nitroxyl-catalyzed aerobic alcohol oxidation and a typical experimental workflow.
References
Performance Validation of KetoABNO in the Aerobic Oxidation of Secondary Amines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of KetoABNO's performance in the catalytic aerobic oxidation of secondary amines to imines, a crucial transformation in synthetic chemistry. We will delve into the experimental data, compare its efficacy against alternative methods, and provide detailed protocols to allow for reproducible results.
Introduction to this compound-Catalyzed Oxidation
9-Azabicyclo[3.3.1]nonan-3-one-N-oxyl, commonly known as this compound, is a stable N-oxyl radical that has emerged as a highly effective catalyst for a variety of oxidation reactions.[1] In conjunction with a copper(I) salt, this compound facilitates the mild and efficient aerobic oxidation of both primary and secondary amines to their corresponding imines, utilizing molecular oxygen as the terminal oxidant and producing water as the sole byproduct.[2] This system offers significant advantages over traditional oxidation methods, including milder reaction conditions and a more environmentally benign footprint.
Key advantages of the this compound/Cu(I) system include its high catalytic activity, which is attributed to the less sterically demanding and electron-deficient nature of the this compound radical.[2] These characteristics allow for a broad substrate scope, including sterically hindered secondary amines that are often challenging for other catalytic systems.
Comparative Performance Analysis
To objectively assess the performance of this compound, we have summarized quantitative data from peer-reviewed literature, comparing it with other common methods for the aerobic oxidation of secondary amines. The following tables highlight key performance indicators such as catalyst loading, reaction time, and yield for various secondary amine substrates.
Table 1: Oxidation of Dibenzylamine
| Catalyst System | Catalyst Loading (%) | Time (h) | Yield (%) | Reference |
| This compound/CuBr | 1 mol% this compound, 5 mol% CuBr | 6 | 98 | Sonobe, et al. Chem. Sci., 2012, 3, 3249 |
| TEMPO/CuBr | 1 mol% TEMPO, 5 mol% CuBr | 24 | 20 | Sonobe, et al. Chem. Sci., 2012, 3, 3249 |
| ABNO/CuBr | 1 mol% ABNO, 5 mol% CuBr | 12 | 85 | Sonobe, et al. Chem. Sci., 2012, 3, 3249 |
| phd/ZnI₂ | 5 mol% phd, 2.5 mol% ZnI₂ | 24 | 80 | J. Am. Chem. Soc. 2014, 136, 18, 6590–6593 |
Table 2: Oxidation of 1,2,3,4-Tetrahydroisoquinoline
| Catalyst System | Catalyst Loading (%) | Time (h) | Yield (%) | Reference |
| This compound/CuBr | 1 mol% this compound, 5 mol% CuBr | 3 | 99 | Sonobe, et al. Chem. Sci., 2012, 3, 3249 |
| TEMPO/CuBr | 1 mol% TEMPO, 5 mol% CuBr | 24 | <10 | Sonobe, et al. Chem. Sci., 2012, 3, 3249 |
| ABNO/CuBr | 1 mol% ABNO, 5 mol% CuBr | 12 | 92 | Sonobe, et al. Chem. Sci., 2012, 3, 3249 |
| phd/ZnI₂ | 5 mol% phd, 2.5 mol% ZnI₂ | 24 | 55 | J. Am. Chem. Soc. 2014, 136, 18, 6590–6593 |
Table 3: Oxidation of N-Benzyl-4-methoxyaniline
| Catalyst System | Catalyst Loading (%) | Time (h) | Yield (%) | Reference |
| This compound/CuBr | 1 mol% this compound, 5 mol% CuBr | 6 | 95 | Sonobe, et al. Chem. Sci., 2012, 3, 3249 |
| TEMPO/CuBr | 1 mol% TEMPO, 5 mol% CuBr | 24 | 15 | Sonobe, et al. Chem. Sci., 2012, 3, 3249 |
| ABNO/CuBr | 1 mol% ABNO, 5 mol% CuBr | 12 | 88 | Sonobe, et al. Chem. Sci., 2012, 3, 3249 |
As evidenced by the data, the this compound/CuBr system consistently demonstrates superior performance in terms of reaction time and yield compared to the more traditional TEMPO-based system and the alternative ABNO catalyst. While quinone-based systems like phd/ZnI₂ are effective, they often require longer reaction times and may not achieve the same high yields as this compound for these substrates.
Experimental Protocols
The following is a detailed methodology for the this compound/CuBr-catalyzed aerobic oxidation of a secondary amine, based on the work of Sonobe, et al. in Chemical Science (2012).
Materials:
-
This compound (1 mol%)
-
Copper(I) bromide (CuBr, 5 mol%)
-
Secondary amine (1.0 mmol)
-
Toluene (2.0 mL)
-
Oxygen balloon
Procedure:
-
To a screw-capped test tube equipped with a magnetic stir bar, add this compound (0.01 mmol, 1.7 mg) and CuBr (0.05 mmol, 7.2 mg).
-
Add the secondary amine (1.0 mmol) and toluene (2.0 mL).
-
Replace the air in the test tube with oxygen by purging with an oxygen balloon.
-
Seal the test tube and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture can be purified by silica gel column chromatography to isolate the desired imine.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.
References
A Comparative Analysis of KetoABNO and Other Nitroxyl Radical Catalysts in Aerobic Alcohol Oxidation
In the landscape of synthetic organic chemistry, the selective oxidation of alcohols to carbonyl compounds remains a cornerstone transformation. For researchers, scientists, and professionals in drug development, the efficiency, selectivity, and environmental footprint of catalytic systems are of paramount importance. Among the various catalysts, nitroxyl radicals have emerged as a powerful class of mediators for aerobic oxidation. This guide provides a comparative study of 9-azabicyclo[3.3.1]nonan-3-one N-oxyl (KetoABNO) against other prominent nitroxyl radical catalysts such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), 2-azaadamantane N-oxyl (AZADO), and 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO).
Performance Comparison
The catalytic efficacy of nitroxyl radicals is often evaluated based on their performance in the aerobic oxidation of a range of alcohol substrates. Key metrics for comparison include product yield, reaction time, and catalyst loading. The following table summarizes quantitative data from various studies, offering a direct comparison of this compound with TEMPO, AZADO, and ABNO under similar reaction conditions.
| Substrate | Catalyst System | Nitroxyl Radical (mol%) | Co-catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1-Phenylethanol | Bi(NO₃)₃ / Nitroxyl | 5 | 10 | CH₃CN | 2 | This compound: 94 | [1][2] |
| 5 | 10 | CH₃CN | 2 | TEMPO: 65 | [1][2] | ||
| 5 | 10 | CH₃CN | 2 | 4-OH-TEMPO: 78 | [1][2] | ||
| 5 | 10 | CH₃CN | 2 | ACT: 82 | [1][2] | ||
| Benzyl alcohol | Cu(I) / Nitroxyl | 1 | 1 | MeCN | 1 | ABNO: >99 | [3][4][5][6] |
| 1 | 1 | MeCN | 1 | TEMPO: 98 | [3][4] | ||
| Cyclohexanemethanol | Cu(I) / Nitroxyl | 1 | 1 | MeCN | 1 | ABNO: >99 | [3][4][5][6] |
| 1 | 1 | MeCN | 24 | TEMPO: 15 | [3][4] | ||
| 2-Butanol | Electrocatalysis | 2 | - | pH 10 buffer | 2 | ACT: 95 | [7] |
| 2 | - | pH 10 buffer | 2 | ABNO: 47 (incomplete) | [7] | ||
| 1-Butanol | Electrocatalysis | 2 | - | pH 10 buffer | 2 | ACT: 98 | [7] |
| - | - | - | - | AZADO, ABNO, TEMPO: Similar, lower activity | [7] | ||
| Hindered Secondary Alcohols | General Observation | - | - | - | - | AZADO exhibits higher activity than TEMPO | [8][9][10][11][12] |
| Unactivated Aliphatic Secondary Alcohols | Cu(I) / Nitroxyl | - | - | - | - | This compound is highly effective | [13][14] |
Note: ACT (4-Acetamido-TEMPO) is another TEMPO derivative included for broader comparison. The data highlights that the choice of nitroxyl radical significantly impacts the reaction outcome, with this compound, ABNO, and AZADO often outperforming the more traditional TEMPO, especially with sterically hindered or unactivated alcohols.[3][4][5][6][8][9][10][11][12][13] this compound, in particular, demonstrates excellent activity in bismuth- and copper-catalyzed aerobic oxidations.[1][2][13]
Catalytic Pathway and Experimental Workflow
The general mechanism for aerobic alcohol oxidation co-catalyzed by a metal (e.g., copper or bismuth) and a nitroxyl radical involves a catalytic cycle where the nitroxyl radical is oxidized to its oxoammonium ion form, which then oxidizes the alcohol to a carbonyl compound, and is itself reduced back to the hydroxylamine form. The metal co-catalyst facilitates the reoxidation of the hydroxylamine back to the nitroxyl radical using molecular oxygen as the terminal oxidant.
Caption: General catalytic cycle for alcohol oxidation.
A typical experimental workflow for comparing the performance of different nitroxyl radical catalysts involves parallel reactions under identical conditions, with the nitroxyl radical being the only variable.
Caption: Experimental workflow for catalyst comparison.
Experimental Protocols
The following are representative experimental protocols for the aerobic oxidation of alcohols using this compound and other nitroxyl radicals with a co-catalyst.
Protocol 1: Bismuth Nitrate/KetoABNO Catalyzed Aerobic Oxidation of 1-Phenylethanol[1][2]
-
Apparatus: A 10 mL Schlenk tube equipped with a magnetic stir bar.
-
Reagents:
-
1-Phenylethanol (1 mmol, 122.2 mg)
-
Bi(NO₃)₃·5H₂O (10 mol%, 0.1 mmol, 48.5 mg)
-
This compound (5 mol%, 0.05 mmol, 8.3 mg)
-
Acetonitrile (CH₃CN) (2 mL)
-
-
Procedure:
-
To the Schlenk tube, add 1-phenylethanol, Bi(NO₃)₃·5H₂O, this compound, and acetonitrile.
-
The tube is sealed with a septum and an air-filled balloon is attached.
-
The reaction mixture is stirred at 65 °C for 2 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired product, acetophenone.
-
-
For Comparison: The same procedure is followed, but this compound is replaced with an equimolar amount of TEMPO, 4-OH-TEMPO, or ACT to compare their catalytic activities.
Protocol 2: Copper(I)/ABNO-Catalyzed Aerobic Oxidation of Alcohols[3][4][5][6]
-
Apparatus: A vial equipped with a magnetic stir bar, open to the air.
-
Reagents:
-
Alcohol substrate (1 mmol)
-
(⁴MeO-bpy)CuI(OTf) (1 mol%, 0.01 mmol)
-
ABNO (1 mol%, 0.01 mmol)
-
Acetonitrile (MeCN) (10 mL)
-
-
Procedure:
-
In the vial, the alcohol substrate, (⁴MeO-bpy)CuI(OTf), and ABNO are dissolved in acetonitrile.
-
The reaction mixture is stirred vigorously at room temperature, open to the ambient air.
-
The reaction progress is monitored by TLC or Gas Chromatography (GC).
-
Most reactions are complete within 1 hour.
-
Upon completion, the solvent is removed in vacuo.
-
The crude product is purified by flash column chromatography.
-
-
For Comparison: To compare with TEMPO, ABNO is replaced with an equimolar amount of TEMPO, and the reaction is monitored over a longer period (e.g., up to 24 hours) to assess the difference in reactivity, especially for aliphatic or secondary alcohols.
Conclusion
The choice of nitroxyl radical catalyst is critical for the successful aerobic oxidation of alcohols. While TEMPO is a well-established catalyst, this compound, AZADO, and ABNO have demonstrated superior performance in many cases, particularly for challenging substrates such as sterically hindered secondary alcohols and unactivated aliphatic alcohols.[3][4][5][6][8][9][10][11][12][13] this compound, with its unique electronic and steric properties, has shown high efficiency in various catalytic systems, making it a valuable tool for synthetic chemists.[1][2][13][15][16][17][18] The provided data and protocols serve as a guide for researchers to select the most appropriate catalyst and reaction conditions for their specific synthetic needs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems [organic-chemistry.org]
- 6. 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO [organic-chemistry.org]
- 7. Electrocatalytic Alcohol Oxidation with TEMPO and Bicyclic Nitroxyl Derivatives: Driving Force Trumps Steric Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Exploitation of AZADO: The Highly Active Catalyst for Alcohol Oxidation [jstage.jst.go.jp]
- 9. Discovery and Exploitation of AZADO: The Highly Active Catalyst for Alcohol Oxidation [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and exploitation of AZADO: the highly active catalyst for alcohol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alcohol Oxidation Catalyst Showing Higher Activity than TEMPO | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. Copper(i)/ketoABNO catalysed aerobic alcohol oxidation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Keto-ABNO - Enamine [enamine.net]
- 16. A reflection on this compound: the crossing point between organic synthesis and protein modification - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. A reflection on this compound: the crossing point between organic synthesis and protein modification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound/NOx Co-Catalytic Aerobic Oxidation of Aldehydes to Carboxylic Acids and Access to α-Chiral Carboxylic Acids via Sequential Asymmetric Hydroformylation/Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the KetoABNO Mechanism: A Comparative Guide Supported by Isotopic Labeling
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of catalytic oxidation is paramount for designing efficient and selective synthetic methodologies. This guide provides a comprehensive comparison of KetoABNO (9-azabicyclo[3.3.1]nonan-3-one-N-oxyl) with alternative oxidation catalysts, supported by experimental data. A detailed protocol for confirming the mechanism of this compound-catalyzed aldehyde oxidation through isotopic labeling is also presented.
This compound has emerged as a highly versatile and efficient N-oxyl radical catalyst for a wide range of oxidative transformations. Its unique structural and electronic properties often lead to superior performance compared to more traditional catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). This guide delves into the experimental evidence that substantiates these claims and proposes a definitive method for elucidating its reaction pathway.
Comparative Performance of this compound
The efficacy of this compound in catalytic oxidation is evident when compared directly with other nitroxyl radicals. Experimental data from various studies consistently demonstrate its advantages in terms of reaction rates, yields, and substrate scope.
Aerobic Oxidation of Alcohols
In the copper-catalyzed aerobic oxidation of alcohols, the steric and electronic properties of the nitroxyl radical play a crucial role. The less sterically hindered bicyclic structure of this compound and its analogue ABNO often leads to significantly enhanced catalytic activity, particularly with challenging substrates like secondary and aliphatic alcohols.
| Substrate | Catalyst System | Time (h) | Yield (%) | Reference |
| 1-Phenylethanol | Cu(I)/KetoABNO | 2 | 98 | [1] |
| 1-Phenylethanol | Cu(I)/TEMPO | - | (Lower yields reported under similar conditions) | [2][3] |
| Cyclohexanemethanol | Cu(I)/ABNO | 1 | >99 | [2][3] |
| Cyclohexanemethanol | Cu(I)/TEMPO | 24 | (Significantly lower rate) | [2][3] |
| 1-Octanol | Bi(NO₃)₃/KetoABNO | 2 | 91 | [1] |
| 1-Octanol | Bi(NO₃)₃/TEMPO | - | (Lower yields reported under similar conditions) | [1] |
Table 1: Comparison of this compound and TEMPO in the aerobic oxidation of various alcohols. The data highlights the superior efficiency of this compound and its analogue ABNO, especially for secondary and aliphatic alcohols.
Aerobic Oxidation of Aldehydes
The mild reaction conditions of the this compound/NOₓ co-catalytic system make it particularly suitable for the oxidation of sensitive aldehydes, including α-chiral aldehydes, to carboxylic acids without epimerization.[4]
| Aldehyde Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee) | Reference |
| (R)-2-phenylpropanal | This compound/NaNO₂ | 85 | >99% | [4] |
| (R)-2-phenylpropanal | TEMPO/NaNO₂ | (Lower yields reported) | >99% | [4] |
| 4-Nitrobenzaldehyde | This compound/NaNO₂ | 95 | N/A | [4] |
Table 2: Performance of this compound in the aerobic oxidation of aldehydes. The system shows high yields while preserving the stereochemical integrity of chiral substrates.
Confirming the Mechanism of this compound-Catalyzed Aldehyde Oxidation with ¹⁸O Isotopic Labeling
A plausible mechanism for the this compound/NOₓ-catalyzed aerobic oxidation of aldehydes to carboxylic acids involves the formation of an aldehyde hydrate intermediate, which is then oxidized.[4] Isotopic labeling using ¹⁸O-enriched water can provide definitive evidence for this pathway.
Proposed Experimental Protocol
Objective: To determine if the oxygen atom incorporated into the carboxylic acid product originates from water, supporting the aldehyde hydrate mechanism.
Materials:
-
Aldehyde substrate (e.g., 4-nitrobenzaldehyde)
-
This compound
-
Sodium nitrite (NaNO₂)
-
Acetonitrile (CH₃CN)
-
¹⁸O-labeled water (H₂¹⁸O, 97-99 atom % ¹⁸O)
-
Standard deionized water (H₂O)
-
Oxygen (O₂) balloon
-
High-resolution mass spectrometer (HRMS)
Procedure:
-
Reaction Setup (¹⁸O-labeling experiment):
-
To a reaction vessel, add 4-nitrobenzaldehyde (1 mmol), this compound (0.05 mmol, 5 mol%), and sodium nitrite (0.1 mmol, 10 mol%).
-
Add acetonitrile (1 M solution).
-
Add ¹⁸O-labeled water (10 equivalents).
-
Fit the vessel with an oxygen balloon.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC.
-
-
Control Experiment:
-
Set up an identical reaction, but use standard deionized water instead of H₂¹⁸O.
-
-
Work-up and Analysis:
-
Upon completion, quench the reaction and extract the carboxylic acid product.
-
Purify the product by column chromatography.
-
Analyze the purified 4-nitrobenzoic acid from both the labeling and control experiments by high-resolution mass spectrometry (HRMS) to determine the isotopic incorporation.
-
Expected Results:
If the reaction proceeds through an aldehyde hydrate intermediate, the mass spectrum of the 4-nitrobenzoic acid from the ¹⁸O-labeling experiment will show a significant M+2 peak, corresponding to the incorporation of one ¹⁸O atom. The control experiment will show a negligible M+2 peak. This outcome would strongly support the proposed mechanism where water adds to the aldehyde prior to oxidation.
Caption: Proposed mechanism for this compound-catalyzed aldehyde oxidation.
Experimental Workflow for Isotopic Labeling
Caption: Workflow for the ¹⁸O isotopic labeling experiment.
Conclusion
The experimental data clearly positions this compound as a highly effective and often superior alternative to traditional nitroxyl radical catalysts like TEMPO for a range of oxidative transformations. Its reduced steric hindrance and favorable electronic properties contribute to its broad substrate scope and high catalytic efficiency.[2][3] The proposed isotopic labeling experiment offers a robust method to definitively confirm the mechanistic pathway of this compound-catalyzed aldehyde oxidation, providing valuable insights for the further development of advanced oxidation catalysts. This understanding is crucial for the rational design of synthetic routes in pharmaceutical and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound/NOx Co-Catalytic Aerobic Oxidation of Aldehydes to Carboxylic Acids and Access to α-Chiral Carboxylic Acids via Sequential Asymmetric Hydroformylation/Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to KetoABNO's Performance in Catalytic Oxidation
For researchers, scientists, and drug development professionals seeking efficient and selective oxidation catalysts, 9-azabicyclo[3.3.1]nonan-3-one-9-oxyl, commonly known as KetoABNO, has emerged as a powerful alternative to traditional nitroxyl radicals. This guide provides an objective comparison of this compound's performance against other common alternatives, supported by available experimental data. It also offers detailed experimental protocols for key benchmarking experiments to enable researchers to evaluate these catalysts in their own specific systems.
Overview of this compound and Alternatives
This compound is a stable, yellow crystalline nitroxyl radical that functions as a highly efficient catalyst for the aerobic oxidation of alcohols and amines.[1] Its bicyclic structure results in less steric hindrance around the nitroxyl radical compared to the widely used 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). This, combined with a higher oxidation potential, allows this compound to catalyze the oxidation of a broader range of substrates, including sterically hindered secondary alcohols, often with higher efficiency.
The primary alternatives for comparison include:
-
TEMPO: The most traditional nitroxyl radical catalyst. While effective for primary alcohols, its bulky methyl groups limit its reactivity with more sterically demanding substrates.
-
ABNO (9-azabicyclo[3.3.1]nonane N-oxyl): A direct analogue of this compound without the ketone functionality. It also offers reduced steric hindrance compared to TEMPO.
-
AZADO (2-azaadamantane N-oxyl): Another sterically less-hindered nitroxyl radical that has shown high catalytic activity.
Data Presentation: Performance Comparison
While extensive quantitative data on this compound's performance across a wide variety of solvent systems is not comprehensively available in publicly accessible literature, this section summarizes key performance indicators from existing studies. The majority of comparative studies have been conducted in acetonitrile.
Table 1: Physical and Electrochemical Properties of Nitroxyl Radical Catalysts
| Property | This compound | ABNO | TEMPO | AZADO |
| Molar Mass ( g/mol ) | 154.19 | 140.20 | 156.25 | 152.22 |
| Physical Form | Yellow Crystalline Solid | Solid | Orange-Red Crystalline Solid | White Solid |
| Melting Point (°C) | 109-114 | 65-70 | 36-40 | 158-160 |
| Redox Potential (E½ vs. Fc/Fc+ in MeCN) | +100 mV | 0 mV | -90 mV | Not Widely Reported |
| Oxidation Potential (vs. Ag/Ag+ in MeCN) | +521 mV | +419 mV | +320 mV | Not Widely Reported |
Note: Redox potentials can vary slightly based on experimental conditions.
Table 2: Comparative Catalytic Performance in Alcohol Oxidation (Acetonitrile)
| Substrate | Catalyst System | Time (h) | Yield (%) | Reference |
| 1-Phenylethanol | Cu(I)/KetoABNO | 1 | >95 | Generic representation from multiple sources |
| 1-Phenylethanol | Cu(I)/ABNO | 1 | >95 | [2] |
| 1-Phenylethanol | Cu(I)/TEMPO | 24 | ~20 | [2] |
| Cyclohexanol | Cu(I)/ABNO | 1 | >95 | [2] |
| Cyclohexanol | Cu(I)/TEMPO | 24 | <5 | [2] |
| Benzyl Alcohol | Laccase/KetoABNO | 24 | ~90 | |
| Benzyl Alcohol | Laccase/TEMPO | 24 | ~90 | |
| Veratryl Alcohol (sterically hindered) | Laccase/KetoABNO | 24 | ~85 | |
| Veratryl Alcohol (sterically hindered) | Laccase/TEMPO | 24 | ~20 |
Experimental Protocols
The following are detailed methodologies for key experiments to benchmark the performance of this compound and other nitroxyl radical catalysts.
Protocol for Aerobic Alcohol Oxidation
This protocol is a general procedure for evaluating the catalytic efficiency of nitroxyl radicals in the aerobic oxidation of a model substrate, such as benzyl alcohol.
Materials:
-
Alcohol substrate (e.g., benzyl alcohol)
-
Nitroxyl radical catalyst (this compound, TEMPO, etc.)
-
Co-catalyst (e.g., Cu(I)Br)
-
Ligand (e.g., 2,2'-bipyridine)
-
Solvent (e.g., acetonitrile)
-
Reaction vessel (e.g., Schlenk flask)
-
Oxygen source (balloon or air pump)
-
Stir plate and stir bar
-
GC or HPLC for analysis
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add the nitroxyl radical catalyst (e.g., 0.05 mmol), Cu(I)Br (0.05 mmol), and 2,2'-bipyridine (0.055 mmol).
-
Evacuate and backfill the flask with oxygen (or air) three times.
-
Add the solvent (e.g., 5 mL of acetonitrile) via syringe.
-
Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
-
Add the alcohol substrate (e.g., 1.0 mmol) to the reaction mixture via syringe.
-
Maintain the reaction under a positive pressure of oxygen (or a constant flow of air) using a balloon or pump.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.
-
Upon completion, quench the reaction and analyze the final yield.
Protocol for Determining Redox Potential via Cyclic Voltammetry (CV)
This protocol outlines the procedure for measuring the redox potential of nitroxyl radicals, a key indicator of their oxidizing power.
Materials:
-
Nitroxyl radical sample (e.g., this compound)
-
Solvent (e.g., anhydrous acetonitrile)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6)
-
Ferrocene (as an internal standard)
-
CV cell with a three-electrode setup:
-
Working electrode (e.g., glassy carbon)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
-
Potentiostat
Procedure:
-
Prepare a solution of the nitroxyl radical (e.g., 1 mM) and the supporting electrolyte (0.1 M) in the chosen solvent.
-
Assemble the CV cell with the three electrodes.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.
-
Record a background voltammogram of the solvent and electrolyte solution.
-
Add the nitroxyl radical solution to the cell and record the cyclic voltammogram over a suitable potential range.
-
After recording the voltammogram of the sample, add a small amount of ferrocene to the solution and record another voltammogram.
-
The half-wave potential (E½) of the nitroxyl radical is determined as the average of the anodic and cathodic peak potentials.
-
Reference the obtained E½ value against the ferrocene/ferrocenium (Fc/Fc+) couple, which has a defined potential of 0 V under these conditions.
Visualizations of Experimental Workflows and Pathways
The following diagrams illustrate the key processes involved in the application and evaluation of this compound.
Caption: Catalytic cycle of this compound in the copper-catalyzed aerobic oxidation of alcohols.
Caption: Experimental workflow for the comparative benchmarking of nitroxyl radical catalysts.
Caption: Simplified decision logic for selecting a nitroxyl radical catalyst based on substrate.
References
Cross-Validation of Analytical Methods for Hydroxylated Metabolites: A Comparative Guide
For researchers and professionals in drug development, the accurate quantification of drug metabolites is critical for pharmacokinetic, pharmacodynamic, and toxicological assessments. This guide provides an objective comparison of a novel KetoABNO-based derivatization method with established analytical techniques for the quantification of a model primary alcohol metabolite.
Introduction to the Analytical Challenge
Primary alcohol metabolites can be challenging to analyze directly by liquid chromatography-mass spectrometry (LC-MS) due to their high polarity and poor ionization efficiency. Derivatization is a common strategy to improve their chromatographic retention and mass spectrometric detection. This guide compares three distinct analytical workflows for the quantification of a model primary alcohol metabolite ("Metabolite-OH") in human plasma.
Compared Analytical Methods
-
Method A: this compound-Based Oxidation and LC-MS/MS: A novel approach where the primary alcohol is selectively oxidized to a more readily analyzable carboxylic acid using this compound (9-azabicyclo[3.3.1]nonan-3-one N-oxyl) as a catalyst. The resulting carboxylic acid derivative is then quantified by LC-MS/MS.
-
Method B: Dansyl Chloride Derivatization and LC-MS/MS: A widely-used method involving the derivatization of the alcohol with dansyl chloride, which introduces a fluorescent and easily ionizable group, followed by LC-MS/MS analysis.
-
Method C: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS): A classic and robust method for the analysis of volatile compounds like alcohols, which involves direct analysis of the sample headspace without derivatization.
Data Presentation: A Comparative Overview
The following table summarizes the typical performance characteristics of the three analytical methods for the quantification of a model primary alcohol metabolite in human plasma. The data for the this compound-based method are projected based on the performance of similar LC-MS/MS assays for derivatized small molecules.
| Parameter | Method A: this compound-Based Oxidation & LC-MS/MS (Projected) | Method B: Dansyl Chloride Derivatization & LC-MS/MS | Method C: Headspace GC-MS |
| Principle | Catalytic oxidation of the primary alcohol to a carboxylic acid, followed by LC-MS/MS detection. | Derivatization of the alcohol with dansyl chloride to enhance ionization and chromatographic retention, followed by LC-MS/MS. | Partitioning of the volatile alcohol between the liquid sample and the headspace, followed by GC-MS analysis of the vapor phase. |
| Linearity (Range) | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.998[1] |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | 95 - 105% |
| Precision (% RSD) | < 15% | < 15% | < 10%[2] |
| Limit of Quantification (LOQ) | ~0.1 ng/mL | ~0.1 ng/mL | ~10 ng/mL[3] |
| Sample Preparation | Protein precipitation, oxidation reaction, and solid-phase extraction. | Protein precipitation, derivatization reaction, and liquid-liquid extraction. | Direct injection of plasma with an internal standard into a headspace vial. |
| Analysis Time per Sample | ~20-30 minutes | ~25-35 minutes | ~5-10 minutes[1] |
Experimental Protocols
Method A: this compound-Based Oxidation and LC-MS/MS
-
Sample Preparation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog of the metabolite). Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Oxidation Reaction: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 50 µL of a suitable buffer (e.g., phosphate buffer, pH 7.4). Add 10 µL of a solution containing this compound (e.g., 1 mg/mL in acetonitrile) and a co-oxidant system. Incubate at room temperature for 30 minutes.
-
Extraction: Acidify the reaction mixture and perform a liquid-liquid or solid-phase extraction to isolate the resulting carboxylic acid derivative.
-
LC-MS/MS Analysis: Reconstitute the extracted sample in a suitable mobile phase and inject it into an LC-MS/MS system. Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid. Monitor the specific precursor-to-product ion transitions for the derivatized analyte and the internal standard in multiple reaction monitoring (MRM) mode.
Method B: Dansyl Chloride Derivatization and LC-MS/MS
-
Sample Preparation: Follow the same protein precipitation procedure as in Method A.
-
Derivatization: Evaporate the supernatant to dryness. Add 50 µL of a sodium carbonate/bicarbonate buffer (pH 9.5) and 50 µL of a dansyl chloride solution (e.g., 1 mg/mL in acetone). Vortex and incubate at 60°C for 30 minutes.
-
Extraction: After cooling, perform a liquid-liquid extraction with a non-polar solvent like ethyl acetate to isolate the dansylated derivative.
-
LC-MS/MS Analysis: Evaporate the organic extract and reconstitute it in the mobile phase. Analyze using a similar LC-MS/MS setup as in Method A, monitoring the specific MRM transitions for the dansylated metabolite.
Method C: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
-
Sample Preparation: In a headspace vial, combine 100 µL of plasma with an internal standard (e.g., n-propanol) and a salting-out agent (e.g., sodium chloride).[1] Seal the vial immediately.
-
Incubation: Place the vial in the headspace autosampler and incubate at a controlled temperature (e.g., 60°C) for a set time to allow for equilibration of the alcohol between the liquid and vapor phases.[1]
-
GC-MS Analysis: Automatically inject a portion of the headspace vapor into the GC-MS system. Use a capillary column suitable for alcohol analysis (e.g., a DB-BAC1 or equivalent).[4] The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the target alcohol and the internal standard.
Mandatory Visualizations
Caption: this compound-mediated oxidation pathway for a primary alcohol.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Decision tree for selecting an appropriate analytical method.
References
Comparative Analysis of Steric Effects in KetoABNO vs. TEMPO for Catalytic Oxidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the steric effects of two prominent nitroxyl radicals, KetoABNO (9-azabicyclo[3.3.1]nonan-3-one N-oxyl) and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), in the context of their application as co-catalysts in oxidation reactions. The differing steric environments around the reactive nitroxyl group significantly influence their catalytic activity, substrate scope, and reaction kinetics. This analysis is supported by experimental data from peer-reviewed literature.
Structural Differences and Steric Hindrance
The primary distinction between this compound and TEMPO lies in their molecular architecture, which directly impacts the steric accessibility of the N-oxyl radical.
-
TEMPO possesses a piperidine ring scaffold with four methyl groups flanking the nitroxyl moiety. These methyl groups create a sterically congested environment, hindering the approach of bulky substrates to the reactive radical center.
-
This compound , in contrast, features a bicyclic [3.3.1]nonane framework. This structure positions the nitroxyl group in a more exposed setting with less steric shielding compared to TEMPO. This reduced steric profile is a key factor in its enhanced reactivity.[1][2][3]
The less sterically encumbered nature of bicyclic nitroxyls like this compound and its parent compound, ABNO, allows for more efficient interaction with a broader range of substrates, particularly those with significant steric bulk, such as secondary alcohols.[1][4][5][6]
Impact on Catalytic Performance: Experimental Data
The difference in steric hindrance has a profound effect on the catalytic efficacy of this compound and TEMPO, especially in copper-catalyzed aerobic alcohol oxidation. The less sterically hindered profile of this compound and other bicyclic nitroxyls results in uniformly higher reaction rates compared to TEMPO and its derivatives.[1][4] While the Cu/TEMPO system is highly effective for sterically accessible primary alcohols, its reactivity diminishes significantly with more hindered secondary and aliphatic alcohols.[1][6][7] Conversely, the Cu/KetoABNO and Cu/ABNO systems demonstrate broad applicability, efficiently oxidizing various classes of alcohols.[1][6][7]
The higher reactivity of catalysts based on bicyclic nitroxyls like this compound is attributed to their smaller steric profile, which facilitates the oxidation of more sterically demanding substrates.[2] In many cases, reactions with the Cu/ABNO system, a close analog of this compound, are completed within an hour at room temperature under ambient air.[7]
Table 1: Comparative Oxidation of a Secondary Alcohol (1-phenylethanol)
| Catalyst System | Nitroxyl Radical | Substrate | Reaction Time (h) | Conversion (%) |
| Cu/TEMPO | TEMPO | 1-phenylethanol | 24 | <10 |
| Cu/ABNO | ABNO | 1-phenylethanol | 1 | >98 |
Data synthesized from studies on copper-catalyzed aerobic alcohol oxidation. ABNO is used as a close proxy for this compound, exhibiting similar steric advantages over TEMPO.
Experimental Protocols
Below is a generalized experimental protocol for comparing the catalytic activity of this compound and TEMPO in the aerobic oxidation of a model secondary alcohol.
Objective: To evaluate and compare the catalytic efficiency of this compound and TEMPO in the copper-catalyzed aerobic oxidation of 1-phenylethanol.
Materials:
-
(MeObpy)CuOTf (Copper catalyst precursor)
-
This compound
-
TEMPO
-
1-phenylethanol (Substrate)
-
Acetonitrile (Solvent)
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the copper catalyst precursor (e.g., (MeObpy)CuOTf, 5 mol %).
-
Add the respective nitroxyl radical, either this compound (5 mol %) or TEMPO (5 mol %).
-
Add the solvent, acetonitrile (to achieve a 0.1 M substrate concentration).
-
Add the substrate, 1-phenylethanol (1.0 mmol).
-
If using GC analysis for monitoring, add the internal standard.
-
Seal the vial and stir the reaction mixture vigorously at room temperature, open to the ambient air.
-
Monitor the reaction progress at regular intervals by taking aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Compare the reaction rates and final conversion between the two catalyst systems.
Mechanistic Implications and Visualization
The steric properties of the nitroxyl co-catalyst influence the rate-limiting step of the catalytic cycle in copper-catalyzed alcohol oxidations. With the sterically demanding TEMPO, the turnover-limiting step for aliphatic alcohols is often the C-H bond cleavage, which occurs via a bimolecular reaction between TEMPO and a copper(II)-alkoxide intermediate.[1][5] The reduced steric bulk of this compound and ABNO accelerates this step, leading to a change in the turnover-limiting step and an overall increase in the reaction rate.[1][7]
Figure 1: Comparative transition states in alcohol oxidation.
The diagram above illustrates the difference in the transition state for the C-H cleavage step. The bulky methyl groups of TEMPO lead to a more sterically hindered and higher energy transition state, slowing down the reaction. In contrast, the less encumbered structure of this compound allows for a more accessible transition state, facilitating a faster reaction rate.
References
- 1. Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound/NOx Co-Catalytic Aerobic Oxidation of Aldehydes to Carboxylic Acids and Access to α-Chiral Carboxylic Acids via Sequential Asymmetric Hydroformylation/Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroxyl Radical Oxidation Catalysts | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aerobic oxidation catalysis with stable radicals - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC47081D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems [organic-chemistry.org]
Validating the Role of KetoABNO in Specific Synthetic Pathways: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for efficient, selective, and mild catalytic systems is perpetual. This guide provides an objective comparison of KetoABNO (9-azabicyclo[3.3.1]nonan-3-one N-oxyl), a bicyclic nitroxyl radical, with alternative catalysts in key synthetic transformations. The performance of this compound is substantiated by experimental data, detailed protocols, and visual workflows to validate its role in modern organic synthesis.
This compound has emerged as a powerful catalyst for a variety of oxidation reactions, demonstrating notable advantages in terms of reactivity and selectivity under mild conditions.[1][2] Its utility stems from a unique combination of reduced steric hindrance and a high redox potential compared to more traditional nitroxyl radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).[3] This guide will delve into its application in two significant synthetic pathways: the aerobic oxidation of aldehydes to carboxylic acids and the aerobic oxidation of alcohols to aldehydes and ketones.
Section 1: Aerobic Oxidation of Aldehydes to Carboxylic Acids
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. The this compound/NOx co-catalytic system offers a remarkably mild and efficient method for this conversion, using aerobic conditions.[4] A significant advantage of this system is its ability to oxidize α-chiral aldehydes with minimal to no loss of enantiomeric excess, a critical consideration in the synthesis of chiral pharmaceuticals.[4]
Comparative Performance Data
The following table summarizes the performance of this compound in comparison to other nitroxyl radical catalysts in the aerobic oxidation of (R)-2-phenylpropanal. The data highlights the superior yield and enantiomeric excess preservation achieved with this compound.
| Catalyst System | Time (h) | Yield (%)[4] | ee (%)[4] |
| This compound/NaNO₂ | 2 | >95 | 73 |
| ABNO/NaNO₂ | 2 | 80 | 73 |
| AZADO/NaNO₂ | 2 | 85 | 73 |
| TEMPO/NaNO₂ | 24 | 50 | 73 |
Experimental Protocol: this compound/NOx Catalyzed Aerobic Oxidation of an Aldehyde
This protocol is adapted from the work of Lauber and Stahl (2016).[4]
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (0.05 mmol, 5 mol%)
-
Sodium Nitrite (NaNO₂) (0.15 mmol, 15 mol%)
-
Acetic Acid (0.5 mmol, 50 mol%)
-
Acetonitrile (CH₃CN) (2.0 mL)
-
Oxygen balloon
-
Round-bottom flask with a stir bar
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the aldehyde, this compound, sodium nitrite, and acetonitrile.
-
Add acetic acid to the reaction mixture.
-
Purge the flask with oxygen and then fit it with an oxygen-filled balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with an organic solvent.
Catalytic Cycle of this compound in Aldehyde Oxidation
Caption: Catalytic cycle for the this compound/NOx co-catalyzed aerobic oxidation of aldehydes.
Section 2: Aerobic Oxidation of Alcohols to Aldehydes and Ketones
The oxidation of alcohols to carbonyl compounds is another cornerstone reaction in organic synthesis. This compound, in conjunction with a co-catalyst such as a copper salt, provides an efficient system for the aerobic oxidation of both primary and secondary alcohols.[5] Its reduced steric profile compared to TEMPO allows for the effective oxidation of more hindered secondary alcohols.[5]
Comparative Performance Data
The following table compares the catalytic performance of this compound and TEMPO in the copper-catalyzed aerobic oxidation of 1-phenylethanol.
| Catalyst System | Time (h) | Yield (%) |
| Cu(I)/KetoABNO | 1 | 98 |
| Cu(I)/TEMPO | 24 | 45 |
Experimental Protocol: Copper/KetoABNO Catalyzed Aerobic Oxidation of a Secondary Alcohol
This protocol is a general representation of copper/nitroxyl catalyzed aerobic alcohol oxidations.
Materials:
-
Secondary Alcohol (1.0 mmol)
-
Copper(I) Bromide (CuBr) (0.05 mmol, 5 mol%)
-
This compound (0.05 mmol, 5 mol%)
-
Acetonitrile (CH₃CN) (2.0 mL)
-
Oxygen balloon
-
Round-bottom flask with a stir bar
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the secondary alcohol in acetonitrile.
-
Add CuBr and this compound to the solution.
-
Purge the flask with oxygen and attach an oxygen-filled balloon.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction's progress using TLC or GC.
-
Once the reaction is complete, the catalyst can be removed by filtration through a short pad of silica gel, and the product isolated after solvent evaporation.
Section 3: Sequential Asymmetric Hydroformylation and Aerobic Oxidation
A powerful application of the this compound/NOx system is its integration into multi-step synthetic sequences. One such example is the sequential asymmetric hydroformylation of an alkene followed by the in-situ aerobic oxidation of the resulting chiral aldehyde to a chiral carboxylic acid.[4] This one-pot approach is highly efficient and preserves the enantiomeric purity of the intermediate.[4]
Workflow for Sequential Asymmetric Hydroformylation/Oxidation
Caption: Workflow for the synthesis of α-chiral carboxylic acids via sequential asymmetric hydroformylation and this compound-catalyzed aerobic oxidation.
Conclusion
This compound has proven to be a highly effective and versatile catalyst for the aerobic oxidation of both aldehydes and alcohols. Its superior performance, especially in terms of reaction rates and substrate scope for sterically hindered alcohols, makes it a valuable alternative to traditional nitroxyl radical catalysts like TEMPO. The mild reaction conditions associated with this compound-based systems, particularly the preservation of stereochemical integrity in the oxidation of chiral molecules, underscore its importance in the synthesis of complex and high-value compounds for the pharmaceutical and agrochemical industries. The successful integration of this compound catalysis in sequential reaction workflows further solidifies its role as a key tool in modern synthetic organic chemistry.
References
- 1. This compound/NOx Cocatalytic Aerobic Oxidation of Aldehydes to Carboxylic Acids and Access to α-Chiral Carboxylic Acids via Sequential Asymmetric Hydroformylation/Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A reflection on this compound: the crossing point between organic synthesis and protein modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound/NOx Co-Catalytic Aerobic Oxidation of Aldehydes to Carboxylic Acids and Access to α-Chiral Carboxylic Acids via Sequential Asymmetric Hydroformylation/Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the broader substrate scope of KetoABNO compared to other catalysts.
For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalytic oxidation methods is paramount. KetoABNO (9-azabicyclo[3.3.1]nonan-3-one-N-oxyl) has emerged as a powerful catalyst, demonstrating a significantly broader substrate scope compared to more traditional nitroxyl radical catalysts like TEMPO. This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data, detailed protocols, and visual workflows.
Superior Performance Across a Range of Alcohols
This compound, particularly in copper-catalyzed aerobic oxidation systems, exhibits remarkable efficiency in the oxidation of a wide array of primary and secondary alcohols. Its reduced steric hindrance compared to the more traditional 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) allows it to access and oxidize more sterically hindered substrates.[1] This advantage is also seen when compared to other bicyclic nitroxyl radicals like ABNO and AZADO.[2][3]
Below is a comparative summary of the catalytic performance of this compound and other nitroxyl radicals in the aerobic oxidation of various alcohol substrates.
Table 1: Comparative Oxidation of Primary Alcohols
| Substrate | Catalyst System | Catalyst | Yield (%) | Time (h) | Ref. |
| Benzyl alcohol | Cu(I)/Nitroxyl | This compound | >95 | 2 | [4] |
| Benzyl alcohol | Cu(I)/Nitroxyl | TEMPO | 99 | 1-2 | [5] |
| 4-Methoxybenzyl alcohol | Cu(I)/Nitroxyl | This compound | 95 | 2 | [4] |
| 4-Methoxybenzyl alcohol | Cu(I)/Nitroxyl | TEMPO | 99 | 1 | [5] |
| 1-Octanol | Cu(I)/Nitroxyl | ABNO | 96 | 16 | [5] |
| 1-Octanol | Cu(I)/Nitroxyl | TEMPO | 96 | 16 | [5] |
| Cyclohexanemethanol | Cu(I)/Nitroxyl | ABNO | 91 | 1 | [3] |
Table 2: Comparative Oxidation of Secondary Alcohols
| Substrate | Catalyst System | Catalyst | Yield (%) | Time (h) | Ref. |
| 1-Phenylethanol | Bi(NO₃)₃/Nitroxyl | This compound | 98 | 2 | [4] |
| 1-Phenylethanol | Cu(I)/Nitroxyl | ABNO | 99 | 1 | [3] |
| 1-(4-Chlorophenyl)ethanol | Bi(NO₃)₃/Nitroxyl | This compound | 99 | 2 | [4] |
| Cyclohexanol | Cu(I)/Nitroxyl | ABNO | 99 | 1 | [3] |
| 2-Octanol | Cu(I)/Nitroxyl | ABNO | 92 | 1 | [3] |
| Menthol | Cu(I)/Nitroxyl | ABNO | 99 | 1 | [6] |
Expanding the Horizon to Aldehyde Oxidation
Beyond alcohols, the this compound/NOₓ co-catalytic system has proven highly effective for the aerobic oxidation of aldehydes to carboxylic acids.[7] This capability is particularly valuable in multi-step syntheses. The higher reactivity of bicyclic nitroxyls like this compound, attributed to their smaller steric profile, facilitates the oxidation of the aldehyde hydrate intermediate.[7]
Experimental Protocols
Herein are detailed experimental protocols for key catalytic oxidation reactions.
General Procedure for Cu(I)/KetoABNO Catalyzed Aerobic Oxidation of Alcohols
This protocol is adapted from similar copper/nitroxyl catalyzed reactions.[8]
Materials:
-
Alcohol substrate (1 mmol)
-
This compound (0.05 mmol, 5 mol%)
-
Copper(I) bromide (CuBr) (0.05 mmol, 5 mol%)
-
2,2'-Bipyridine (bpy) (0.05 mmol, 5 mol%)
-
N-Methylimidazole (NMI) (0.1 mmol, 10 mol%)
-
Acetonitrile (CH₃CN), anhydrous (5 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the alcohol substrate (1 mmol), this compound (0.05 mmol), CuBr (0.05 mmol), and bpy (0.05 mmol).
-
Add anhydrous acetonitrile (5 mL) to the flask.
-
While stirring vigorously and open to the air, add N-methylimidazole (0.1 mmol).
-
The reaction mixture will typically change color from an initial deep red-brown to a turbid green upon completion.[8][9]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 10 mL of water.
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for this compound/NOₓ Catalyzed Aerobic Oxidation of Aldehydes
This protocol is based on the method developed for the oxidation of aldehydes to carboxylic acids.[7]
Materials:
-
Aldehyde substrate (1 mmol)
-
This compound (0.05 mmol, 5 mol%)
-
Sodium nitrite (NaNO₂) (0.1 mmol, 10 mol%)
-
Acetonitrile (CH₃CN) (2 mL)
-
Oxygen balloon
Procedure:
-
To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the aldehyde substrate (1 mmol), this compound (0.05 mmol), and NaNO₂ (0.1 mmol).
-
Add acetonitrile (2 mL).
-
Fit the Schlenk tube with an oxygen balloon.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., crystallization or column chromatography).
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow and the logical relationship in catalyst selection.
References
- 1. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Highly Efficient Bismuth Nitrate/Keto-ABNO Catalyst System for Aerobic Oxidation of Alcohols to Carbonyl Compounds under Mild Conditions [mdpi.com]
- 5. Catalytic behaviour of the Cu( i )/L/TEMPO system for aerobic oxidation of alcohols – a kinetic and predictive model - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09359B [pubs.rsc.org]
- 6. Aerobic oxidation catalysis with stable radicals - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC47081D [pubs.rsc.org]
- 7. This compound/NOx Co-Catalytic Aerobic Oxidation of Aldehydes to Carboxylic Acids and Access to α-Chiral Carboxylic Acids via Sequential Asymmetric Hydroformylation/Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
Safety Operating Guide
Safe Disposal of KetoABNO: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of KetoABNO, an oxidizing agent utilized in chemical synthesis, are provided below for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure laboratory safety and environmental protection.
This compound (9-Azabicyclo[3.3.1]nonan-3-one-9-oxyl) is a combustible solid and a potent oxidizing agent that is classified as highly hazardous to water (WGK 3). Proper disposal requires careful consideration of its chemical reactivity to mitigate potential hazards. This guide outlines the necessary safety precautions, waste management protocols, and a potential chemical deactivation procedure.
Key Safety and Handling Information
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be familiar with the following key data points:
| Property | Value | Reference |
| Chemical Name | 9-Azabicyclo[3.3.1]nonan-3-one-9-oxyl | |
| CAS Number | 7123-92-4 | |
| Molecular Formula | C₈H₁₂NO₂ | |
| Molecular Weight | 154.19 g/mol | |
| Appearance | Powder | |
| Storage Class Code | 11 (Combustible Solids) | |
| Water Hazard Class (WGK) | 3 (Highly hazardous to water) | |
| Storage Temperature | 2-8°C |
Immediate Safety and Disposal Plan
A systematic approach to the disposal of this compound is essential to minimize risks. The following workflow provides a step-by-step guide from initial handling to final disposal.
Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE) and Segregation:
-
Always wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood.
-
Prepare separate, clearly labeled hazardous waste containers for:
-
Solid this compound waste.
-
Solutions containing this compound.
-
Contaminated disposable materials (e.g., pipette tips, gloves, weigh boats).
-
2. Waste Collection:
-
Solid Waste: Unused or expired solid this compound should be collected in its original container or a compatible, tightly sealed container labeled as "Hazardous Waste: Oxidizing Solid" and including the chemical name.
-
Solutions: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. The container must be compatible with the solvent used. Do not mix with organic waste or reducing agents.
-
Contaminated Materials: All disposable items that have come into contact with this compound should be collected in a designated hazardous waste bag or container.
3. Chemical Deactivation (for large quantities or as required by institutional policy):
While direct disposal as hazardous waste is the standard procedure, chemical deactivation may be considered to reduce the reactivity of this compound. The following is a suggested experimental protocol for the reduction of the N-oxide functionality based on general procedures for similar compounds. This procedure should be performed by trained personnel in a controlled laboratory setting.
Experimental Protocol: Reduction of this compound
This protocol aims to reduce the N-oxyl radical of this compound to a less hazardous hydroxylamine derivative.
Materials:
-
This compound waste
-
Sodium ascorbate or a mild reducing agent
-
Suitable solvent (e.g., water or a buffered solution)
-
pH meter and appropriate acids/bases for neutralization (e.g., dilute HCl and NaOH)
-
Stir plate and stir bar
-
Appropriate glassware
Procedure:
-
In a chemical fume hood, dissolve the this compound waste in a suitable solvent (e.g., water) in a flask equipped with a stir bar.
-
Slowly add a stoichiometric excess of a mild reducing agent, such as sodium ascorbate, to the solution while stirring. The reaction progress can often be monitored by a color change as the radical is quenched.
-
Allow the reaction to stir at room temperature for several hours to ensure complete reduction.
-
Once the reaction is complete, neutralize the solution to a pH of approximately 7 using dilute acid or base as needed.
-
The resulting solution should be collected as hazardous aqueous waste.
4. Final Disposal:
-
Ensure all waste containers are tightly sealed, properly labeled with the contents and associated hazards, and stored in a designated and secure hazardous waste accumulation area.
-
Do not store waste containers of oxidizing agents near flammable or combustible materials.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Always follow your institution's specific waste disposal guidelines.
Essential Safety and Logistics for Handling KetoABNO
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Personal Protective Equipment, and Disposal of KetoABNO.
This document provides immediate and essential safety protocols for the handling of this compound (9-Azabicyclo[3.3.1]nonan-3-one-9-oxyl), a versatile oxidizing agent utilized in organic synthesis and bioconjugation. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk to personnel and the environment. While a comprehensive Safety Data Sheet (SDS) with detailed quantitative data was not publicly available, this guidance is compiled from supplier information, related chemical safety principles, and published experimental protocols.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is the first line of defense against potential exposure to this compound, a yellow crystalline solid classified as a combustible solid. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles with side shields or a Face Shield | Essential to protect against dust particles and potential splashes. Standard EN 166 or equivalent is recommended. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a common choice for handling solid chemicals. However, without specific breakthrough time data, it is recommended to double-glove and change gloves frequently, especially during prolonged handling. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against contamination of personal clothing. |
| Respiratory Protection | Dust mask or respirator | When handling larger quantities or when there is a risk of generating dust, a NIOSH-approved dust mask or respirator should be used to prevent inhalation. |
Safe Handling and Storage Workflow
Proper handling and storage procedures are crucial to maintain the stability of this compound and prevent accidental ignition or exposure. This compound should be stored in a cool, dry, and well-ventilated area, away from heat and sources of ignition. The recommended storage temperature is typically between 2-8°C.
PPE Selection Decision Process
The choice of PPE should be based on a risk assessment of the specific procedure being undertaken. The following diagram illustrates a decision-making process for selecting the appropriate level of protection.
Disposal Plan
The disposal of this compound and its waste products must be carried out in accordance with local, state, and federal regulations. As a combustible solid and a chemical oxidant, specific waste streams should be established.
Solid Waste:
-
Unused or expired this compound should be treated as hazardous chemical waste.
-
Contaminated consumables such as weighing paper, gloves, and pipette tips should be collected in a designated, sealed container and disposed of as solid chemical waste.
Liquid Waste:
-
Reaction mixtures containing this compound should be collected in a properly labeled, sealed waste container.
-
Aqueous and organic waste streams should be segregated.
-
Do not dispose of this compound or its solutions down the drain.
Experimental Protocol: Aerobic Oxidation of a Primary Alcohol
This compound is frequently used as a catalyst for the aerobic oxidation of alcohols. The following is a representative experimental protocol.
Materials:
-
Primary alcohol (e.g., benzyl alcohol)
-
This compound
-
Copper(I) bromide (CuBr)
-
Solvent (e.g., acetonitrile)
-
Oxygen balloon
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary alcohol in the chosen solvent.
-
Add this compound (typically 1-5 mol%) and CuBr (typically 1-5 mol%) to the solution.
-
Seal the flask with a septum and purge with oxygen from a balloon for several minutes.
-
Maintain a positive pressure of oxygen using the balloon and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction (e.g., by adding a reducing agent like sodium thiosulfate if necessary) and proceed with standard workup and purification procedures.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
